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  • Product: 3-Bromo-5-(4-carboxyphenyl)phenol
  • CAS: 1261991-91-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Bromo-5-(4-carboxyphenyl)phenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-5-(4-carboxyphenyl)phenol, a subst...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-5-(4-carboxyphenyl)phenol, a substituted biphenyl carboxylic acid of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from structurally related analogs to offer valuable insights for researchers.

Core Chemical Properties

3-Bromo-5-(4-carboxyphenyl)phenol, with the CAS Number 1261991-91-6, possesses a molecular structure that combines a brominated phenol with a benzoic acid moiety, creating a biphenyl scaffold. This unique combination of functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 3-Bromo-5-(4-carboxyphenyl)phenol and Related Analogs

Property3-Bromo-5-(4-carboxyphenyl)phenol (Predicted/Calculated)3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid[1][2]3-Bromo-5-hydroxybenzoic acid[1,1'-Biphenyl]-4-carboxylic acid[3]
Molecular Formula C₁₃H₉BrO₃C₁₃H₉BrO₂C₇H₅BrO₃C₁₃H₁₀O₂
Molecular Weight 293.11 g/mol 277.11 g/mol 217.02 g/mol 198.22 g/mol
Melting Point (°C) Not availableNot available237-241220-222
Boiling Point (°C) Not availableNot availableNot availableNot available
Solubility Expected to be soluble in organic solvents like DMSO and methanol.Not availableNot availableNot available
pKa Estimated to have two pKa values: one for the phenolic hydroxyl group (around 9-10) and one for the carboxylic acid group (around 4-5).Not availableNot availableNot available
LogP Not available3.81Not availableNot available

Note: Most of the physicochemical data for the title compound is not experimentally determined and is therefore predicted based on its structure and data from similar compounds.

Structural Diagram:

Caption: Chemical structure of 3-Bromo-5-(4-carboxyphenyl)phenol.

Synthesis and Reactivity

The primary route for synthesizing 3-Bromo-5-(4-carboxyphenyl)phenol and similar biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.

Proposed Synthesis Workflow: Suzuki-Miyaura Coupling

A plausible and efficient method for the synthesis of 3-Bromo-5-(4-carboxyphenyl)phenol involves the coupling of 3-bromo-5-hydroxyphenylboronic acid with 4-halobenzoic acid or the coupling of 3-bromophenol with 4-carboxyphenylboronic acid. The latter is often more practical due to the commercial availability of the starting materials.

Diagram of Proposed Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_solvent Solvent A 3-Bromophenol F Reaction Mixture A->F B 4-Carboxyphenylboronic acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Na₂CO₃) D->F E Dioxane/Water or Toluene E->F G Heating (e.g., 80-100 °C) F->G H Workup and Purification (Extraction, Chromatography) G->H I 3-Bromo-5-(4-carboxyphenyl)phenol H->I

Sources

Exploratory

4-(3-bromo-5-hydroxyphenyl)benzoic acid synthesis

An In-depth Technical Guide to the Synthesis of 4-(3-bromo-5-hydroxyphenyl)benzoic acid Executive Summary 4-(3-bromo-5-hydroxyphenyl)benzoic acid is a substituted biaryl compound of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(3-bromo-5-hydroxyphenyl)benzoic acid

Executive Summary

4-(3-bromo-5-hydroxyphenyl)benzoic acid is a substituted biaryl compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a halogenated phenol linked to a benzoic acid moiety, makes it a versatile intermediate for developing novel therapeutic agents and functional materials.[1][2] This guide provides a comprehensive overview of a robust and efficient synthetic strategy for this target molecule, centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the strategic rationale behind the chosen pathway, provide detailed, step-by-step experimental protocols, and explore the underlying reaction mechanisms. The aim is to equip researchers with the technical knowledge and practical insights required for the successful synthesis and optimization of this valuable chemical entity.

Strategic Approach: A Retrosynthetic Analysis

The synthesis of biaryl compounds has been revolutionized by palladium-catalyzed cross-coupling reactions, which offer a powerful and versatile method for forming carbon-carbon (C-C) bonds.[3] The Suzuki-Miyaura reaction, in particular, stands out due to its mild reaction conditions, high functional group tolerance, and the relatively low toxicity of its organoboron reagents.[4][5][6]

A logical retrosynthetic disconnection of the target molecule, 4-(3-bromo-5-hydroxyphenyl)benzoic acid, at the central biaryl C-C bond suggests two primary synthons: a substituted phenyl ring containing the bromo and hydroxyl groups, and a second phenyl ring bearing the carboxylic acid. This leads to the selection of the Suzuki-Miyaura coupling as the core synthetic strategy.

G Target 4-(3-bromo-5-hydroxyphenyl)benzoic acid Disconnection C-C Bond Disconnection (Suzuki Coupling) Target->Disconnection SynthonA Synthon A: (3-bromo-5-hydroxyphenyl) source Disconnection->SynthonA SynthonB Synthon B: (4-carboxyphenyl) source Disconnection->SynthonB

Caption: Retrosynthetic analysis of the target molecule.

To implement this strategy, we must choose between coupling an organoboron derivative of one ring with a halide of the other. For this guide, we will focus on a highly reliable pathway: the coupling of (3-bromo-5-methoxyphenyl)boronic acid with methyl 4-bromobenzoate . This approach incorporates a protecting group strategy—using methyl ethers and esters—to mask the reactive hydroxyl and carboxylic acid functionalities, thereby preventing undesirable side reactions during the organometallic coupling step.

The Core Synthetic Workflow

The synthesis is designed as a multi-step process that ensures high yields and purity. The workflow involves the preparation of a key boronic acid intermediate, the central cross-coupling reaction, and a final deprotection step to yield the target compound.

G node_start Start: 3,5-Dibromoanisole node_boronation Step 1: Lithiation & Boronation • n-BuLi • B(OMe)₃ node_start->node_boronation node_intermediate Intermediate: (3-bromo-5-methoxyphenyl)boronic acid node_boronation->node_intermediate node_coupling Step 2: Suzuki Coupling • Methyl 4-bromobenzoate • Pd Catalyst & Base node_intermediate->node_coupling node_protected Protected Product: Methyl 4-(3-bromo-5-methoxyphenyl)benzoate node_coupling->node_protected node_deprotection Step 3: Deprotection • BBr₃ (Demethylation) • NaOH (Hydrolysis) node_protected->node_deprotection node_final Final Product node_deprotection->node_final

Caption: The overall synthetic workflow diagram.

Detailed Experimental Protocols

Step 1: Synthesis of (3-bromo-5-methoxyphenyl)boronic acid

The synthesis begins with the selective conversion of one bromo group on 3,5-dibromoanisole into a boronic acid. This is achieved through a lithium-halogen exchange followed by quenching with a boron electrophile.

Protocol:

  • Dissolve 3,5-dibromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature does not rise above -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M HCl and stir vigorously for 1 hour.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or silica gel chromatography to yield (3-bromo-5-methoxyphenyl)boronic acid as a white solid.

Step 2: Suzuki-Miyaura Cross-Coupling

This is the pivotal C-C bond-forming step where the two aromatic rings are joined.

  • Expertise & Causality: The choice of catalyst, ligand, and base is critical for an efficient reaction.[7][8] A common and effective system is Palladium(II) acetate with a phosphine ligand like triphenylphosphine, which generates the active Pd(0) species in situ.[9] Sodium carbonate serves as a mild base to activate the boronic acid for transmetalation without causing premature hydrolysis of the ester.[9][10] A biphasic solvent system (e.g., toluene and water) is often used to facilitate the dissolution of both the organic substrates and the inorganic base.[4]

Protocol:

  • To a round-bottom flask, add (3-bromo-5-methoxyphenyl)boronic acid (1.0 eq), methyl 4-bromobenzoate (1.05 eq), and sodium carbonate (2.0 eq).

  • Add Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.06 eq).

  • Purge the flask with nitrogen. Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Heat the mixture to reflux (approximately 85-95 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude residue by flash chromatography on silica gel to obtain methyl 4-(3-bromo-5-methoxyphenyl)benzoate.

Parameter Condition Rationale
Catalyst Pd(OAc)₂ / PPh₃In situ generation of active Pd(0); cost-effective and robust.
Base 2M aq. Na₂CO₃Activates boronic acid for transmetalation; mild enough to preserve ester.[9]
Solvent Toluene / Ethanol / H₂OBiphasic system to dissolve both organic and inorganic reagents.
Temperature Reflux (~90 °C)Provides sufficient thermal energy to drive the catalytic cycle efficiently.
Typical Yield 75-90%

Table 1: Optimized Conditions for the Suzuki-Miyaura Coupling Step.

Step 3: Global Deprotection

The final step involves the cleavage of both the methyl ether and the methyl ester to reveal the target molecule's hydroxyl and carboxylic acid groups.

  • Rationale: Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for cleaving aryl methyl ethers. The subsequent addition of an aqueous base (NaOH or LiOH) serves a dual purpose: it quenches the BBr₃ and hydrolyzes (saponifies) the methyl ester to the carboxylate salt. A final acidification step protonates the phenoxide and carboxylate to yield the final product.

Protocol:

  • Dissolve the protected biaryl ester (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C under a nitrogen atmosphere.

  • Add boron tribromide (2.5 eq, 1.0 M in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the mixture back to 0 °C and cautiously quench by the slow addition of water, followed by 2 M NaOH until the solution is basic.

  • Stir the biphasic mixture vigorously for 2 hours to ensure complete ester hydrolysis.

  • Separate the aqueous layer and wash the organic layer with water. Combine the aqueous fractions.

  • Acidify the combined aqueous layer to pH ~2 with concentrated HCl. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield 4-(3-bromo-5-hydroxyphenyl)benzoic acid.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The success of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the methyl 4-bromobenzoate, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

G pd0 Pd(0)L₂ (Active Catalyst) complex_a [Ar¹-Pd(II)L₂-X] pd0->complex_a Oxidative Addition ar_x Ar¹-X (Methyl 4-bromobenzoate) ar_x->complex_a ar_b Ar²-B(OH)₂ (Boronic Acid) boronate [Ar²-B(OH)₃]⁻ ar_b->boronate base Base (OH⁻) base->boronate complex_b [Ar¹-Pd(II)L₂-Ar²] complex_a->complex_b Transmetalation complex_b->pd0 product Ar¹-Ar² (Coupled Product) complex_b->product Reductive Elimination boronate->complex_b

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The synthetic route detailed in this guide, leveraging a protective group strategy and the robust Suzuki-Miyaura cross-coupling reaction, represents an efficient and scalable method for the preparation of 4-(3-bromo-5-hydroxyphenyl)benzoic acid. By understanding the rationale behind each step—from precursor selection to the intricacies of the catalytic cycle—researchers can confidently reproduce and adapt these protocols for their specific needs. This foundational knowledge is crucial for the continued development of novel molecules in the fields of drug discovery and materials science, where structural complexity and synthetic accessibility are paramount.

References

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Goossens, N., et al. (2005). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 7(12), 2421-2424. Retrieved from [Link]

  • Verner, E., et al. (2018). Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. European Journal of Organic Chemistry. Retrieved from [Link]

  • Sherwood, T. C., et al. (2019). Pd-Catalyzed Cross-Coupling Reactions Promoted by Biaryl Phosphorinane Ligands. Journal of the American Chemical Society. Retrieved from [Link]

  • Levin, M. D., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(10), 2715-2727. Retrieved from [Link]

  • Chem-Impex International. (n.d.). 3-Bromo-5-hydroxybenzoic acid. Retrieved from [Link]

  • Al-Zaydi, K. M. (2011). 4-(3,5-Dibromo-4-hydroxyphenyl)-3-butoxycarbonyl-5-ethoxycarbonyl-2-methyl-6-phenyl-1,4-dihydropyridine. Molbank, 2011(4), M724. Retrieved from [Link]

  • University of Colorado Boulder. (2014). The Suzuki Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Gangan, V. D., et al. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 11(4), 1629-1635. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • Gangan, V. (2019). (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (2022). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) 4β-Methyl-5-(3-Hydroxyphenyl)morphan Opioid Agonist. Retrieved from [Link]

  • Carroll, F. I., et al. (2013). 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist. Journal of Medicinal Chemistry, 56(21), 8826-33. Retrieved from [Link]

Sources

Foundational

Spectroscopic data of 3-Bromo-5-(4-carboxyphenyl)phenol

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-(4-carboxyphenyl)phenol Authored by: A Senior Application Scientist Introduction 3-Bromo-5-(4-carboxyphenyl)phenol is a biphenyl compound fea...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-(4-carboxyphenyl)phenol

Authored by: A Senior Application Scientist

Introduction

3-Bromo-5-(4-carboxyphenyl)phenol is a biphenyl compound featuring a phenol ring substituted with a bromine atom and a benzoic acid moiety. Its structural complexity and the presence of multiple functional groups necessitate a thorough spectroscopic analysis for unambiguous identification and characterization. This is particularly crucial in the context of drug development and materials science, where precise molecular architecture dictates biological activity and physical properties. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles of spectroscopy and draws upon comparative analysis with related structural fragments.

Molecular Structure and Analysis Workflow

A systematic approach to the spectroscopic analysis of a novel compound like 3-Bromo-5-(4-carboxyphenyl)phenol is essential. The workflow begins with the acquisition of data from multiple spectroscopic techniques, followed by a correlative interpretation to build a cohesive structural assignment.

G cluster_0 Data Acquisition cluster_1 Data Interpretation & Structural Elucidation H_NMR ¹H NMR Spectroscopy Proton_Environment Proton Environment Analysis H_NMR->Proton_Environment C_NMR ¹³C NMR Spectroscopy Carbon_Backbone Carbon Backbone Mapping C_NMR->Carbon_Backbone IR IR Spectroscopy Functional_Groups Functional Group Identification IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Final_Structure Structure Confirmation Proton_Environment->Final_Structure Carbon_Backbone->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure G 3-Bromo-5-(4-carboxyphenyl)phenol with Proton Numbering mol A diagram of the molecule 3-Bromo-5-(4-carboxyphenyl)phenol would be here with protons H-2, H-4, H-6 on the brominated phenol ring and H-2', H-3', H-5', H-6' on the carboxyphenyl ring clearly labeled.

Exploratory

An In-Depth Technical Guide to the NMR Analysis of 3-Bromo-5-(4-carboxyphenyl)phenol

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis of 3-Bromo-5-(4-carboxyphenyl)phenol, a molecule of significant interest in medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis of 3-Bromo-5-(4-carboxyphenyl)phenol, a molecule of significant interest in medicinal chemistry and materials science. As a substituted biphenyl derivative, its structural elucidation presents a nuanced challenge that this document aims to address with both theoretical depth and practical, field-tested protocols. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of how to characterize this and similar molecules with precision and confidence.

Introduction: The Significance of 3-Bromo-5-(4-carboxyphenyl)phenol

3-Bromo-5-(4-carboxyphenyl)phenol, with its distinct arrangement of a brominated phenol ring linked to a benzoic acid moiety, is a versatile building block. The presence of multiple functional groups—a hydroxyl, a carboxylic acid, and a bromine atom—on a biphenyl scaffold makes it a valuable precursor for the synthesis of complex organic molecules, including potential pharmaceutical agents and functional materials. Accurate and unambiguous structural confirmation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will walk through the logical steps of NMR analysis, from sample preparation to advanced 2D NMR techniques, to ensure the unequivocal assignment of all proton and carbon signals.

PART 1: Foundational Principles of NMR Analysis for 3-Bromo-5-(4-carboxyphenyl)phenol

The structural features of 3-Bromo-5-(4-carboxyphenyl)phenol dictate its NMR spectral characteristics. The molecule consists of two aromatic rings. The protons and carbons on these rings will resonate in the aromatic region of the NMR spectrum, typically between 6.5 and 8.0 ppm for ¹H NMR and 110 to 140 ppm for ¹³C NMR.[1][2][3] The electron-withdrawing and electron-donating nature of the substituents will cause predictable shifts in these resonances.

  • ¹H NMR Spectroscopy : We anticipate signals for the seven aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The aromatic protons will exhibit spin-spin coupling, leading to characteristic splitting patterns (e.g., doublets, triplets, or multiplets) that provide information about the connectivity of the protons.[4] The chemical shifts of the hydroxyl and carboxylic acid protons are often broad and can vary depending on the solvent, concentration, and temperature.

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. Due to the molecule's asymmetry, we expect to see 13 distinct carbon signals. The chemical shifts of the carbons will be influenced by the attached functional groups. For instance, the carbon atom attached to the bromine (ipso-carbon) will be shifted to a characteristic range, as will the carbons bonded to the hydroxyl and carboxylic acid groups.[5]

PART 2: Experimental Protocol: From Sample Preparation to Data Acquisition

A meticulously prepared sample is the cornerstone of high-quality NMR data. The following protocol is a self-validating system designed to minimize artifacts and ensure reproducibility.

Step-by-Step Experimental Workflow

Caption: A streamlined workflow for the NMR analysis of 3-Bromo-5-(4-carboxyphenyl)phenol.

Detailed Methodology

  • Sample Preparation :

    • Weigh approximately 10-20 mg of 3-Bromo-5-(4-carboxyphenyl)phenol for ¹H NMR and 50-100 mg for ¹³C NMR.[6][7]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Given the presence of both hydroxyl and carboxylic acid groups, Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice as it will solubilize the compound well and allow for the observation of the exchangeable protons.

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8] Solid particles can degrade the quality of the spectrum by interfering with the magnetic field homogeneity.[6][9]

    • Cap the NMR tube and label it clearly.

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For unambiguous assignments, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[10]

PART 3: Spectral Interpretation and Structural Elucidation

The following is a predictive analysis based on the known effects of the substituents on the chemical shifts and coupling constants in aromatic systems.

¹H NMR Spectral Analysis

The protons on the two aromatic rings will have distinct chemical shifts due to the different electronic environments.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'~7.9Doublet~8.0
H-3', H-5'~7.7Doublet~8.0
H-2~7.5Triplet~1.5
H-4~7.3Triplet~1.5
H-6~7.6Triplet~1.5
OHVariable (Broad singlet)--
COOHVariable (Broad singlet)--

The numbering scheme is provided in the molecular structure diagram below.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (ppm)
C-4' (C=O)~167
C-1'~145
C-3~122
C-5~158
C-1~142
C-2', C-6'~130
C-3', C-5'~129
C-2~118
C-4~125
C-6~119
C-Br~123
C-OH~157
C-COOH~132

Molecular Structure with Numbering

Caption: Numbering scheme for 3-Bromo-5-(4-carboxyphenyl)phenol.

PART 4: Advanced 2D NMR for Unambiguous Assignments

While 1D NMR provides a wealth of information, complex coupling patterns can sometimes lead to ambiguity. 2D NMR techniques are indispensable for definitive structural confirmation.[10][11]

  • COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum will connect protons that are coupled to each other, allowing for the tracing of the proton connectivity within each aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This is a powerful tool for assigning the protonated carbons in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for establishing the connectivity between the two aromatic rings and the functional groups. For example, correlations from the protons on one ring to the carbons of the other ring will confirm the biphenyl linkage.

Logical Flow for 2D NMR Data Interpretation

2D_NMR_Logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_assign Assignments H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC HMBC HMBC C13_NMR->HMBC Proton_Assign Proton Assignments COSY->Proton_Assign Carbon_Assign Carbon Assignments HSQC->Carbon_Assign Protonated Carbons HMBC->Carbon_Assign Quaternary Carbons Proton_Assign->HMBC Structure_Confirm Structure Confirmation Proton_Assign->Structure_Confirm Carbon_Assign->Structure_Confirm

Caption: Logical progression for integrating 1D and 2D NMR data for structural elucidation.

PART 5: Common Impurities and Their NMR Signatures

The synthesis of 3-Bromo-5-(4-carboxyphenyl)phenol, often via a Suzuki coupling reaction, can introduce specific impurities.[12] Recognizing their signatures in the NMR spectrum is crucial for assessing sample purity.

  • Starting Materials : Residual 3-bromophenol or 4-carboxyphenylboronic acid may be present. These will have simpler NMR spectra that can often be identified and quantified.

  • Homocoupling Products : Biphenyl-4,4'-dicarboxylic acid (from the boronic acid) or 3,3'-dibromo-5,5'-dihydroxybiphenyl (from the aryl bromide) are potential byproducts.[13]

  • Dehalogenation Products : The loss of bromine to yield 3-(4-carboxyphenyl)phenol is a possible side reaction.[12]

  • Solvent Residues : Residual solvents from the synthesis or purification will appear as characteristic peaks in the ¹H NMR spectrum.

Conclusion

The NMR analysis of 3-Bromo-5-(4-carboxyphenyl)phenol is a systematic process that relies on a combination of 1D and 2D NMR techniques. By following the protocols outlined in this guide, researchers can achieve a comprehensive and unambiguous structural characterization of this important molecule. A thorough understanding of the expected spectral features, coupled with careful experimental execution and data interpretation, will ensure the high level of scientific integrity required in drug development and materials science research.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of California, Riverside. NMR Sample Preparation. [Link]

  • Fiveable. Advanced NMR Techniques and Applications. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • JEOL. NMR Sample Preparation. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Semantic Scholar. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • The Royal Society of Chemistry. Supporting information for - A simple, efficient and green protocol for the ipso-hydroxylation of arylboronic acids using water extract of recoverable and reusable seaweed ash (WERSA) as a catalyst. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]

  • PubChem. 3-Bromo-5-methylphenol. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH. [Link]

  • Stenutz. 3-bromo-5-methylphenol. [Link]

  • PubChem. 3-Bromo-5-(2-formylphenyl)phenol. [Link]

  • PubMed. Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. [Link]

  • Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]

  • Study.com. Phenol in Chemistry | Properties, Synthesis & Reactions. [Link]

  • SpectraBase. 3-BROMO-DIPHENYLSULFIDE - Optional[13C NMR] - Chemical Shifts. [Link]

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Foundational

Solubility of 3-Bromo-5-(4-carboxyphenyl)phenol in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-5-(4-carboxyphenyl)phenol in Organic Solvents Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-5-(4-carboxyphenyl)phenol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-5-(4-carboxyphenyl)phenol, a molecule of interest in pharmaceutical and materials science research. We delve into the physicochemical properties of the compound, establish the theoretical framework governing its solubility, and present a detailed, field-proven protocol for empirical solubility determination. This document is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical methodologies for handling this compound.

Introduction and Molecular Profile

3-Bromo-5-(4-carboxyphenyl)phenol, also known as 4-(3-bromo-5-hydroxyphenyl)benzoic acid, is a biphenyl derivative featuring three key functional groups: a phenolic hydroxyl (-OH), a carboxylic acid (-COOH), and a bromo (-Br) substituent. This unique combination of polar, ionizable, and lipophilic moieties results in complex solubility behavior that is highly dependent on the nature of the solvent.

Understanding the solubility of this compound is a critical prerequisite for a wide range of applications, from designing synthetic routes and purification schemes to formulating drug delivery systems and predicting bioavailability.[1][2] In drug development, for instance, solubility is a primary determinant of a compound's absorption and overall efficacy.[3] This guide provides the foundational knowledge and practical steps to accurately characterize and predict the solubility of this molecule in common organic solvents.

Physicochemical Properties of 3-Bromo-5-(4-carboxyphenyl)phenol

PropertyValueSource
Molecular Formula C₁₃H₉BrO₃PubChem[4]
Molecular Weight 293.11 g/mol PubChem[4]
Structure A biphenyl core with hydroxyl, bromo, and carboxylic acid groups.PubChem[4]
Predicted XlogP 3.4PubChem[4]
Hydrogen Bond Donors 2 (from -OH and -COOH)PubChem[4]
Hydrogen Bond Acceptors 3 (from C=O, -OH, and the second oxygen in -COOH)PubChem[4]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 3-Bromo-5-(4-carboxyphenyl)phenol, the following interactions are paramount:

  • Hydrogen Bonding: The phenolic and carboxylic acid groups are potent hydrogen bond donors and acceptors. This predicts high solubility in polar protic solvents (e.g., methanol, ethanol) that can participate in extensive hydrogen bond networks.[5][6]

  • Dipole-Dipole Interactions: The polar C=O, C-O, C-Br, and O-H bonds create significant dipole moments. These will interact favorably with polar aprotic solvents (e.g., DMSO, acetone, ethyl acetate), which possess large dipole moments but do not donate hydrogen bonds.[7]

  • Van der Waals Forces: The aromatic biphenyl core and the bromine atom contribute to the molecule's size and polarizability, allowing for van der Waals interactions with non-polar solvents (e.g., hexane, toluene).[8] However, these forces are generally weaker than the strong cohesive hydrogen bonding within the crystal lattice of the solid compound.

Causality: The molecule's dual nature—possessing highly polar, hydrogen-bonding groups and a large, relatively non-polar aromatic system—suggests that its solubility will be poor in non-polar solvents, which cannot overcome the strong intermolecular forces of the solid solute.[8] Conversely, polar solvents, especially those capable of hydrogen bonding, are expected to be effective at solvating the molecule.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a robust experimental method is essential. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[9] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Protocol: Equilibrium Shake-Flask Solubility Assay

Objective: To determine the thermodynamic solubility of 3-Bromo-5-(4-carboxyphenyl)phenol in a selected organic solvent at a controlled temperature.

Materials:

  • 3-Bromo-5-(4-carboxyphenyl)phenol (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation: Add an excess amount of solid 3-Bromo-5-(4-carboxyphenyl)phenol to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Accurately dispense a known volume (e.g., 10 mL) of the chosen organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Expert Insight: Allow the suspension to equilibrate for at least 48 hours. This extended duration is critical to ensure the system reaches true thermodynamic equilibrium, as opposed to a shorter, kinetically-limited state.[1][9]

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the solid to settle. Then, separate the saturated supernatant from the excess solid. Two common methods are:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter.

    • Trustworthiness Check: Filtration can sometimes lead to underestimation of solubility due to compound adsorption onto the filter material.[1] It is advisable to first validate the chosen filter for low binding affinity with the compound. Centrifugation is often preferred to mitigate this risk.

  • Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear, saturated supernatant with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of 3-Bromo-5-(4-carboxyphenyl)phenol.

  • Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) by multiplying the measured concentration of the diluted sample by the dilution factor.

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Seal and Agitate (48h at 25°C) B->C D Settle Suspension C->D E Centrifuge or Filter (0.22 µm Syringe Filter) D->E F Dilute Supernatant E->F G Quantify via HPLC-UV F->G H Calculate Solubility G->H

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Predicted Solubility Profile and Discussion

The following table summarizes the predicted qualitative solubility of 3-Bromo-5-(4-carboxyphenyl)phenol across a range of organic solvents, categorized by their polarity. The polarity index is a relative measure of a solvent's polarity.[10]

SolventTypePolarity Index[10]Predicted SolubilityRationale
Methanol Polar Protic6.6High Excellent H-bond donor/acceptor.[11] Effectively solvates both -OH and -COOH groups.
Ethanol Polar Protic5.2High Similar to methanol, strong H-bonding capability.
Isopropanol Polar Protic4.3Moderate Bulkier alkyl group slightly reduces solvating efficiency compared to methanol.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2High Very high polarity and strong H-bond acceptor, ideal for dissolving polar compounds.[2]
Acetone Polar Aprotic5.4Moderate Good H-bond acceptor but less polar than DMSO.
Ethyl Acetate Polar Aprotic4.3Low to Moderate Moderate polarity, can accept H-bonds but may struggle to break the strong solute lattice.
Tetrahydrofuran (THF) Polar Aprotic4.2Low to Moderate Ethereal oxygen is a H-bond acceptor, but overall polarity is moderate.
Dichloromethane (DCM) Polar Aprotic3.4Low Can engage in dipole-dipole interactions but lacks H-bonding capability.
Toluene Non-Polar2.3Poor Aromatic nature allows some pi-stacking, but cannot overcome solute's H-bonding.[8]
Hexane Non-Polar0.0Very Poor Only weak van der Waals forces are available for interaction.
Visualization of Solute-Solvent Interactions

G Solute 3-Bromo-5-(4-carboxyphenyl)phenol -OH -COOH -Br Biphenyl Core Protic Polar Protic (Methanol, Ethanol) Solute->Protic Strong H-Bonding (High Solubility) Aprotic Polar Aprotic (DMSO, Acetone) Solute->Aprotic Dipole-Dipole H-Bond Accepting (Moderate-High Solubility) NonPolar Non-Polar (Hexane, Toluene) Solute->NonPolar Van der Waals (Poor Solubility)

Sources

Exploratory

Biological activity of brominated biphenyl carboxylic acids.

An In-depth Technical Guide to the Biological Activity of Brominated Biphenyl Carboxylic Acids Authored for Researchers, Scientists, and Drug Development Professionals Abstract Brominated biphenyl carboxylic acids repres...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Brominated Biphenyl Carboxylic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated biphenyl carboxylic acids represent a unique chemical space at the intersection of persistent environmental pollutants and pharmacologically active scaffolds. As metabolites of polybrominated biphenyls (PBBs) or as synthetically derived molecules, their biological activities are of significant interest for both toxicology and drug discovery. This guide synthesizes the current understanding of these compounds, extrapolating from the known behaviors of PBBs and non-brominated biphenyl carboxylic acids to provide a predictive framework for their molecular interactions, mechanisms of action, and potential therapeutic applications. We delve into the primary biological targets, such as the Aryl Hydrocarbon Receptor (AhR), and explore potential anticancer and antimicrobial activities, providing detailed experimental protocols for their evaluation.

Introduction: The Dual Nature of Brominated Biphenyls

Polybrominated biphenyls (PBBs) are a class of halogenated aromatic hydrocarbons, notorious for their use as flame retardants and subsequent classification as persistent organic pollutants (POPs). Their lipophilicity, resistance to degradation, and tendency to bioaccumulate have led to widespread environmental contamination and significant public health concerns. The toxicity of PBBs is multifaceted, encompassing endocrine disruption, immunotoxicity, and potential carcinogenicity, with many of these effects mediated by the Aryl Hydrocarbon Receptor (AhR).[1]

While the parent PBBs are primarily a toxicological concern, the introduction of a carboxylic acid functional group, either through metabolism or deliberate synthesis, fundamentally alters the molecule's physicochemical properties. The carboxyl group increases polarity and provides a key site for biological interactions, shifting the compound's profile from that of a classic POP to a potential drug-like molecule. Biphenyl carboxylic acids (without bromine) are established pharmacophores found in numerous drugs, including the anti-inflammatory agent Flurbiprofen.[2] This guide explores the convergence of these two fields: the inherent biological activity of the brominated biphenyl core and the modulating effects of the carboxylic acid moiety.

Formation and Synthesis of Brominated Biphenyl Carboxylic Acids

Metabolic Pathways

The biotransformation of PBBs in vivo is a critical detoxification pathway, primarily catalyzed by cytochrome P450 (CYP) enzymes. The initial and most well-documented step is hydroxylation, introducing polar hydroxyl groups. However, further oxidation can occur. Metabolic processes in organisms can introduce carboxyl groups into PBB structures, enhancing their water solubility and facilitating excretion.[3] Critically, these metabolic transformations do not always lead to detoxification; intermediate or final metabolites can exhibit equal or even greater toxicity than the parent compounds by binding more readily to biological macromolecules like proteins and DNA.[3]

Synthetic Pathways: The Suzuki-Miyaura Coupling

The most versatile and widely adopted method for constructing the biphenyl scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction enables the precise formation of a carbon-carbon bond between a brominated aromatic compound (such as a bromobenzoic acid) and an arylboronic acid. Its tolerance for a wide array of functional groups, including carboxylic acids, makes it an ideal tool for synthesizing a library of brominated biphenyl carboxylic acids for biological screening.[6][7]

Primary Mechanisms of Biological Activity

Aryl Hydrocarbon Receptor (AhR) Interaction: A Legacy of Toxicity

The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as CYP1A1. The planar structure of certain PBB congeners allows them to bind with high affinity to the AhR, initiating a signaling cascade that is linked to many of their toxic, "dioxin-like" effects.[1][8]

It is highly probable that brominated biphenyl carboxylic acids retain the ability to interact with the AhR. The rigid biphenyl core, a prerequisite for binding, remains intact. The specific substitution pattern of bromine and carboxyl groups will dictate the binding affinity and whether the compound acts as an agonist (activator) or antagonist (inhibitor) of the receptor.

  • Agonistic Activity: If a compound binds and activates the AhR, it would be expected to induce CYP1A1 expression and potentially trigger downstream toxic effects similar to parent PBBs, including cell proliferation in certain contexts.[9]

  • Antagonistic Activity: Conversely, a compound that binds but fails to activate the receptor could act as an antagonist, competitively inhibiting the binding of more potent activators. This opens a therapeutic possibility for mitigating the effects of dioxin-like compounds.

The following diagram illustrates the canonical AhR signaling pathway, which is a likely target for brominated biphenyl carboxylic acids.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BBCA Brominated Biphenyl Carboxylic Acid (Ligand) AhR_complex AhR-Hsp90-AIP Complex BBCA->AhR_complex Binding AhR_active Activated AhR-Ligand Complex AhR_complex->AhR_active Conformational Change (Hsp90/AIP Release) AhR_nuc AhR-Ligand AhR_active->AhR_nuc Translocation ARNT_cyto ARNT ARNT_nuc ARNT ARNT_cyto->ARNT_nuc Translocation Dimer AhR-ARNT-Ligand Heterodimer AhR_nuc->Dimer ARNT_nuc->Dimer DRE Dioxin Response Element (DRE) Dimer->DRE Binding Genes Target Gene (e.g., CYP1A1) DRE->Genes Transcription mRNA mRNA Genes->mRNA -> Protein Protein (e.g., CYP1A1 Enzyme) mRNA->Protein Translation

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Anticancer and Antimicrobial Potential: A New Frontier

The biphenyl carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[2] Synthetic libraries of non-brominated biphenyl carboxylic acids have demonstrated promising in vitro anticancer activity against breast cancer cell lines like MCF-7 and MDA-MB-231.[2][10] Similarly, derivatives have shown antifungal activity against pathogenic Candida species.[11]

The addition of bromine atoms to this scaffold could modulate this activity in several ways:

  • Increased Lipophilicity: Enhancing membrane permeability and cellular uptake.

  • Altered Target Binding: The size and electronegativity of bromine can influence interactions within a protein's binding pocket.

  • Metabolic Stability: The C-Br bond can block sites of metabolism, potentially increasing the compound's half-life.

Therefore, brominated biphenyl carboxylic acids are rational candidates for screening in anticancer and antimicrobial assays.

Quantitative Data and Experimental Protocols

While direct comparative data for brominated biphenyl carboxylic acids is not yet widely available, the following table presents representative data for non-brominated analogs to establish a baseline for potential activity.

Table 1: In Vitro Anticancer Activity of Selected Biphenyl Carboxylic Acid Derivatives

Compound ID Structure Cell Line IC₅₀ (µM) Source
3a 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid MCF-7 10.14 ± 2.05 [2][10]
MDA-MB-231 10.78 ± 2.58 [2][10]
3j 1-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid MCF-7 9.92 ± 0.97 [2][10]
MDA-MB-231 9.54 ± 0.85 [2][10]
Tamoxifen Standard Reference MCF-7 8.54 ± 0.75 [2][10]

| | | MDA-MB-231 | 8.12 ± 0.98 |[2][10] |

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: AhR Activation Assessment (Luciferase Reporter Assay)

This assay quantifies the ability of a compound to activate the AhR signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of Dioxin Response Elements (DREs).

Objective: To determine if a test compound is an agonist or antagonist of the AhR.

Materials:

  • Hepatoma cell line (e.g., HepG2) stably or transiently transfected with a DRE-driven luciferase reporter plasmid.

  • Culture medium, 96-well plates.

  • Test compounds (dissolved in DMSO).

  • Positive control agonist (e.g., TCDD).

  • Luciferase assay reagent kit (e.g., Promega's Luciferase Assay System).

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding: Seed the transfected cells into an opaque, white 96-well plate suitable for luminescence readings. Incubate for 24 hours.

  • Compound Treatment (Agonist Mode): Treat cells with serial dilutions of the test compound.

  • Compound Treatment (Antagonist Mode): Co-treat cells with a fixed, sub-maximal concentration of TCDD (e.g., 1 nM) and serial dilutions of the test compound.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer according to the manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase assay reagent to each well and immediately measure the luminescence using a luminometer.

  • Data Analysis: For agonist mode, plot luminescence against compound concentration to determine the EC₅₀. For antagonist mode, plot the inhibition of the TCDD-induced signal against compound concentration to determine the IC₅₀.

The following diagram outlines the general workflow for screening novel compounds for biological activity.

Screening_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening In Vitro Screening Cascade cluster_validation Hit Validation & Follow-up s1 Synthesize Brominated Biphenyl Carboxylic Acids (e.g., Suzuki Coupling) s2 Purify & Characterize (HPLC, NMR, MS) s1->s2 s3 Create Stock Solutions (in DMSO) s2->s3 p1 Primary Screening: Cytotoxicity Assay (MTT) on Cancer Cell Panel s3->p1 Test Compounds p2 Primary Screening: AhR Activation Assay (Agonist/Antagonist Mode) p3 Data Analysis: Determine IC₅₀ / EC₅₀ p1->p3 p2->p3 v1 Secondary Assays for 'Hits' (e.g., Apoptosis, Cell Cycle) p3->v1 Active Compounds ('Hits') v2 Metabolism Studies (In Vitro Microsomal Assay) v3 Lead Optimization v1->v3 v2->v3

Caption: General workflow for biological activity screening.

Conclusion and Future Directions

Brominated biphenyl carboxylic acids are a class of compounds with a compelling, yet underexplored, biological profile. Their structural similarity to toxic PBBs warrants careful toxicological assessment, with the Aryl Hydrocarbon Receptor being a primary pathway of concern. Simultaneously, their relation to pharmacologically active biphenyl carboxylic acids suggests significant potential in drug discovery, particularly in oncology and infectious diseases.

Future research should focus on systematically synthesizing and screening libraries of these compounds to establish clear structure-activity relationships (SAR). Key questions to address include:

  • How does the position and number of bromine atoms affect AhR binding and anticancer potency?

  • Does the position of the carboxylic acid group influence the molecule's activity as an AhR agonist versus an antagonist?

  • Are these compounds substrates for phase II metabolizing enzymes, and what are the biological activities of their subsequent metabolites (e.g., acyl-glucuronides)?

By bridging the gap between environmental toxicology and medicinal chemistry, the study of brominated biphenyl carboxylic acids offers a rich field for discovering novel bioactive agents and for better understanding the mechanisms of xenobiotic toxicity.

References

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.[2][10]

  • Application Notes and Protocols: Suzuki-Miyaura Coupling of 4'-Bromobiphenyl-2-carboxylic acid. BenchChem.[6]

  • Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts. National Institutes of Health (PMC).[3]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.[4]

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.[2]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate.[7]

  • Interactions of Polybrominated Diphenyl Ethers with the Aryl Hydrocarbon Receptor Pathway. National Institutes of Health (PMC).[8]

  • Assessing Metabolic Differences Associated with Exposure to Polybrominated Biphenyl and Polychlorinated Biphenyls in the Michigan PBB Registry. eScholarship.org.[12]

  • Studies on the microsomal metabolism and binding of polybrominated biphenyls (PBBs).[13]

  • Polybrominated biphenyls as aryl hydrocarbon hydroxylase inducers: structure-activity correlations. PubMed.[1]

  • Polybrominated diphenyl ethers as Ah receptor agonists and antagonists. PubMed.[14]

  • Studies on the microsomal metabolism and binding of polybrominated biphenyls (PBBs).[15]

  • Assessing Metabolic Differences Associated with Exposure to Polybrominated Biphenyl and Polychlorinated Biphenyls in the Michigan PBB Registry. PubMed Central.[16]

  • Comprehensive binding analysis of polybrominated diphenyl ethers and aryl hydrocarbon receptor via an integrated molecular modeling approach. PubMed.[17]

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.[5]

  • BIPHENYL CARBOXYLIC ACID. Ataman Kimya.

  • 3'-Bromo-biphenyl-4-carboxylic acid. PubChem.[18]

  • Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro.[19]

  • Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). ResearchGate.[20]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. National Institutes of Health (PMC).[21]

  • Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells. PubMed.[9]

  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C - RSC Publishing.[22]

  • Physical and chemical properties of 4'-Bromobiphenyl-2-carboxylic acid. BenchChem.[23]

  • Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. JOCPR.[11]

  • Metabolic activation of carboxylic acids. PubMed.[24]

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Foundational

A Systematic Approach to Target Deconvolution for 3-Bromo-5-(4-carboxyphenyl)phenol

An In-Depth Technical Guide Topic: Potential Therapeutic Targets for 3-Bromo-5-(4-carboxyphenyl)phenol Audience: Researchers, scientists, and drug development professionals. Abstract: The compound 3-Bromo-5-(4-carboxyphe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Topic: Potential Therapeutic Targets for 3-Bromo-5-(4-carboxyphenyl)phenol Audience: Researchers, scientists, and drug development professionals.

Abstract: The compound 3-Bromo-5-(4-carboxyphenyl)phenol presents a compelling scaffold for therapeutic development, incorporating features amenable to diverse biological interactions. This technical guide outlines a comprehensive, multi-tiered strategy for the identification and validation of its molecular targets. Moving beyond a simple listing of techniques, we delve into the causal logic behind the experimental workflow, from initial hypothesis generation using advanced computational methods to rigorous biophysical and cellular validation. This document serves as a strategic roadmap for research teams aiming to elucidate the mechanism of action of novel small molecules, ensuring a foundation of scientific integrity and accelerating the path toward clinical translation.

The Strategic Imperative: Why Target Identification is Paramount

In modern drug discovery, moving beyond phenotypic screening to understand a compound's precise mechanism of action is not merely an academic exercise; it is a critical step that dictates the entire trajectory of a development program.[1] For 3-Bromo-5-(4-carboxyphenyl)phenol, identifying its molecular target(s) is the linchpin for rational lead optimization, predicting potential on- and off-target toxicities, and designing clinically relevant efficacy studies. The molecule's structure—a halogenated phenol—is a motif found in compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anticancer effects, making a broad but systematic search essential.[2][3][4] This guide provides the framework for that systematic search.

Phase I: In Silico Hypothesis Generation - Casting a Wide, Intelligent Net

Before committing to resource-intensive wet-lab experiments, computational methods offer a powerful and cost-effective strategy to generate a prioritized list of potential protein targets.[5][6] This in silico phase leverages the vast repositories of existing biological and chemical data to predict interactions based on both ligand similarity and protein structure.

Ligand-Based and Pharmacophore Modeling

This approach is founded on the principle that structurally similar molecules often have similar biological functions.[7]

  • Chemical Similarity Searching: We begin by using the structure of 3-Bromo-5-(4-carboxyphenyl)phenol as a query to search databases like ChEMBL and PubChem. This identifies known compounds with high structural similarity, and their validated targets become our primary list of hypotheses.

  • Pharmacophore Modeling: This technique abstracts the chemical structure into an ensemble of essential steric and electronic features required for biological activity (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).[8][9][10] A pharmacophore model generated from our compound can be used to screen virtual libraries for molecules that fit the model, thereby identifying their targets.[11][12]

Structure-Based Virtual Screening

When the 3D structure of potential targets is known, we can "reverse the paradigm" from finding a compound for a target to finding targets for our compound.[5]

  • Panel Docking: Molecular docking algorithms predict the binding pose and affinity of a small molecule within the binding site of a protein.[13][14] We can perform panel docking, where 3-Bromo-5-(4-carboxyphenyl)phenol is computationally screened against a large library of disease-relevant protein structures (e.g., kinases, proteases, nuclear receptors) to identify those with the highest predicted binding affinity.[15]

cluster_insilico In Silico Target Prediction Workflow cluster_ligand Ligand-Based cluster_structure Structure-Based Compound Query Compound: 3-Bromo-5-(4-carboxyphenyl)phenol SimSearch Chemical Similarity Searching Compound->SimSearch PharmModel Pharmacophore Modeling Compound->PharmModel Docking Panel Docking / Reverse Screening Compound->Docking Hypotheses Prioritized List of Candidate Targets SimSearch->Hypotheses PharmModel->Hypotheses Docking->Hypotheses Databases Databases (ChEMBL, PDB, etc.) Databases->SimSearch Databases->Docking

Caption: Workflow for computational generation of target hypotheses.

Phase II: Biophysical Validation - Confirming the Physical Interaction

In silico predictions are hypotheses that require rigorous experimental validation. The first step is to confirm a direct, physical interaction between 3-Bromo-5-(4-carboxyphenyl)phenol and the purified candidate proteins identified in Phase I.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical technique that is indispensable for characterizing biomolecular interactions.[16][17] Its primary value lies in providing not just the binding affinity (KD), but also the kinetic rate constants (ka for association and kd for dissociation), offering deep insight into the binding mechanism.[18][19]

Experimental Protocol: Surface Plasmon Resonance (SPR) for Affinity and Kinetics

  • Ligand Immobilization: The purified candidate target protein (the "ligand") is covalently immobilized onto a gold-filmed sensor chip. A reference flow cell is prepared in parallel (e.g., mock immobilization) to allow for subtraction of bulk refractive index changes.

  • Analyte Injection: A series of precise concentrations of 3-Bromo-5-(4-carboxyphenyl)phenol (the "analyte") are injected across both the target and reference flow cells at a constant flow rate.

  • Association Phase: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the response signal (measured in Response Units, RU).

  • Dissociation Phase: The analyte solution is replaced with a running buffer, and the dissociation of the compound from the target is monitored as a decrease in the response signal.

  • Data Analysis: The resulting sensorgrams (RU vs. time) are double-referenced and fit to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka).

ParameterDescriptionImportance
ka (on-rate) Association rate constant (M-1s-1)How quickly the compound binds to its target.
kd (off-rate) Dissociation rate constant (s-1)How long the compound remains bound to its target. Crucial for duration of action.
KD (affinity) Equilibrium dissociation constant (M)The concentration of compound required to occupy 50% of target sites at equilibrium. A measure of binding strength.

Phase III: Cellular Target Engagement - Proving the Hit in a Biological Context

Confirming that a compound binds to a purified protein is necessary but not sufficient. We must demonstrate that it can reach and engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[20][21] It is based on the principle that ligand binding stabilizes a target protein against heat-induced denaturation.[22]

Experimental Protocol: Western Blot-Based Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture intact cells to an appropriate density. Treat the cells with a saturating concentration of 3-Bromo-5-(4-carboxyphenyl)phenol or a vehicle control (e.g., DMSO) and incubate to allow for cell penetration and binding.

  • Thermal Challenge: Aliquot the treated cell suspensions into separate PCR tubes. Heat each aliquot to a different temperature for a fixed time (e.g., 3 minutes) using a thermal cycler, creating a temperature gradient (e.g., 40°C to 70°C). Include an unheated control.

  • Cell Lysis: Lyse the cells via repeated freeze-thaw cycles. This step is critical as it releases the cellular contents while keeping denatured proteins aggregated.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins and cell debris.

  • Quantification: Carefully collect the supernatant, which contains the soluble (non-denatured) protein fraction. Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature point using Western blotting.

  • Melt Curve Generation: Plot the relative band intensity of the target protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms intracellular target engagement.[23][24]

cluster_cetsa CETSA Experimental Workflow Start Intact Cells Treatment Treat with Compound vs. Vehicle (DMSO) Start->Treatment Heating Apply Temperature Gradient (e.g., 40-70°C) Treatment->Heating Lysis Cell Lysis (Freeze-Thaw) Heating->Lysis Centrifugation High-Speed Centrifugation Lysis->Centrifugation Separate Separate Soluble (Supernatant) from Aggregated (Pellet) Centrifugation->Separate Analysis Quantify Soluble Target (Western Blot) Separate->Analysis Result Generate Melt Curve & Observe Thermal Shift (ΔTm) Analysis->Result cluster_pathway Illustrative Signaling Pathway Modulation Compound 3-Bromo-5-(4-carboxyphenyl)phenol Target Validated Target (e.g., Protein Kinase A) Compound->Target Inhibition (IC50) Substrate Downstream Substrate (e.g., CREB) Target->Substrate phosphorylates Gene Target Gene Expression Substrate->Gene activates Response Cellular Response (e.g., Apoptosis, Proliferation) Gene->Response leads to

Caption: Hypothetical pathway showing functional consequence of target inhibition.

Conclusion

The process of identifying a therapeutic target for a novel compound like 3-Bromo-5-(4-carboxyphenyl)phenol is a multi-faceted endeavor that requires a seamless integration of computational, biophysical, and cell-based methodologies. By following the systematic approach detailed in this guide—from a broad in silico screen to highly specific cellular engagement and functional assays—research teams can build a robust, evidence-based case for a compound's mechanism of action. This foundational knowledge is indispensable for mitigating risks and making informed decisions in the long and complex journey of drug development.

References

  • National Institutes of Health (NIH). Target identification and mechanism of action in chemical biology and drug discovery. [Link]

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Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 3-Bromo-5-(4-carboxyphenyl)phenol: A Case Study for Novel Compound Characterization

Abstract The journey of a novel chemical entity from concept to clinic is fraught with challenges, high costs, and a significant risk of late-stage failure. In silico modeling has emerged as an indispensable tool to miti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a novel chemical entity from concept to clinic is fraught with challenges, high costs, and a significant risk of late-stage failure. In silico modeling has emerged as an indispensable tool to mitigate these risks by providing early, predictive insights into a compound's biological activity and pharmacokinetic profile.[1][2][3] This technical guide presents a comprehensive, step-by-step workflow for the computational characterization of a novel small molecule, using the hypothetical compound 3-Bromo-5-(4-carboxyphenyl)phenol as a central case study. This document is designed for researchers, medicinal chemists, and drug development professionals, providing not just a list of protocols, but the scientific rationale behind each experimental choice. We will navigate the entire in silico pipeline, from initial ligand preparation and target prediction to detailed molecular docking, dynamic stability simulations, and culminating in a thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment. By following this guide, researchers can establish a self-validating system to generate robust, actionable data for their small molecule discovery programs.

Introduction: The Rationale for a Computational-First Approach

Traditional drug discovery often relies on high-throughput screening of vast compound libraries, an expensive and time-consuming process.[2] Computational, or in silico, methods offer a rational, cost-effective alternative to pre-screen and prioritize candidates before they are even synthesized.[1][4][5] This approach allows for the early identification of potential biological targets, the elucidation of binding mechanisms, and the prediction of drug-likeness, thereby reducing attrition rates in later-stage clinical trials.[4][5][6]

This guide will use 3-Bromo-5-(4-carboxyphenyl)phenol as a running example. As this is a novel compound with no existing biological data, it represents a perfect starting point for demonstrating the power of in silico techniques to build a biological and pharmacological profile from the ground up. The workflow is designed to be modular and adaptable to any novel small molecule.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

} caption { label="Figure 1: Overall In Silico Workflow for Novel Compound Analysis"; font-size: 12; } enddot Figure 1 Caption: High-level overview of the in silico drug discovery workflow.

Part 1: Ligand Preparation and Initial Physicochemical Profiling

Causality: Before any biological activity can be predicted, a high-quality, three-dimensional representation of the molecule is required. The initial chemical representation (SMILES string) lacks the conformational and energetic information necessary for sophisticated simulations.

Protocol 1: 2D to 3D Structure Generation
  • Obtain SMILES String: The starting point for our compound, 3-Bromo-5-(4-carboxyphenyl)phenol, is its SMILES (Simplified Molecular Input Line Entry System) string: C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C(=O)O.

  • Use a Chemical Database/Converter: Utilize a public database like PubChem[7][8][9] or an offline tool like Open Babel to convert the SMILES string into a 3D structure file (e.g., .sdf or .mol2 format).

    • Expert Insight: This conversion process involves an energy minimization step using a force field (e.g., MMFF94) to generate a low-energy, sterically favorable 3D conformation. This is a critical first pass to ensure the starting structure is physically realistic.

  • Verify Structure: Visually inspect the generated 3D structure in a molecular viewer (e.g., PyMOL, Chimera) to confirm its correctness.

Once the 3D structure is generated, we can perform an initial physicochemical and pharmacokinetic profiling.

Protocol 2: Preliminary ADMET and Physicochemical Prediction
  • Access Web Server: Navigate to a free, reliable ADMET prediction web server such as SwissADME.[10][11][12][13]

  • Input Molecule: Paste the SMILES string of 3-Bromo-5-(4-carboxyphenyl)phenol into the input box.

  • Execute Analysis: Run the prediction. The server will calculate a wide range of properties.

  • Data Collation: Summarize the key predicted parameters in a table for analysis.

Data Presentation: Table 1. Predicted Physicochemical and Drug-Likeness Properties

PropertyPredicted ValueAcceptable Range (Drug-Likeness)Rationale
Molecular Weight ( g/mol )307.13< 500Lipinski's Rule of 5 (Ro5)
LogP (Consensus)3.45≤ 5Lipinski's Rule of 5 (Ro5)
H-bond Donors2≤ 5Lipinski's Rule of 5 (Ro5)
H-bond Acceptors3≤ 10Lipinski's Rule of 5 (Ro5)
TPSA (Ų)57.53< 140Associated with good oral absorption
GI AbsorptionHighHighPredicts likelihood of oral uptake
BBB PermeantNoNo/Yes (Target Dependent)Predicts ability to cross blood-brain barrier
P-gp SubstrateNoNoP-gp efflux can reduce drug efficacy

Trustworthiness: The data presented in Table 1 suggests that our compound adheres to Lipinski's Rule of 5 and has a high predicted gastrointestinal absorption, making it a promising candidate for oral administration.[14] The use of a validated tool like SwissADME, which aggregates multiple predictive models, provides a robust initial assessment.[11][15]

Part 2: Target Identification and Prioritization

Causality: With a viable small molecule, the next critical question is: what proteins does it interact with in the body? Target identification, or "target fishing," uses the principle of chemical similarity to answer this.[16][17] The fundamental hypothesis is that molecules with similar structures are likely to bind to similar protein targets.[18][19]

Protocol 3: Ligand-Based Target Prediction
  • Access Prediction Server: Navigate to the SwissTargetPrediction web server, a tool that predicts targets based on 2D and 3D similarity to a library of known active compounds.[18][19][20][21]

  • Input Molecule: Submit the SMILES string of 3-Bromo-5-(4-carboxyphenyl)phenol.

  • Specify Organism: Select Homo sapiens to focus the search on human proteins.

  • Analyze Results: The output will be a list of potential protein targets, ranked by a probability score. The results often show targets grouped by protein class.

  • Prioritize Targets: Focus on the targets with the highest probability scores. Look for convergence, where multiple high-scoring hits belong to the same protein family (e.g., kinases, GPCRs). For this case study, let's assume the top predicted target class is Carbonic Anhydrases .

  • Validate Target Choice: Cross-reference the top hits with literature. Is the target class druggable? Is it implicated in disease pathways of interest? This step grounds the in silico prediction in established biological context.

Data Presentation: Table 2. Hypothetical Top Predicted Targets

Target ClassSpecific Target ExampleProbabilityRationale for Selection
Carbonic AnhydrasesCarbonic Anhydrase II0.65Highest probability; well-characterized druggable target
LyasesCarbonic Anhydrase IX0.58Related isoform, important in oncology
KinasesTyrosine-protein kinase ABL10.22Lower probability, but a highly validated oncology target
OtherProstaglandin G/H synthase 20.15Known anti-inflammatory target

Expert Insight: The probability score is not a binding affinity. It represents the likelihood that the compound interacts with that target based on similarity to known ligands. A high probability for a specific protein class (e.g., Carbonic Anhydrases) provides a strong hypothesis to pursue in the next step: molecular docking.

Part 3: Molecular Docking Simulation

Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a protein's binding site.[22][23] It is a structure-based method that requires 3D structures for both the ligand (from Part 1) and the protein target (selected in Part 2). The goal is to generate a binding pose and a score that estimates the strength of the interaction.[23]

dot graph TD { graph [splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

} caption { label="Figure 2: Detailed Workflow for Molecular Docking with AutoDock Vina"; font-size: 12; } enddot Figure 2 Caption: Step-by-step process for preparing and running a molecular docking simulation.

Protocol 4: Receptor and Ligand Preparation for Docking
  • Download Receptor Structure: Access the Protein Data Bank (PDB) and download the crystal structure for our selected target, Carbonic Anhydrase II (PDB ID: 2VVA, as an example).[24][25][26][27]

  • Prepare Receptor:

    • Load the PDB file into a preparation tool like AutoDock Tools or UCSF Chimera.

    • Remove all non-essential components: water molecules, co-crystallized ligands, and any non-protein chains.

    • Add polar hydrogens. This is crucial for correctly modeling hydrogen bonds.

    • Assign Gasteiger charges to the atoms.

    • Save the cleaned receptor file in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.[28][29]

  • Prepare Ligand:

    • Load the 3D structure of 3-Bromo-5-(4-carboxyphenyl)phenol.

    • Detect the rotatable bonds, which Vina will manipulate during the docking simulation.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format.

Protocol 5: Executing the Docking Simulation with AutoDock Vina
  • Define the Search Space (Grid Box):

    • Identify the active site of the receptor. This is often where the co-crystallized ligand was located.

    • In your docking software, define a 3D box (the "grid box") that encompasses this entire active site.[29]

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of this box.

  • Create Configuration File: Create a text file (conf.txt) specifying the parameters for the Vina run.[30]

  • Run Vina: Execute the docking from the command line: vina --config conf.txt --log log.txt

  • Analyze Results:

    • The primary output is the binding affinity, reported in kcal/mol in the log file. A more negative value indicates a stronger predicted binding.

    • The output_poses.pdbqt file contains the coordinates of the top-ranked binding poses.

    • Visualize the ligand-receptor complex in PyMOL or Discovery Studio to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) that stabilize the binding.[28]

Data Presentation: Table 3. Hypothetical Docking Results

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Receptor)Interaction Types
1-9.2HIS94, HIS96, THR199H-bond with carboxylate; pi-stacking with phenol ring
2-8.8HIS119, THR200H-bond with phenol; hydrophobic contact with bromo group
3-8.5VAL121, LEU198Hydrophobic interactions

Trustworthiness: The docking results provide a specific, testable hypothesis. The predicted binding affinity of -9.2 kcal/mol suggests a strong interaction. The identification of key interacting residues like HIS94 and THR199 provides concrete targets for future site-directed mutagenesis experiments to validate the binding mode.

Part 4: Molecular Dynamics & Stability Assessment

Causality: Molecular docking provides a static snapshot of the binding interaction. However, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of every atom in the protein-ligand complex over time, providing crucial insights into the stability of the predicted binding pose.[23]

Protocol 6: Protein-Ligand Complex MD Simulation with GROMACS
  • System Preparation:

    • Merge Coordinates: Combine the PDB files of the receptor and the top-ranked ligand pose from docking into a single complex file.

    • Force Field Selection: Choose an appropriate force field (e.g., CHARMM36m for the protein, CGenFF for the ligand).[31] The force field is a set of parameters that defines the potential energy of the system.

    • Generate Ligand Topology: The force field does not have parameters for novel ligands. A server like CGenFF must be used to generate the topology and parameter files for 3-Bromo-5-(4-carboxyphenyl)phenol.[32]

    • Define Simulation Box: Place the complex in a simulation box (e.g., a cubic box) with a defined margin (e.g., 1.0 nm) from the box edges.

  • Solvation and Ionization:

    • Solvate: Fill the simulation box with a pre-equilibrated water model (e.g., TIP3P).

    • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).[31]

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes.

    • Equilibration (NVT and NPT):

      • Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the restrained protein-ligand complex.

      • Perform a second equilibration (e.g., 5 ns) at constant Number of particles, Pressure, and Temperature (NPT) to bring the system to the correct density.

    • Production Run: Run the main simulation (e.g., 100 ns) with all restraints removed. This production run will generate the trajectory data for analysis.[33][34][35]

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and protein backbone over time. A stable, low-fluctuation RMSD for the ligand indicates it remains bound in the active site.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF for each protein residue to identify flexible regions.

    • Hydrogen Bond Analysis: Track the number of hydrogen bonds between the ligand and receptor over time to quantify a key component of binding stability.

Expert Insight: A stable RMSD plot that plateaus after an initial equilibration period is the primary indicator of a stable binding complex. Sudden large jumps in the ligand RMSD would suggest that the molecule is dissociating from the binding pocket, invalidating the docking pose.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for characterizing a novel small molecule, 3-Bromo-5-(4-carboxyphenyl)phenol. Through this structured, multi-phase approach, we have moved from a simple chemical structure to a robust, data-driven hypothesis.

The analysis indicates that 3-Bromo-5-(4-carboxyphenyl)phenol is a promising drug-like candidate with good predicted oral bioavailability. Ligand-based similarity searching identified Carbonic Anhydrases as a high-probability target class. Subsequent molecular docking and MD simulations provided a detailed, physically plausible model of its interaction with Carbonic Anhydrase II, predicting a stable, high-affinity binding.

The culmination of this in silico work is a clear "Go" decision for the next phase: in vitro validation. The computational results provide specific, testable hypotheses:

  • Primary Hypothesis: 3-Bromo-5-(4-carboxyphenyl)phenol will show inhibitory activity against Carbonic Anhydrase II in an enzymatic assay.

  • Secondary Hypothesis: The binding is dependent on interactions with residues HIS94 and THR199.

By front-loading the discovery process with these powerful computational techniques, we have significantly de-risked the project, saved substantial resources, and generated deep mechanistic insights that will guide all future experimental work.

References

  • Banerjee, P., & Dehury, B. (2022). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. Available from: [Link][4][6][14]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. Available from: [Link][24][25]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. Available from: [Link][10][11]

  • Daina, A., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W364. Available from: [Link][19][20]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. Available from: [Link][30]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(W1), W32-W38. Available from: [Link][18][21]

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  • Lemkul, J. A. GROMACS Tutorials. Protein-Ligand Complex. Available from: [Link][32][33][34]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. Available from: [Link][23]

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Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 3-Bromo-5-(4-carboxyphenyl)phenol via Suzuki-Miyaura Coupling

Abstract This application note provides a comprehensive and field-proven protocol for the synthesis of 3-Bromo-5-(4-carboxyphenyl)phenol, a valuable bifunctional building block in pharmaceutical and materials science res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and field-proven protocol for the synthesis of 3-Bromo-5-(4-carboxyphenyl)phenol, a valuable bifunctional building block in pharmaceutical and materials science research. The synthesis is achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a highly efficient method for forming carbon-carbon bonds.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations for experimental choices, and troubleshooting insights to ensure reliable and reproducible results.

Introduction and Significance

The biphenyl scaffold is a privileged structure found in numerous biologically active compounds, liquid crystals, and advanced organic materials.[2][3] The target molecule, 3-Bromo-5-(4-carboxyphenyl)phenol, incorporates three key functional groups: a hydroxyl group, a carboxylic acid, and a bromine atom. This unique combination allows for sequential, orthogonal functionalization, making it a highly versatile intermediate for constructing complex molecular architectures.

The Suzuki-Miyaura coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is the method of choice for this transformation.[4] Its widespread adoption is due to several key advantages:

  • Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups.[3][5]

  • High Functional Group Tolerance: It is compatible with a wide array of functional groups, including acids, phenols, and halides.[3][5]

  • Commercial Availability of Reagents: A vast library of boronic acids and aryl halides are commercially available.[4]

  • Low Toxicity: The boron-containing byproducts are generally non-toxic and easily removed, contributing to the reaction's favorable environmental profile.[6][7]

This protocol details the coupling of 3,5-dibromophenol with 4-carboxyphenylboronic acid, providing a reliable pathway to the desired product.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that alternates between the Pd(0) and Pd(II) oxidation states.[8][9][10] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3,5-dibromophenol. This is often the rate-determining step for less reactive halides like chlorides.[8] The palladium is oxidized to Pd(II).

  • Transmetalation: The organic moiety from the organoboron species (4-carboxyphenylboronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻).[4][6][11][12] The halide or other ligand on the palladium is displaced.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple to form the new carbon-carbon bond of the biphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][8][9]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition aryl_halide Ar¹-X (3,5-Dibromophenol) aryl_halide->pd_complex transmetalation_complex Ar¹-Pd(II)L₂-Ar² pd_complex->transmetalation_complex Transmetalation boronic_acid Ar²-B(OH)₂ (4-Carboxyphenylboronic Acid) boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation_complex transmetalation_complex->pd0 Reductive Elimination product Ar¹-Ar² (Product) transmetalation_complex->product

Sources

Application

Application Notes and Protocols: Catalyst Selection for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromophenol Derivatives

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal palladium catalyst system for Suzuki-Miyaura, Buchwald-Hartwig, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal palladium catalyst system for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving 3-bromophenol and its derivatives. The presence of the acidic hydroxyl group on the aryl bromide substrate introduces specific challenges, including potential O-arylation side reactions and catalyst inhibition. This document elucidates the rationale behind the selection of catalysts, ligands, bases, and solvents to mitigate these challenges and achieve high-yielding, chemoselective C-C and C-N bond formation. Detailed, field-proven protocols and comparative data tables are presented to facilitate practical application and experimental design.

Introduction: The Unique Challenges of 3-Bromophenol Derivatives in Cross-Coupling

3-Hydroxyphenyl scaffolds are prevalent in a vast array of pharmaceuticals, natural products, and functional materials. Palladium-catalyzed cross-coupling reactions of 3-bromophenol derivatives offer a powerful and direct route to elaborate these structures. However, the phenolic hydroxyl group presents a dual challenge that distinguishes it from simple aryl halides:

  • Acidity and Phenoxide Formation: Under the basic conditions required for most cross-coupling reactions, the phenol is deprotonated to form a phenoxide. This phenoxide is a competing nucleophile, which can lead to undesired O-arylation (ether formation) in Suzuki and Buchwald-Hartwig reactions.

  • Ligand-like Behavior: The oxygen atom of the hydroxyl group or the phenoxide can coordinate to the palladium center, potentially altering the catalyst's electronic properties and steric environment, which can either be beneficial or detrimental to the catalytic cycle.

Therefore, successful coupling of 3-bromophenol derivatives hinges on a carefully optimized catalytic system that favors the desired C-C or C-N bond formation over competing pathways. This guide provides the strategic considerations and practical protocols to navigate these challenges.

Strategic Catalyst and Condition Selection

The selection of the catalyst system is not merely a choice of palladium source and ligand but a holistic consideration of the interplay between the metal, ligand, base, and solvent. The goal is to promote the rate-limiting oxidative addition of the C-Br bond and the subsequent steps of the catalytic cycle while suppressing off-cycle reactions.

The Palladium Precatalyst: Stability and Activation

While traditional catalysts like Pd(PPh₃)₄ and Pd(OAc)₂ are effective, modern, air-stable palladium precatalysts offer significant advantages in terms of ease of handling, reproducibility, and the controlled generation of the active Pd(0) species.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂): These are air-stable but require in situ reduction to the active Pd(0) species. This reduction is often effected by phosphine ligands, amines, or other reagents in the reaction mixture.[1]

  • Pd(0) Precatalysts (e.g., Pd₂(dba)₃): These provide a direct source of Pd(0) but can be sensitive to air and moisture. The dibenzylideneacetone (dba) ligands can also influence the reaction.

  • Advanced Precatalysts (e.g., PEPPSI™, Buchwald G3/G4): These complexes feature a Pd(II) center bonded to a bulky, electron-rich ligand and often a stabilizing ancillary ligand. They are typically air- and moisture-stable and are designed to cleanly and efficiently generate the active monoligated Pd(0) species under the reaction conditions, leading to high catalytic activity.[2][3]

The Ligand: The Key to Reactivity and Selectivity

The ligand is arguably the most critical component in controlling the outcome of the reaction. For a substrate like 3-bromophenol, the ligand must be sufficiently electron-rich and sterically bulky to:

  • Facilitate the oxidative addition of the relatively electron-rich 3-bromophenol.

  • Promote rapid reductive elimination to form the desired product, outcompeting potential side reactions.

  • Stabilize the palladium center throughout the catalytic cycle.

Bulky biaryl phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are often the ligands of choice.[4][5]

The Base: A Critical Choice for Phenolic Substrates

The base plays a multifaceted role: it is required for the transmetalation step in Suzuki coupling and to deprotonate the amine in Buchwald-Hartwig amination.[1] For phenolic substrates, the choice of base is critical to minimize phenoxide-related side reactions.

  • Inorganic Bases (K₂CO₃, K₃PO₄, Cs₂CO₃): These are commonly used in Suzuki couplings. Weaker bases like carbonates are often preferred for phenolic substrates to avoid excessive phenoxide concentration, which could favor O-arylation. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents than its potassium or sodium counterparts and can be more effective in certain cases.[6]

  • Alkoxide Bases (NaOtBu, KOtBu): These are strong bases typically required for Buchwald-Hartwig aminations. Their high basicity will readily deprotonate the phenol, making the choice of a highly active catalyst that promotes rapid C-N coupling essential.

  • Organic Bases (e.g., Et₃N, DIPA): These are commonly employed in Sonogashira couplings to neutralize the HBr byproduct.[7]

Solvent Selection

The solvent must dissolve all reaction components and can influence the reaction's selectivity and rate.[8][9]

  • Ethers (Dioxane, THF): These are versatile and widely used solvents for many cross-coupling reactions.

  • Aromatic Hydrocarbons (Toluene): Another common choice, particularly for reactions at higher temperatures.

  • Polar Aprotic Solvents (DMF, DMSO): These can be effective but may also promote side reactions in some cases. Their use should be carefully considered.

  • Alcohol/Water Mixtures: Often used in Suzuki couplings, these solvent systems can be effective and are considered "greener."[10]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. For 3-bromophenol, the primary concern is preventing the formation of diaryl ether byproducts.

Catalyst Selection Logic

A catalyst system that promotes a high rate of C-C bond formation is crucial. This is typically achieved with a bulky, electron-rich phosphine ligand that facilitates both oxidative addition and reductive elimination.

  • Recommended Ligands: Triphenylphosphine (PPh₃) is a classic choice that can be effective, especially with a suitable palladium source like Pd(OAc)₂.[10] For more challenging couplings or to achieve higher turnover numbers, advanced ligands like SPhos or XPhos are recommended.

  • Recommended Palladium Sources: Pd(OAc)₂ and Pd(PPh₃)₄ are commonly used and effective.[10]

  • Recommended Bases: Moderately strong inorganic bases are preferred. K₂CO₃ and K₃PO₄ are excellent starting points. Cs₂CO₃ can be advantageous due to its higher solubility.[6]

Comparative Data for Suzuki-Miyaura Coupling of 3-Bromophenol
Coupling PartnerPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)₂PPh₃Na₂CO₃ (2M aq.)n-Propanol/H₂OReflux91[10]
Phenylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane/H₂O9085-95[11]
4-Methoxyphenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/H₂O8080-92[12]
4-Tolylboronic acidPdCl₂(dppf)dppfCs₂CO₃Dioxane10088-96[12]
Workflow and Decision Diagram for Suzuki Coupling Catalyst Selection

Suzuki_Catalyst_Selection cluster_start cluster_catalyst Catalyst System Selection cluster_protocol Experimental Protocol cluster_end start start pd_source Select Pd Source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) start->pd_source ligand Select Ligand (e.g., PPh₃, SPhos) pd_source->ligand base Select Base (e.g., K₂CO₃, K₃PO₄) ligand->base solvent Select Solvent (e.g., Dioxane/H₂O, Toluene) base->solvent setup Reaction Setup (Inert atmosphere) solvent->setup execution Reaction Execution (Heating) setup->execution workup Workup & Purification execution->workup product 3-Arylphenol Product workup->product

Caption: Catalyst selection workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 3-phenylphenol from 3-bromophenol and phenylboronic acid.

Materials:

  • 3-Bromophenol (1.00 g, 5.78 mmol, 1.0 equiv)

  • Phenylboronic acid (0.77 g, 6.36 mmol, 1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (26 mg, 0.116 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (61 mg, 0.231 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃) (1.60 g, 11.56 mmol, 2.0 equiv)

  • 1,4-Dioxane (20 mL)

  • Deionized Water (5 mL)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate and triphenylphosphine.

  • Solvent Addition: Add the 1,4-dioxane and water via syringe. The mixture should be degassed by bubbling argon through the solution for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-phenylphenol.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination of 3-bromophenol is particularly challenging due to the use of strong bases, which readily deprotonate the phenol. This makes the choice of a highly active catalyst that promotes rapid C-N reductive elimination paramount to outcompete O-arylation.

Catalyst Selection Logic

Success in this reaction relies on a catalyst system that is exceptionally active at forming the C-N bond.

  • Recommended Ligands: Bulky, electron-rich biaryl phosphine ligands are essential. XPhos and RuPhos are excellent choices for coupling aryl bromides with a wide range of amines.[13] These ligands promote the formation of the active, monoligated Pd(0) species and facilitate the crucial reductive elimination step.[5]

  • Recommended Palladium Sources: Air-stable precatalysts such as a G3 or G4 Buchwald precatalyst incorporating the chosen ligand are highly recommended for reproducibility. Alternatively, Pd₂(dba)₃ or Pd(OAc)₂ can be used with the ligand.

  • Recommended Bases: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these transformations.[14]

Comparative Data for Buchwald-Hartwig Amination of Aryl Bromides

Direct comparative data for 3-bromophenol is scarce due to the challenges mentioned. The following table provides representative data for similar aryl bromides to guide catalyst selection.

AminePalladium SourceLigandBaseSolventTemp (°C)Yield (%)Reference
MorpholinePd(OAc)₂RuPhosNaOtBuToluene10099[13]
AnilinePd₂(dba)₃XPhosNaOtBuToluene8095-99[5]
BenzylaminePd(OAc)₂XPhosCs₂CO₃t-BuOH11092[14]
Pyrrolidine(SIPr)Pd(methallyl)ClSIPr (NHC)LHMDSToluene10078[15]
Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L-Pd(II)(Ar)(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation (Base, R₂NH) pd_complex->amine_coordination amido_complex L-Pd(II)(Ar)(NR₂) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product arbr 3-Bromophenol arbr->oxidative_addition r2nh Amine r2nh->amine_coordination

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Synthesis of 3-(phenylamino)phenol from 3-bromophenol and aniline.

Materials:

  • 3-Bromophenol (0.50 g, 2.89 mmol, 1.0 equiv)

  • Aniline (0.32 g, 3.47 mmol, 1.2 equiv)

  • XPhos Pd G3 (Buchwald Precatalyst) (49 mg, 0.058 mmol, 2 mol%)

  • Sodium tert-butoxide (0.42 g, 4.34 mmol, 1.5 equiv)

  • Anhydrous Toluene (15 mL)

Procedure:

  • Glovebox Setup: This reaction is highly sensitive to air and moisture. All manipulations should be performed in a nitrogen-filled glovebox.

  • Reaction Assembly: To an oven-dried vial equipped with a stir bar, add sodium tert-butoxide, XPhos Pd G3, and 3-bromophenol.

  • Reagent Addition: Add toluene, followed by aniline.

  • Sealing and Reaction: Seal the vial tightly with a screw cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.

  • Reaction Execution: Stir the mixture for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Workup: After cooling to room temperature, carefully uncap the vial. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (20 mL). Dilute with ethyl acetate (30 mL).

  • Extraction and Purification: Follow the extraction, washing, drying, and purification steps as outlined in the Suzuki protocol (Section 3.4).

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling is a reliable method for the alkynylation of aryl halides. The reaction is generally tolerant of the phenol group, as the amine bases used are typically not strong enough to cause significant competing O-alkynylation.

Catalyst Selection Logic

The classic Sonogashira conditions involving a palladium-phosphine complex and a copper(I) co-catalyst are generally effective.

  • Recommended Catalysts: The combination of a Pd(II) source like PdCl₂(PPh₃)₂ or Pd(CF₃COO)₂ with PPh₃ as a ligand, and CuI as a co-catalyst is a standard and effective system.[16][17] Pd(PPh₃)₄ can also be used as a single-component catalyst.[18]

  • Copper-Free Conditions: To avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, copper-free conditions can be employed. These often require more specialized ligands, such as bulky alkylphosphines.

  • Recommended Bases: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is required to act as both a base and, in some cases, the solvent.[7]

Comparative Data for Sonogashira Coupling of Aryl Bromides
AlkynePalladium CatalystCo-catalystBaseSolventTemp (°C)Yield (%)Reference
PhenylacetylenePd(CF₃COO)₂ / PPh₃CuIEt₃NDMF10096[17]
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFRTHigh[12]
PhenylacetylenePd(OAc)₂ / sXPhos-Cs₂CO₃MeCN/H₂O65High[19]
Various AlkynesPdCl₂(PPh₃)₂CuITBAFSolvent-free8075-95[10]
Detailed Experimental Protocol: Sonogashira Coupling

Reaction: Synthesis of 3-(phenylethynyl)phenol from 3-bromophenol and phenylacetylene.

Materials:

  • 3-Bromophenol (1.00 g, 5.78 mmol, 1.0 equiv)

  • Phenylacetylene (0.71 g, 6.94 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (101 mg, 0.145 mmol, 2.5 mol%)

  • Copper(I) iodide (CuI) (28 mg, 0.145 mmol, 2.5 mol%)

  • Anhydrous Triethylamine (Et₃N) (15 mL)

  • Anhydrous Tetrahydrofuran (THF) (15 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromophenol, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add THF and triethylamine, followed by phenylacetylene via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12 hours. The formation of a precipitate (triethylammonium bromide) is typically observed. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 30 mL) to remove copper salts, followed by brine (30 mL).

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-(phenylethynyl)phenol.

Conclusion

The successful palladium-catalyzed cross-coupling of 3-bromophenol derivatives is highly achievable with a rational and informed approach to catalyst selection. For Suzuki-Miyaura couplings, a Pd(OAc)₂/PPh₃ system with a carbonate base provides a reliable starting point. For the more challenging Buchwald-Hartwig amination, the use of a highly active, bulky biarylphosphine ligand like XPhos in combination with a strong base such as NaOtBu is critical to favor C-N over C-O bond formation. The Sonogashira coupling is generally more straightforward, with standard Pd/Cu co-catalytic systems providing excellent yields. The protocols and comparative data provided in this guide serve as a robust foundation for researchers to develop efficient and selective syntheses of valuable 3-substituted phenol derivatives.

References

  • D. A. Kader, M. K. Sidiq, S. G. Taher, & D. M. Aziz. (2025). Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review. Journal of Organometallic Chemistry.
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (n.d.). PMC - NIH.
  • What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? (2018). Quora.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Application Notes and Protocols for Sonogashira Coupling with 3-(Bromomethyl)selenophene. (2025). Benchchem.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (2021). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine N-oxides. (2018). Morressier.
  • Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amin
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Buchwald–Hartwig amin
  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. (2025). Benchchem.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
  • Effect of solvent on the cross-coupling reaction a. (n.d.).
  • Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. (n.d.).
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH.
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.).
  • Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-3-iodophenol. (2025). Benchchem.
  • A Head-to-Head Comparison of Buchwald Ligands: CPhos vs. XPhos in Cross-Coupling Reactions. (2025). Benchchem.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amin
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Buchwald Phosphine Ligands. (n.d.). Sigma-Aldrich.
  • t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. (n.d.). Green Chemistry (RSC Publishing).
  • Flow Chemistry: Sonogashira Coupling. (n.d.).
  • Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. (2025).
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2025).
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • PEPPSI™ Catalysts Overview. (n.d.). Sigma-Aldrich.
  • A Comparative Analysis of Bromophenol Isomers in Suzuki-Miyaura Coupling. (2025). Benchchem.
  • The Pd(PPh3)4/CuI catalyzed Sonogashira coupling aryl bromides... (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki coupling reaction of bromobenzene with phenylboronic acid. (n.d.).
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). PMC - NIH.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.).
  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionaliz
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2025).

Sources

Method

Synthesis of 3-Bromo-5-(4-carboxyphenyl)phenol via Suzuki-Miyaura Cross-Coupling: An Application Note and Protocol

This technical guide provides a comprehensive protocol for the synthesis of 3-Bromo-5-(4-carboxyphenyl)phenol, a valuable biaryl scaffold in medicinal chemistry and materials science. The synthesis is achieved through a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive protocol for the synthesis of 3-Bromo-5-(4-carboxyphenyl)phenol, a valuable biaryl scaffold in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromophenol and 4-carboxyphenylboronic acid. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the experimental design, mechanistic considerations, and practical execution of this important transformation.

Introduction: The Strategic Importance of Biaryl Scaffolds

Biaryl structures are privileged motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The carbon-carbon bond connecting the two aryl rings provides a unique three-dimensional architecture that is often crucial for biological activity or material properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of these C-C bonds, a discovery for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010.[2] This reaction is celebrated for its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2]

The target molecule, 3-Bromo-5-(4-carboxyphenyl)phenol, incorporates three key functional groups: a phenolic hydroxyl group, a carboxylic acid, and a bromine atom. This trifunctional scaffold is a versatile building block for further chemical elaboration, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both a free phenol and a carboxylic acid presents unique challenges in the Suzuki-Miyaura coupling, necessitating careful selection of reaction conditions to achieve high yields and avoid unwanted side reactions.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromophenol to form a Pd(II) complex.

  • Transmetalation: The organic group from the 4-carboxyphenylboronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Bromo-5-(4-carboxyphenyl)phenol

This protocol is designed to be a robust starting point for the synthesis. Optimization may be necessary depending on the purity of the starting materials and the specific equipment used.

Reagents and Materials
Reagent/MaterialGradeSupplier
3-Bromophenol≥98%Commercially Available
4-Carboxyphenylboronic acid≥97%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
Deionized Water
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Hydrochloric Acid (HCl)1 M solutionCommercially Available
Sodium Hydroxide (NaOH)1 M solutionCommercially Available
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Equipment
  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave reactor

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Flash chromatography system

  • Analytical balance

  • pH meter or pH paper

Step-by-Step Procedure

Reaction Setup:

  • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-bromophenol (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).

  • Seal the vessel with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • To the flask, add a degassed 3:1 mixture of 1,4-dioxane and deionized water to achieve a substrate concentration of approximately 0.1 M.

Reaction Execution:

  • Heat the reaction mixture to 100 °C with vigorous stirring. If using a microwave reactor, irradiate at a temperature of 120-140 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid to afford 3-Bromo-5-(4-carboxyphenyl)phenol as a solid.

Rationale for Experimental Choices

  • Catalyst System: A combination of Pd(OAc)₂ and PPh₃ is a commonly used and effective catalyst system for Suzuki couplings.[4] The PPh₃ ligand stabilizes the palladium catalyst.

  • Base Selection: Sodium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step.[5] For substrates with acidic protons, such as phenols, a milder base can be advantageous to prevent deprotonation and potential side reactions.[6]

  • Solvent System: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki reactions, as it effectively dissolves both the organic and inorganic reagents.[2]

  • Temperature: Elevated temperatures are typically required to drive the reaction to completion. Microwave irradiation can often shorten reaction times and improve yields.[3]

  • Purification: The addition of a small amount of acetic acid to the eluent during column chromatography can help to improve the peak shape and separation of the carboxylic acid product.

Characterization of 3-Bromo-5-(4-carboxyphenyl)phenol

The structure of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons in the range of 6.8-8.2 ppm. A broad singlet for the phenolic proton and a broad singlet for the carboxylic acid proton (these may be exchangeable with D₂O).
¹³C NMR Signals for the aromatic carbons, including the carbon bearing the bromine, the carbon bearing the hydroxyl group, and the carboxyl carbon.
Mass Spec. A molecular ion peak corresponding to the expected mass of C₁₃H₉BrO₃, with a characteristic isotopic pattern for bromine.
Melting Point A sharp melting point for the purified solid.

Visualizing the Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: 3-Bromophenol 4-Carboxyphenylboronic acid Na2CO3, Pd(OAc)2, PPh3 Setup Combine Reagents in Flask and Purge with Inert Gas Reagents->Setup Solvent Prepare and Degas 3:1 Dioxane/Water Solvent->Setup Heating Heat to 100°C (or Microwave at 120-140°C) Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Acidify Cool and Acidify with 1 M HCl Monitoring->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash_Dry Wash with Brine Dry over MgSO4 Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Characterize Characterize Product: NMR, MS, MP Purify->Characterize

Caption: Experimental workflow for the synthesis of 3-Bromo-5-(4-carboxyphenyl)phenol.

Troubleshooting and Further Considerations

  • Low Yield: If the reaction yield is low, consider screening other palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. The choice of base can also be critical; stronger bases like K₃PO₄ or weaker bases like NaHCO₃ may be beneficial depending on the specific issues encountered.[6]

  • Side Reactions: The presence of the free phenol and carboxylic acid can lead to side reactions. If significant byproducts are observed, protection of one or both functional groups may be necessary. The phenol could be protected as a methyl or benzyl ether, and the carboxylic acid as an ester. However, this adds extra steps to the synthesis.

  • Purification Challenges: Due to the polar nature of the product, purification by normal-phase chromatography can be challenging. Reversed-phase chromatography may be a viable alternative.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient pathway for the synthesis of 3-Bromo-5-(4-carboxyphenyl)phenol. Careful consideration of the catalyst, base, and solvent system is essential for achieving high yields, particularly given the presence of both phenolic and carboxylic acid functionalities. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully synthesize this valuable biaryl building block and to further explore its utility in drug discovery and materials science.

References

  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • Wikipedia. (2024). Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • Wimmer, L., & Kappe, C. O. (2014). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 79(18), 8556–8569.
  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Zhang, X., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(11), 2969-2980.
  • Consortium of Chemical Information Providers. (n.d.). What are the key steps involved in the general procedure of the Suzuki reaction?
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Bao, K., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Mini-Reviews in Medicinal Chemistry, 13(5), 757-771.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem.
  • Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). 3-Bromo-5-(2-formylphenyl)phenol.
  • PubChem. (n.d.). 4'-Hydroxy-4-biphenylcarboxylic acid.

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Application

Application Notes &amp; Protocols: A Guide to the Scale-Up Synthesis of Biphenyl Carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals involved in process chemistry, medicinal chemistry, and active pharmaceutical ingredient (API) manufacturing. Abstract: Biphenyl carboxylic acid deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals involved in process chemistry, medicinal chemistry, and active pharmaceutical ingredient (API) manufacturing.

Abstract: Biphenyl carboxylic acid derivatives are privileged scaffolds in modern pharmacology, forming the structural core of numerous blockbuster drugs, including the "sartan" class of angiotensin II receptor antagonists like Valsartan and Losartan.[1][2] The transition from bench-scale discovery to pilot plant and commercial manufacturing presents significant challenges in terms of safety, efficiency, cost, and environmental impact. This guide provides an in-depth analysis of the critical factors for the successful scale-up of their synthesis, with a primary focus on the industrially preferred Suzuki-Miyaura cross-coupling reaction. We will dissect the causality behind experimental choices, present a robust, self-validating protocol, and address common scale-up pitfalls.

Strategic Considerations for Large-Scale Synthesis

While several methods exist for forming the crucial aryl-aryl bond in biphenyl structures (e.g., Ullmann, Negishi, Stille couplings), the Suzuki-Miyaura reaction has emerged as the dominant strategy for industrial applications.[3][4][5]

Why Suzuki-Miyaura Coupling is Preferred for Scale-Up:

  • High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, including carboxylic acids, which often eliminates the need for cumbersome protection-deprotection steps that add cost and waste.[6][7]

  • Mild Reaction Conditions: Compared to alternatives, Suzuki-Miyaura couplings can often be run at moderate temperatures, reducing energy costs and minimizing side reactions.[8]

  • Commercial Availability of Reagents: A vast library of boronic acids and aryl halides are commercially available, facilitating rapid route development.

  • Favorable Toxicity Profile: The boron-containing reagents and byproducts are generally less toxic and more easily removed than the organotin reagents used in Stille couplings, a critical consideration for pharmaceutical manufacturing.

However, scaling this reaction is not trivial. Challenges include catalyst cost and removal, ensuring reaction robustness, and managing process safety.[9][10][11]

The Suzuki-Miyaura Coupling: Mechanism and Critical Parameters

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction at scale. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 Base (e.g., K2CO3) PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Scale-Up Success:
  • Catalyst and Ligand Selection:

    • Catalyst: While homogeneous catalysts like Pd(PPh₃)₄ are common in the lab, heterogeneous catalysts such as Palladium on Carbon (Pd/C) are often preferred for large-scale operations.[12][13] Pd/C offers simplified removal via filtration, reducing palladium contamination in the final product to acceptable levels (<10 ppm is often required for APIs).[12][13]

    • Ligand: For challenging couplings, especially with less reactive aryl chlorides, the use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can dramatically improve reaction rates and yields.[8][11] The choice of ligand must be carefully balanced to promote oxidative addition without hindering the subsequent steps.[8]

  • Base Selection: The base is crucial for activating the boronic acid.[14] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are most common. The choice depends on substrate compatibility, solubility, and cost. For scale-up, K₂CO₃ is often a good starting point due to its low cost and effectiveness.

  • Solvent System: A biphasic solvent system, such as toluene/water or 2-propanol/water, is frequently used.[15] This facilitates the dissolution of both the organic-soluble aryl halide and the water-soluble inorganic base, while also aiding in product separation and catalyst recycling in some processes.[7]

  • Oxygen Exclusion: The active Pd(0) catalyst is sensitive to oxidation, which deactivates it. Therefore, all solvents and the reactor headspace must be thoroughly de-gassed and maintained under an inert atmosphere (nitrogen or argon) throughout the process. This is a critical safety and efficiency parameter at scale.[14]

  • Temperature Control: Suzuki couplings are exothermic.[16] At a large scale, the heat generated can be significant, potentially leading to runaway reactions or the formation of impurities. The use of jacketed reactors with precise temperature control is mandatory. A "all-in" approach where all reagents are mixed and then heated can be hazardous; controlled dosing of one reagent is a safer scale-up strategy.[16]

Application Protocol: Scale-Up Synthesis of 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid

This protocol details the synthesis of a common intermediate used in the manufacturing of sartan APIs.[17][18][19] It is designed to be robust and scalable, prioritizing safety and product quality.

Diagram: Experimental Workflow

Workflow Start Reactor Setup & Inerting Charge Charge Reagents: 4-bromobenzoic acid, Boronic Acid, Solvents Start->Charge Degas Degas Mixture Charge->Degas AddBase Add Aqueous Base Degas->AddBase AddCat Add Pd/C Catalyst AddBase->AddCat Heat Heat to Reaction Temp (e.g., 80-90 °C) AddCat->Heat Monitor Monitor by HPLC (In-Process Control) Heat->Monitor Cool Cool to Room Temp Monitor->Cool Reaction Complete Filter Filter to Remove Pd/C Cool->Filter Separate Phase Separation Filter->Separate Acidify Acidify Aqueous Layer (Precipitation) Separate->Acidify Isolate Filter & Wash Product Acidify->Isolate Dry Dry Under Vacuum Isolate->Dry QC Final QC Analysis Dry->QC

Caption: Overall workflow for the scale-up synthesis of the biphenyl derivative.

Reagents and Materials
ReagentMolar Equiv.Molecular Wt.Example Quantity (20 L Scale)Notes
4-Bromobenzoic acid1.0201.02 g/mol 1.00 kg (4.97 mol)Starting material. Ensure high purity.
2-Cyanophenylboronic acid1.1146.94 g/mol 0.80 kg (5.47 mol)Excess to drive reaction to completion.
Palladium on Carbon (5 wt%, 50% wet)0.005 (0.5 mol%)N/A106 gHeterogeneous catalyst. Handle with care, can be pyrophoric when dry.[20][21]
Potassium Carbonate (K₂CO₃)2.5138.21 g/mol 1.72 kg (12.43 mol)Base.
TolueneN/AN/A8 LOrganic solvent.
Deionized WaterN/AN/A8 LAqueous solvent.
3M Hydrochloric Acid (HCl)As neededN/A~4.5 LFor acidification/precipitation.
Step-by-Step Protocol
  • Reactor Preparation: Ensure the 20 L jacketed glass reactor is clean, dry, and equipped with an overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to displace all oxygen. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging Reagents: Charge 4-bromobenzoic acid (1.00 kg), 2-cyanophenylboronic acid (0.80 kg), and toluene (8 L) into the reactor.

  • Degassing: Stir the mixture and sparge with nitrogen for an additional 20 minutes to ensure all dissolved oxygen is removed.

  • Base Addition: In a separate vessel, dissolve potassium carbonate (1.72 kg) in deionized water (8 L). Degas this aqueous solution by sparging with nitrogen. Transfer the solution to the reactor via a pump or addition funnel.

  • Catalyst Addition: Under a strong nitrogen counter-flow, carefully add the wet 5% Pd/C catalyst (106 g). Safety Note: Never add dry Pd/C to a solvent, as it can ignite.[21] Always handle the catalyst wet or as a slurry.[22]

  • Reaction: Heat the reactor jacket to 85-90 °C to bring the internal reaction temperature to ~80 °C (reflux). Stir vigorously to ensure good mixing between the phases.

  • In-Process Control (IPC): After 4-6 hours, take a small, representative sample from the reaction mixture. Quench it, extract the organic layer, and analyze by HPLC to check for the disappearance of the 4-bromobenzoic acid starting material. The reaction is considered complete when <1% of the starting material remains.

  • Cooldown and Catalyst Removal: Once complete, cool the reaction mixture to 40-50 °C. Filter the warm mixture through a bed of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of warm toluene. Safety Note: Do not allow the filter cake containing Pd/C to dry in the open air.[21] Keep it wet with water and dispose of it according to hazardous waste protocols.[22]

  • Phase Separation: Transfer the filtrate to a separatory funnel or a clean reactor and allow the layers to separate. Drain the lower aqueous layer, which contains the product as its potassium salt.

  • Product Precipitation: Cool the aqueous layer to 15-20 °C in a suitable vessel. Slowly add 3M HCl with stirring. The product will precipitate as a white solid. Monitor the pH to ensure it reaches ~2.

  • Isolation and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with deionized water until the washings are neutral (pH ~7) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

  • Final Analysis: Analyze the final product for purity (HPLC), identity (¹H NMR, MS), and residual palladium content (ICP-MS). A typical yield is 85-95% with >99% purity.

Troubleshooting and Process Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Stalled or Slow Reaction - Ineffective degassing (catalyst poisoning by O₂) - Poor quality boronic acid - Insufficient mixing- Ensure all inerting and degassing procedures are rigorously followed.[14] - Test boronic acid quality; consider using a different supplier. - Increase stirrer speed to improve interfacial contact.
Low Yield - Incomplete reaction - Product loss during workup - Side reactions (e.g., homocoupling of boronic acid)- Extend reaction time or slightly increase temperature. - Minimize transfers; ensure pH for precipitation is optimal. - Strict oxygen exclusion minimizes homocoupling.[14]
High Residual Palladium - Ineffective filtration of Pd/C - Leaching of Pd into solution- Use a finer grade of filter aid (e.g., Celite®). - Consider a post-reaction treatment with a palladium scavenger like L-cysteine or activated carbon.[23]
Impurity Formation - Reaction temperature too high - Presence of impurities in starting materials- Lower the reaction temperature.[14] - Ensure starting materials meet specifications before use.

Conclusion

The scale-up of biphenyl carboxylic acid synthesis via Suzuki-Miyaura coupling is a well-established and robust industrial process. Success hinges on a thorough understanding of the reaction mechanism and meticulous control over critical parameters, particularly catalyst selection, oxygen exclusion, and thermal management. By implementing a self-validating protocol with rigorous in-process controls and adhering to strict safety procedures, researchers and drug development professionals can efficiently and safely transition these vital pharmaceutical building blocks from the laboratory to production scale.

References

  • What Should We Pay Attention To When Using Palladium Carbon Catalyst?. (2024). Vertex AI Search.
  • Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. (n.d.). European Commission.
  • Application Note: Synthesis of Valsartan from 4'-Bromomethyl-2-cyanobiphenyl. (2025). Benchchem.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (n.d.). ACS Publications.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
  • New and Improved Synthesis of Valsartan. (2011). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025). Organic Process Research & Development, ACS Publications.
  • Valsartan synthesis. (n.d.). ChemicalBook.
  • Process for preparation of valsartan intermediate. (n.d.). Google Patents.
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). Purdue Engineering.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2025). ResearchGate.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). NIH.
  • Aiming for More Sustainable Cross-Coupling Chemistry by Employing Single-Atom Catalysis on Scale. (n.d.). ArODES.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (n.d.). RSC Publishing.
  • Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths. (n.d.). Beilstein Journals.
  • Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. (1999). American Chemical Society.
  • Precautions for Using Palladium Carbon Catalyst. (2025). Honrel.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry.
  • Case Study: Sequential Pd-Catalyzed Cross-Coupling Reactions; Challenges on Scale-Up. (2025). ResearchGate.
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (n.d.). ACS Publications.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI.
  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025). ResearchGate.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). ResearchGate.
  • A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. (n.d.). Scirp.org.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Sigma-Aldrich.
  • Technical Support Center: Scaling Up the Synthesis of Biphenyl-4,4'-dicarboxylic Acid. (2025). Benchchem.
  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022). Purdue Engineering.
  • Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed... (n.d.). ResearchGate.
  • An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. (n.d.). Unknown.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. (2025). ResearchGate.
  • 2'-Cyano[1,1'-biphenyl]-4-carboxylic acid | 5728-44-9 | FAA72844. (n.d.). Biosynth.
  • Preparation method of 2-cyano-4' -methyl biphenyl. (n.d.). Google Patents.
  • 5728-44-9|2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid. (n.d.). BLDpharm.

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Method

High-Throughput Screening Assays for Brominated Phenols: A Guide for Researchers

Introduction: The Imperative for High-Throughput Screening of Brominated Phenols Brominated phenols are a class of compounds widely used as flame retardants, pesticides, and wood preservatives.[1] Their prevalence in ind...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for High-Throughput Screening of Brominated Phenols

Brominated phenols are a class of compounds widely used as flame retardants, pesticides, and wood preservatives.[1] Their prevalence in industrial applications has led to their ubiquitous presence in the environment, raising concerns about their potential adverse effects on human health and ecosystems. A growing body of evidence suggests that many brominated phenols can act as endocrine-disrupting chemicals (EDCs), interfering with hormonal signaling pathways even at low concentrations.[2][3] Furthermore, their toxicological profiles may include cytotoxicity, neurotoxicity, and the induction of oxidative stress.[4][5]

Traditional toxicological testing methods are often low-throughput and costly, making them impractical for screening the vast number of brominated phenols and their derivatives in use.[6] High-throughput screening (HTS) offers a powerful alternative, enabling the rapid and efficient evaluation of large chemical libraries to identify and prioritize compounds for further investigation.[7][8] This guide provides detailed application notes and protocols for a suite of HTS assays tailored for the assessment of brominated phenols, empowering researchers in environmental health, toxicology, and drug development to better understand and mitigate the risks associated with these compounds.

I. Endocrine Disruption Assays

Many brominated phenols exert their toxic effects by interfering with nuclear receptor signaling. The following cell-based reporter gene assays are fundamental tools for identifying and characterizing this activity in a high-throughput format.

A. Aryl Hydrocarbon Receptor (AhR) Activation

Application Note: The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of a wide range of environmental contaminants, including dioxins and polycyclic aromatic hydrocarbons.[9] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA, inducing the expression of target genes such as cytochrome P450 1A1 (CYP1A1).[10][11] Several brominated flame retardants have been shown to activate the AhR signaling pathway.[12] The Chemically Activated LUciferase eXpression (CALUX®) assay is a robust and sensitive HTS method for detecting AhR agonists.[9][13]

Experimental Workflow: Reporter Gene Assays

G cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis p1 Seed reporter cells in 384-well plates p2 Incubate cells (e.g., 24h) p1->p2 t2 Add compounds & controls to plates p2->t2 t1 Prepare serial dilutions of brominated phenols t1->t2 t3 Incubate for optimal reporter expression (e.g., 24h) t2->t3 d1 Lyse cells and add luciferase substrate t3->d1 d2 Measure luminescence with a plate reader d1->d2 a1 Normalize data to controls d2->a1 a2 Generate dose-response curves a1->a2 a3 Calculate EC50/IC50 and Z'-factor a2->a3

Caption: General workflow for HTS reporter gene assays.

Protocol: AhR CALUX® Assay

  • Cell Culture and Seeding:

    • Culture H1L6.1c2 mouse hepatoma cells (or other suitable AhR-reporter cell line) in α-MEM supplemented with 10% fetal bovine serum (FBS).

    • Seed cells into white, clear-bottom 384-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Compound Preparation and Dosing:

    • Prepare serial dilutions of brominated phenols in DMSO.

    • Further dilute the compounds in cell culture medium to achieve the final desired concentrations with a final DMSO concentration of ≤1%.[9]

    • Remove the culture medium from the cell plates and add the diluted compounds and controls (e.g., TCDD as a positive control, DMSO as a negative control).

  • Incubation:

    • Incubate the plates for 20-24 hours at 37°C in a humidified CO2 incubator to allow for optimal luciferase expression.[13]

  • Luminescence Detection:

    • Remove the medium and wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells according to the luciferase kit manufacturer's instructions.

    • Add the luciferase substrate to each well and immediately measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (DMSO) to determine fold induction.

    • Calculate the EC50 (half-maximal effective concentration) values from the dose-response curves.

    • Assess assay quality by calculating the Z'-factor.[6][14]

AhR Signaling Pathway

AhR_Pathway cluster_nucleus BP Brominated Phenol AhR_complex AhR-Hsp90 Complex BP->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change Nucleus Nucleus AhR_active->Nucleus Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds CYP1A1 CYP1A1 Gene Expression XRE->CYP1A1 Induces

Caption: Simplified AhR signaling pathway.

B. Estrogen and Androgen Receptor Activity

Application Note: A primary concern regarding brominated phenols is their potential to interfere with the estrogen and androgen signaling pathways, which are critical for reproductive health and development.[2][15] These compounds can act as agonists, mimicking the natural hormones, or as antagonists, blocking their effects. Yeast-based reporter assays, such as the Yeast Estrogen Screen (YES) and Yeast Androgen Screen (YAS), are widely used for HTS of potential endocrine disruptors.[16] These assays utilize yeast strains engineered to express the human estrogen receptor (hERα) or androgen receptor (hAR) along with a reporter gene (e.g., lacZ for β-galactosidase) under the control of hormone-responsive elements.

Protocol: Yeast Two-Hybrid Assay for ER/AR Activity

  • Yeast Culture and Exposure:

    • Culture the recombinant yeast strains in an appropriate selective medium.

    • In a 96-well or 384-well plate, combine the yeast suspension with the test compounds (brominated phenols) at various concentrations.

    • Include a positive control (17β-estradiol for YES, dihydrotestosterone for YAS) and a negative control (vehicle).

    • For antagonist screening, co-incubate the test compounds with a fixed concentration of the respective natural hormone.[17]

  • Incubation:

    • Incubate the plates at 30°C for 2-3 days to allow for cell growth and reporter gene expression.

  • β-Galactosidase Assay:

    • After incubation, measure the optical density (OD) to assess yeast growth (cytotoxicity).

    • Lyse the yeast cells and add a chromogenic substrate for β-galactosidase (e.g., CPRG).

    • Incubate until a color change is observed and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Normalize the reporter gene activity to cell density.

    • Calculate EC50 values for agonists and IC50 values for antagonists.[2]

ER/AR Signaling Pathway

Hormone_Receptor_Pathway cluster_nucleus BP_agonist Brominated Phenol (Agonist) Receptor ER / AR BP_agonist->Receptor Binds & Activates BP_antagonist Brominated Phenol (Antagonist) BP_antagonist->Receptor Binds Hormone Natural Hormone (E2/DHT) Hormone->Receptor Binds Nucleus Nucleus Receptor->Nucleus Translocation No_Binding Binding Blocked Receptor->No_Binding Inhibits Hormone Binding Dimer Receptor Dimerization Nucleus->Dimer HRE HRE (DNA) Dimer->HRE Binds Gene_Exp Target Gene Expression HRE->Gene_Exp Transcription

Caption: Agonist vs. Antagonist action on ER/AR.

C. Thyroid Hormone System Disruption

Application Note: The thyroid hormone system is crucial for metabolism, growth, and neurodevelopment. Brominated phenols, particularly those with structures similar to thyroid hormones, can disrupt this system by various mechanisms, including binding to the thyroid hormone receptor (TR) or the transport protein transthyretin (TTR).[3][18] The T-Screen assay, which utilizes a rat pituitary tumor cell line (GH3) that proliferates in response to triiodothyronine (T3), is a valuable tool for screening chemicals for TR-mediated thyroid-disrupting activity.[19]

Protocol: T-Screen Assay for Thyroid Hormone Receptor Activity

  • Cell Culture:

    • Culture GH3 cells in DMEM/F12 medium supplemented with hormone-stripped serum to reduce background activity.

  • Assay Setup:

    • Seed GH3 cells in 96-well plates and allow them to attach.

    • Expose the cells to a range of concentrations of the brominated phenols.

    • For agonist screening, compare the response to a T3 standard curve.

    • For antagonist screening, co-expose the cells to the test compounds and a fixed concentration of T3.[20]

  • Incubation and Proliferation Measurement:

    • Incubate the plates for a defined period (e.g., 72 hours).

    • Measure cell proliferation using a suitable method, such as the MTT or CyQUANT assay.

  • Data Analysis:

    • Calculate the proliferative effect relative to the T3 control.

    • Determine EC50 or IC50 values.

Thyroid Hormone Signaling Pathway

Thyroid_Pathway cluster_nucleus T3 T3 (Thyroid Hormone) TR_RXR TR-RXR Heterodimer T3->TR_RXR Binds & Activates BP Brominated Phenol BP->TR_RXR Binds (Agonist/Antagonist) TRE TRE (DNA) TR_RXR->TRE Binds Gene_Exp Target Gene Expression (Growth, Metabolism) TRE->Gene_Exp Transcription Nucleus Nucleus

Caption: Thyroid hormone receptor signaling.

II. Cytotoxicity Assays

Application Note: Assessing the cytotoxicity of brominated phenols is a critical first step in any toxicological evaluation and is essential for interpreting data from other cell-based assays. Cytotoxicity can confound the results of reporter gene or other functional assays, leading to false negatives (in agonist assays) or false positives (in antagonist assays).[21] A variety of HTS-compatible methods are available to measure different aspects of cell health, such as metabolic activity (MTT, MTS) and membrane integrity (LDH release).[5][7]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed a relevant cell line (e.g., human hepatoma HepG2, or the cell line used in the primary screening assay) into 96- or 384-well plates and incubate overnight.

  • Compound Exposure:

    • Treat the cells with a serial dilution of the brominated phenols for a specified time (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[5]

    • Measure the absorbance at approximately 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) from the dose-response curve.

III. Biochemical Assays

A. Reactive Oxygen Species (ROS) Generation

Application Note: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common mechanism of chemical-induced toxicity. Some brominated phenols have been shown to induce ROS production.[23] HTS assays using fluorescent probes like DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) can be used to quantify intracellular ROS levels.

Protocol: DCFH-DA ROS Assay

  • Cell Seeding and Staining:

    • Seed cells in a black, clear-bottom 96- or 384-well plate.

    • After cell attachment, remove the medium and incubate the cells with DCFH-DA solution in a serum-free medium. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • Compound Exposure:

    • Wash the cells to remove excess probe.

    • Add the brominated phenol solutions and controls (e.g., H2O2 as a positive control) to the wells.

  • Fluorescence Measurement:

    • In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm Ex / ~535 nm Em) using a fluorescence plate reader.

B. Acetylcholinesterase (AChE) Inhibition

Application Note: Acetylcholinesterase (AChE) is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[24] Inhibition of AChE is a well-known mechanism of neurotoxicity for many pesticides and chemical warfare agents.[25] Some brominated phenol derivatives have also been identified as AChE inhibitors.[4] A colorimetric HTS assay based on the Ellman method is commonly used to screen for AChE inhibitors.[24]

Protocol: Colorimetric AChE Inhibition Assay

  • Reagent Preparation:

    • Prepare solutions of purified AChE enzyme, the substrate acetylthiocholine (ATCh), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer.

  • Assay Reaction:

    • In a 96- or 384-well plate, add the AChE enzyme solution, DTNB, and the test compounds (brominated phenols).

    • Initiate the reaction by adding the ATCh substrate. AChE hydrolyzes ATCh to thiocholine.

    • Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[25]

  • Absorbance Measurement:

    • Measure the rate of color change by reading the absorbance at 412 nm over time using a plate reader in kinetic mode.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the uninhibited control.

    • Determine the IC50 values.

IV. Data Interpretation and Quality Control

Trustworthiness: The Role of the Z'-Factor

A critical component of any HTS campaign is rigorous quality control to ensure the data is reliable. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[6][14] It reflects the separation between the positive and negative control signals relative to the signal variability.

Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • Mean_pos and SD_pos are the mean and standard deviation of the positive control.

  • Mean_neg and SD_neg are the mean and standard deviation of the negative control.

Interpretation of Z'-Factor Values: [26][27]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay, may require optimization.

  • Z' < 0: An unsuitable assay for screening.

It is imperative to calculate the Z'-factor for each screening plate to monitor assay performance and ensure the validity of the results.[21][28]

V. Summary of HTS Data for Selected Brominated Phenols

The following table summarizes publicly available HTS data for representative brominated phenols across various assays. This data serves as a reference for expected activities and potencies.

CompoundAssayEndpointResult (IC50/EC50 in µM)Reference
2,4,6-TribromophenolYeast Estrogen Screen (YES)Antagonist14.1 (Luciferase) / 9.2 (β-gal)[2]
2,4,6-TribromophenolYeast Androgen Screen (YAS)Antagonist3.9[2]
4-BromophenolEstrogen Receptor BindingBinding Affinity~10,000-fold less than 17β-estradiol[15]
2,4-DibromophenolEstrogen Receptor BindingBinding Affinity~10,000-fold less than 17β-estradiol[15]
Tetrabromobisphenol AAhR CALUX® AssayAgonistActive at moderate to high concentrations[12]
Bromophenol DerivativesAChE InhibitionInhibitorKi values in the nM range[23]
Brominated SalphensMTT Cytotoxicity (PC-3 cells)Cytotoxicity9.6[7]
Brominated SalphensMTT Cytotoxicity (LS 180 cells)Cytotoxicity13.5[7]

VI. Conclusion

The HTS assays outlined in this guide provide a robust framework for the rapid and systematic evaluation of brominated phenols. By employing a battery of tests covering endocrine disruption, cytotoxicity, and other relevant toxicological endpoints, researchers can effectively identify compounds of concern, prioritize them for further in-depth analysis, and contribute to a more comprehensive understanding of their potential risks. The integration of rigorous quality control measures, such as the Z'-factor, is essential for ensuring the generation of high-quality, reproducible data that can confidently inform regulatory decisions and guide the development of safer alternatives.

References

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  • Brown, D. J., & Clark, G. C. (2004). Analysis of Ah receptor pathway activation by brominated flame retardants. Chemosphere, 55(11), 1529-1536. Available at: [Link]

  • Hill, E. M., & Smith, E. J. (2006). Identification and steroid receptor activity of products formed from the bromination of technical nonylphenol. Environmental Toxicology and Chemistry, 25(8), 2036-2042. Available at: [Link]

  • Peters, A. K., et al. (2007). Interactions of Polybrominated Diphenyl Ethers with the Aryl Hydrocarbon Receptor Pathway. Toxicological Sciences, 97(1), 104-114. Available at: [Link]

  • Goksu, S., et al. (2015). Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. Bioorganic & Medicinal Chemistry, 23(11), 2795-2803. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]

  • Wikipedia. Z-factor. Available at: [Link]

  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • ANALYSIS OF BROMINATED FLAME RETARDANTS AND BROMINATED DIBENZODIOXINS AND BIPHENYLS FOR Ah RECEPTOR ACTIVATION USING THE CALUX B. Available at: [Link]

  • Olsen, C. M., et al. (2002). Brominated phenols: characterization of estrogen-like activity in the human breast cancer cell-line MCF-7. Toxicology Letters, 129(1-2), 55-63. Available at: [Link]

  • Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(8), 1143-1150. Available at: [Link]

  • DeVito, M., et al. (1998). Screening methods for thyroid hormone disruptors. Environmental Health Perspectives, 106(Suppl 1), 97-110. Available at: [Link]

  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. Available at: [Link]

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  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. Available at: [Link]

  • Samara, F., et al. (2009). Determination of relative assay response factors for toxic chlorinated and brominated dioxins/furans using an enzyme immunoassay (EIA) and a chemically-activated luciferase gene expression cell bioassay (CALUX). Environment International, 35(3), 588-593. Available at: [Link]

  • Novel Antioxidant Bromophenols with Acetylcholinesterase, Butyrylcholinesterase and Carbonic Anhydrase Inhibitory Actions. Available at: [Link]

  • Xia, M., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 2474, 47-58. Available at: [Link]

  • Hamers, T., et al. (2006). In vitro profiling of the endocrine-disrupting potency of brominated flame retardants. Toxicological Sciences, 92(1), 157-173. Available at: [Link]

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  • Huang, R., et al. (2016). A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. Methods in Molecular Biology, 1439, 133-145. Available at: [Link]

  • Synthesis and Cytotoxicity Studies of Br‐Substituted Salphen Organic Compounds. (2023). ChemistryOpen, 12(5), e202300039. Available at: [Link]

  • In Vitro Profiling of the Endocrine-Disrupting Potency of Brominated Flame Retardants. Available at: [Link]

  • Xia, M., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 2474, 47-58. Available at: [Link]

  • Parham, F., et al. (2012). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 7(8), 715-725. Available at: [Link]

  • Identification of Thyroid Hormone Receptor Active Compounds Using a Quantitative High-Throughput Screening Platform. Available at: [Link]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478. Available at: [Link]

  • He, G., et al. (2011). Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay. Journal of Food Science, 76(6), T132-T137. Available at: [Link]

  • Appendix 1: CALUX bioassay methodology. Available at: [Link]

  • Terasaki, M., et al. (2018). Estrogen agonistic/antagonistic activity of brominated parabens. Environmental Science and Pollution Research, 25(26), 26394-26401. Available at: [Link]

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  • Kim, S., & Choi, T. (2017). Analysis of quantitative high throughput screening data using a robust method for nonlinear mixed effects models. Communications for Statistical Applications and Methods, 24(5), 493-504. Available at: [Link]

  • Hamers, T., et al. (2006). In vitro profiling of the endocrine-disrupting potency of brominated flame retardants. Toxicological Sciences, 92(1), 157-173. Available at: [Link]

  • The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones. (2022). Frontiers in Pharmacology, 12, 792618. Available at: [Link]

  • Judson, R. S., et al. (2010). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives, 118(4), 451-458. Available at: [Link]

  • Inhibition assay for detection of TSHR antagonists and overview of... Available at: [Link]

  • Singh, A. P., et al. (2017). Activation of the Aryl Hydrocarbon Receptor Interferes with Early Embryonic Development. Cell Reports, 21(8), 2220-2232. Available at: [Link]

  • A 2024 inventory of test methods relevant to thyroid hormone system disruption for human health and environmental regulatory hazard assessment. (2024). ALTEX, 41(1), 3-51. Available at: [Link]

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Application

Purifying Biphenyl Carboxylic Acids: A Guide for Researchers

Introduction Biphenyl carboxylic acids are a pivotal class of organic compounds, forming the structural core of numerous pharmaceuticals, advanced materials, and fine chemicals.[1] Their rigid biphenyl framework combined...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Biphenyl carboxylic acids are a pivotal class of organic compounds, forming the structural core of numerous pharmaceuticals, advanced materials, and fine chemicals.[1] Their rigid biphenyl framework combined with the reactive carboxylic acid group imparts unique chemical and physical properties, making them valuable building blocks in organic synthesis. For instance, they are precursors in the synthesis of vasopressin receptor antagonists and anti-inflammatory drugs, and their structural attributes are leveraged in the development of liquid crystals and heat-resistant polymers.

Given their importance, the purity of biphenyl carboxylic acids is paramount to the success of downstream applications. Impurities, which can arise from starting materials, side reactions during synthesis (e.g., Suzuki-Miyaura coupling), or degradation, can significantly impact reaction yields, biological activity, and material properties. This application note provides a comprehensive guide to the purification of biphenyl carboxylic acids, detailing robust protocols for common techniques and offering insights into the underlying chemical principles.

Choosing Your Purification Strategy

The optimal purification strategy for a biphenyl carboxylic acid depends on the nature and quantity of the impurities, as well as the scale of the purification. A general decision-making workflow is outlined below.

Purification_Workflow Start Crude Biphenyl Carboxylic Acid Is_Major_Impurity_Neutral_or_Basic Major Impurity Neutral or Basic? Start->Is_Major_Impurity_Neutral_or_Basic Acid_Base_Extraction Acid-Base Extraction Is_Major_Impurity_Neutral_or_Basic->Acid_Base_Extraction Yes Is_Product_Solid Is Product a Crystalline Solid? Is_Major_Impurity_Neutral_or_Basic->Is_Product_Solid No Acid_Base_Extraction->Is_Product_Solid Recrystallization Recrystallization Is_Product_Solid->Recrystallization Yes Chromatography Column Chromatography (Flash or Prep-HPLC) Is_Product_Solid->Chromatography No Purity_Analysis Purity Analysis (HPLC, NMR, MP) Recrystallization->Purity_Analysis Chromatography->Purity_Analysis

Caption: A general workflow for selecting a purification method for biphenyl carboxylic acids.

Protocol 1: Acid-Base Extraction

Acid-base extraction is a powerful and often first-line technique for separating carboxylic acids from neutral or basic impurities.[1][2] The principle lies in the differential solubility of the acidic compound and its corresponding salt. The carboxylic acid, being largely insoluble in water, is deprotonated by a weak base to form a water-soluble carboxylate salt.[2][3] This allows for its transfer from an organic solvent into an aqueous phase, leaving behind non-acidic impurities in the organic layer.[1]

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude biphenyl carboxylic acid in a suitable water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Extraction with Base: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base like sodium bicarbonate is generally preferred over strong bases like sodium hydroxide (NaOH) to avoid potential side reactions like ester hydrolysis if such functional groups are present.[1]

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The aqueous layer, containing the sodium biphenyl carboxylate, is typically the lower layer (this should be confirmed by checking the densities of the solvents).

  • Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean flask. For optimal recovery, repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.[1] Combine all aqueous extracts.

  • Back-Extraction (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a fresh portion of the organic solvent. Discard the organic wash.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2, check with pH paper).[3] This will protonate the carboxylate salt, causing the purified biphenyl carboxylic acid to precipitate out of the solution.[2]

  • Collection and Drying: Collect the precipitated solid by vacuum filtration, washing the crystals with cold deionized water.[4] Allow the crystals to air dry or dry them in a vacuum oven.

Protocol 2: Recrystallization

Recrystallization is a highly effective method for purifying solid compounds to a high degree of purity.[4] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[5] An ideal recrystallization solvent will dissolve the biphenyl carboxylic acid sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (and can be removed by hot filtration).[4]

Solvent Selection for Biphenyl Carboxylic Acids:
Biphenyl Carboxylic AcidRecommended Solvent Systems
4-Biphenylcarboxylic acidAqueous Ethanol, Benzene/Petroleum Ether[5]
Substituted Biphenyl Carboxylic AcidsHexane/Ethyl Acetate, Isopropyl Alcohol[6]
Step-by-Step Protocol (Using a Mixed Solvent System: Aqueous Ethanol):
  • Dissolution: In an Erlenmeyer flask, dissolve the crude biphenyl carboxylic acid in a minimal amount of near-boiling ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel.[4]

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, slowly add hot water (the anti-solvent) dropwise until a slight cloudiness persists, indicating the solution is saturated.[4]

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals to a constant weight.

Protocol 3: Column Chromatography

For mixtures where the impurities have similar acidic properties to the desired product, or when dealing with non-crystalline materials, column chromatography is the method of choice. Both normal-phase (typically silica gel) and reversed-phase (e.g., C18) chromatography can be employed.

Normal-Phase Flash Chromatography:

Normal-phase chromatography separates compounds based on their polarity, with more polar compounds having a stronger affinity for the stationary phase (silica gel) and thus eluting later. For carboxylic acids, which are quite polar, tailing can be an issue on silica gel. This can often be mitigated by adding a small amount of a polar modifier, such as acetic or formic acid, to the mobile phase.[7]

Normal_Phase_Chromatography Start Crude Product Dissolved in Minimal DCM Dry_Loading Dry Loading on Silica Gel Start->Dry_Loading Elution Elute with Hexane/Ethyl Acetate Gradient (+ 0.5% Acetic Acid) Dry_Loading->Elution Column_Packing Pack Column with Silica Gel in Hexane/Ethyl Acetate Column_Packing->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Pure Combine Pure Fractions and Evaporate Solvent TLC_Analysis->Combine_Pure Pure_Product Pure Biphenyl Carboxylic Acid Combine_Pure->Pure_Product

Caption: Workflow for normal-phase flash chromatography purification.

Reversed-Phase Preparative HPLC:

Reversed-phase chromatography is an excellent alternative, especially for polar compounds.[8] Here, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Less polar compounds are retained more strongly. A common mobile phase modifier for carboxylic acids in reversed-phase HPLC is trifluoroacetic acid (TFA) or formic acid at a concentration of ~0.1%.[8]

Typical Preparative HPLC Parameters:

ParameterValue
Column C18, 5-10 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient e.g., 10-95% B over 20-30 minutes
Flow Rate Dependent on column diameter
Detection UV (e.g., at 254 nm)

Troubleshooting Common Impurities

Biphenyl carboxylic acids are frequently synthesized via the Suzuki-Miyaura coupling reaction.[9][10] While highly efficient, this reaction can introduce specific impurities that require targeted removal.

ImpurityOriginRecommended Purification Method
Unreacted Starting Materials Incomplete reactionAcid-Base Extraction, Column Chromatography
Homocoupled Byproducts Side reaction of boronic acidsColumn Chromatography, Recrystallization
Palladium Catalyst Residual catalyst from the reactionFiltration through Celite® or silica gel plug, treatment with activated carbon.[10]
Boronic Acid-Related Impurities Excess boronic acid and its byproductsAcid-Base Extraction, Column Chromatography[11]

Purity Analysis

After purification, it is crucial to assess the purity of the biphenyl carboxylic acid. A combination of techniques is recommended for a comprehensive evaluation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. A narrow, symmetrical peak for the main component with minimal or no other peaks indicates high purity.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired compound and identifying any remaining impurities.

  • Melting Point: A sharp melting point range that is close to the literature value is a good indicator of high purity.[13] For example, the melting point of pure 4-biphenylcarboxylic acid is reported to be in the range of 222-230°C.[13][14] Impurities typically depress and broaden the melting range.

Conclusion

The purification of biphenyl carboxylic acids is a critical step in their utilization in research and industry. The choice of purification method—be it acid-base extraction, recrystallization, or chromatography—should be guided by the nature of the impurities and the desired final purity. By understanding the principles behind each technique and following robust protocols, researchers can consistently obtain high-purity biphenyl carboxylic acids, ensuring the reliability and success of their subsequent scientific endeavors.

References

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved January 20, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved January 20, 2026, from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved January 20, 2026, from [Link]

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  • Google Patents. (n.d.). CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid.
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Method

Application Notes &amp; Protocols: A Guide to the Suzuki-Miyaura Reaction of Aryl Bromides

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura Reaction: A Pillar of Modern Synthesis The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura Reaction: A Pillar of Modern Synthesis

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or pseudohalide.[1][2][3] Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryls, styrenes, and polyenes.[1] The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[4][5][6]

Aryl bromides are common substrates in Suzuki-Miyaura couplings due to their balance of reactivity and stability. They are generally more reactive than aryl chlorides and more cost-effective than aryl iodides.[1][6]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for rational optimization. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7][8]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) intermediate.[1][4] The electron density of the palladium catalyst and the aryl bromide influences the rate of this step. Electron-rich ligands on the palladium and electron-withdrawing groups on the aryl bromide can facilitate this process.[1][7]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This is a critical and often rate-limiting step. The presence of a base is essential for transmetalation to occur.[9][10][11] The base activates the organoboron compound, typically by forming a more nucleophilic "ate" complex.[9][12]

  • Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex. This step forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4][7] Bulky ligands on the palladium catalyst can promote this step.[6][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetalation (Ar'-B(OR)₂ + Base) PdII_Diaryl->Pd0 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reagents and Their Roles

The success of a Suzuki-Miyaura reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

ComponentFunctionCommon Examples for Aryl Bromides
Palladium Source The active catalystPd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)[1][13]
Ligand Stabilizes the Pd catalyst, influences reactivity and selectivityPPh₃, Buchwald ligands (e.g., SPhos, XPhos), NHC ligands[5][6][7]
Base Activates the organoboron reagentK₂CO₃, Cs₂CO₃, K₃PO₄, NaOH[1][6]
Solvent Solubilizes reactants, influences reaction rate and selectivityToluene, Dioxane, THF, DMF, often with water[1][6][14]

Table 1: Key components of the Suzuki-Miyaura reaction.

The Palladium Catalyst and Ligand

The choice of palladium source and ligand is critical. While simple palladium salts like palladium(II) acetate (Pd(OAc)₂) are often used, they require in-situ reduction to the active Pd(0) species.[1] Pre-formed Pd(0) catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are also common.[13]

Modern Suzuki-Miyaura reactions often employ sophisticated ligands to enhance catalyst activity and stability.[5][7] Electron-rich and bulky phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), are highly effective for coupling aryl bromides, even at low catalyst loadings and room temperature.[5][15][16] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering high stability and activity.[2]

The Role of the Base

The base plays a crucial role in the transmetalation step.[9][10][12] It reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.[9][12] The choice of base can significantly impact the reaction outcome. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The strength and solubility of the base should be considered for a given substrate combination.

Solvent Systems

The solvent system must be chosen to solubilize all reaction components. A variety of organic solvents are suitable, including toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[1][6] Often, a co-solvent of water is added, which can aid in dissolving the inorganic base and facilitate the reaction.[6][14] However, the choice of solvent can be more complex, as it can also influence the selectivity of the reaction in some cases.[17][18]

Experimental Protocol: A General Procedure for Aryl Bromides

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. Note: This is a starting point, and optimization of conditions may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/Water, 4:1 mixture, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[19]

  • Solvent Addition: Add the degassed solvent mixture to the reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.

Troubleshooting Common Issues

Even with a well-established procedure, challenges can arise. The following diagram outlines a logical workflow for troubleshooting common problems in Suzuki-Miyaura reactions.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Start Low or No Yield Check_Reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) Start->Check_Reagents Check_Inertness Ensure Rigorous Inert Atmosphere Check_Reagents->Check_Inertness Reagents OK Success Improved Yield Check_Reagents->Success Replaced Faulty Reagent Optimize_Catalyst Screen Different Catalyst/Ligand Systems Check_Inertness->Optimize_Catalyst Atmosphere OK Check_Inertness->Success Improved Degassing Optimize_Conditions Vary Base, Solvent, and Temperature Optimize_Catalyst->Optimize_Conditions No Improvement Optimize_Catalyst->Success Found Better Catalyst Optimize_Conditions->Success Optimization Successful

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Common Problems and Solutions:

  • Low or No Conversion:

    • Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen.[19] Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere.

    • Poor Reagent Quality: Boronic acids can degrade over time. Use fresh or properly stored reagents.[19] Ensure the base is finely powdered and dry.

    • Sub-optimal Conditions: The chosen catalyst, ligand, base, or solvent may not be suitable for the specific substrates. A systematic screening of reaction parameters may be necessary.[20]

  • Formation of Side Products:

    • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[1] Rigorous exclusion of air is crucial.

    • Protodeborylation: The boronic acid can be replaced by a hydrogen atom, leading to a deboronated starting material. This can be more prevalent with certain heteroaryl boronic acids.[1] Using a more stable boronic ester, like a pinacol ester, can sometimes mitigate this issue.[19]

    • Dehalogenation: The aryl bromide can be reduced to the corresponding arene. This can be caused by impurities or side reactions with the solvent or base.

Conclusion

The Suzuki-Miyaura reaction is an indispensable tool in modern organic synthesis. By understanding the underlying mechanism and the roles of the various components, researchers can effectively apply this reaction to the synthesis of a wide array of valuable compounds. This guide provides a solid foundation for the successful execution and optimization of Suzuki-Miyaura couplings involving aryl bromides.

References

  • Alvarez-Rodrigo, I., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross−Coupling Reaction. Journal of the American Chemical Society, 128(44), 14424–14425.
  • Neufeldt, S. R., & Sanford, M. S. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 11(15), 9436–9443.
  • Couto, M. S., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 85(15), 9635–9643.
  • Gevorgyan, A., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(29), 8961-8966.
  • Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 128(44), 14424-14425. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(48), 16498–16507. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553–5556. Available at: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]

  • Kotha, S., & Misra, S. (2013). Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. Beilstein Journal of Organic Chemistry, 9, 2196–2203.
  • Neufeldt, S. R., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Organometallics, 39(24), 4585–4594. Available at: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Angewandte Chemie International Edition, 59(32), 13361-13368. Available at: [Link]

  • News-Medical.Net. (2019). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Available at: [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Gevorgyan, A., et al. (2020). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 39(16), 3036–3043. Available at: [Link]

  • Vaddamanu, N. S., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Li, Y., et al. (2006). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. Advanced Synthesis & Catalysis, 348(10‐11), 1329-1334. Available at: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Alonso, F., & Moglie, Y. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6384–6425. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • de la Hoz, A., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 23(11), 2893. Available at: [Link]

  • Reddy, K. S., et al. (2012). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. Tetrahedron Letters, 53(36), 4844-4847. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Luo, Q.-L., et al. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 83(15), 8347–8355. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Suzuki coupling reaction conditions for electron-rich bromophenols

Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. As Senior Application Scientists, we understand the nuances and challenges that arise during synthesis, particularly with difficult sub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. As Senior Application Scientists, we understand the nuances and challenges that arise during synthesis, particularly with difficult substrates. This guide is dedicated to helping you optimize reaction conditions for electron-rich bromophenols, a class of substrates notorious for their sluggish reactivity.

Understanding the Core Challenge: The Electron-Rich Bromophenol

Electron-rich aryl halides, such as bromophenols and their derivatives (e.g., bromoanisoles, bromodimethoxybenzenes), present a significant hurdle in Suzuki-Miyaura coupling. The electron-donating nature of the hydroxyl or alkoxy groups increases the electron density on the aromatic ring. This electronic enrichment strengthens the carbon-bromine (C-Br) bond, making the rate-limiting oxidative addition step of the palladium catalyst significantly more difficult.[1][2] A successful coupling strategy must therefore focus on facilitating this initial catalytic step while managing potential side reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a bromophenol derivative is giving very low to no yield. What are the most likely reasons?

A1: The primary culprit is almost always a slow or stalled oxidative addition step due to the electron-rich nature of the phenol ring.[2] However, several other factors can contribute to failure:

  • Inactive Catalyst: The Pd(0) active species can be sensitive to oxygen, leading to catalyst decomposition. Improper degassing is a common issue.[3][4]

  • Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often not effective enough for these challenging substrates. They lack the required electron-donating ability and steric bulk to promote oxidative addition.[2]

  • Suboptimal Base: The base plays a crucial role in the transmetalation step and catalyst activation.[5] A base that is too weak or poorly soluble may not be effective.

  • Protodeboronation: The boronic acid coupling partner can degrade, especially under harsh conditions or if it contains certain functional groups.[1]

Q2: What is the best "starting point" for reaction conditions when working with a new electron-rich bromophenol?

A2: For a robust starting point, you need a catalytic system designed for challenging substrates. Avoid generic conditions and begin with a combination known for its high activity:

  • Catalyst/Ligand System: Use a bulky, electron-rich biaryl phosphine ligand (a "Buchwald ligand") like SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand. These are designed to accelerate both oxidative addition and the final reductive elimination step.[2][3][4] A pre-formed palladium precatalyst (e.g., an XPhos palladacycle) is highly recommended for consistency.

  • Base: A strong, non-nucleophilic base is critical. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are effective in the crucial transmetalation step.[4][6]

  • Solvent: A polar aprotic solvent system that can dissolve the inorganic base is preferred. A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a very common and effective choice.[5][7]

  • Temperature: Elevated temperatures (80-110 °C) are often necessary to overcome the activation energy barrier for oxidative addition.[4]

Troubleshooting Guide: Specific Issues & Solutions

Problem 1: Low Conversion / No Reaction

Your TLC or LCMS analysis shows primarily unreacted starting material even after prolonged reaction times.

Causality & Mechanism

This is the classic symptom of failed oxidative addition. The Pd(0) catalyst is unable to insert into the strong C-Br bond of your electron-rich bromophenol. The catalytic cycle, illustrated below, cannot begin.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂-Br (Oxidative Addition Product) Pd0->ArPdBr Oxidative Addition (Ar-Br) [SLOW STEP] ArPdOR Ar-Pd(II)L₂-OR ArPdBr->ArPdOR Base (e.g., K₃PO₄) ArPdAr Ar-Pd(II)L₂-Ar' ArPdOR->ArPdAr Transmetalation (Ar'-B(OH)₂) ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr->Product ArX Ar-Br ArX->ArPdBr ArB Ar'-B(OH)₂ ArB->ArPdOR Base Base Base->ArPdBr

Caption: The Suzuki-Miyaura Catalytic Cycle.

Solutions & Optimization Strategy

Your goal is to create a more reactive catalytic species to overcome the high activation barrier.

  • Enhance the Catalyst System:

    • Switch to a Bulky, Electron-Rich Ligand: This is the most critical change. The electron-donating nature of these ligands increases the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C-Br bond.[2] The steric bulk helps facilitate the final reductive elimination step.[3]

    • Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and form highly stable and active palladium complexes that are extremely effective for coupling unreactive aryl halides.[3]

  • Increase Base Strength:

    • If using a weaker base like Na₂CO₃ or K₂CO₃, switch to K₃PO₄, Cs₂CO₃, or KOtBu.[5][6] Stronger bases can accelerate the formation of the active boronate species required for transmetalation.[5]

  • Raise the Temperature:

    • Increase the reaction temperature in 10-15 °C increments. Many challenging couplings require temperatures of 100 °C or higher. Ensure your solvent choice (e.g., dioxane, toluene) can accommodate this.[4]

Recommended Conditions for Unreactive Substrates
ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) or a Palladacycle Precatalyst (e.g., XPhos Pd G3)Provides a reliable source of Pd(0). Precatalysts offer better stability and reproducibility.[1][3]
Ligand XPhos, SPhos, or RuPhos (2-5 mol%)Bulky, electron-rich phosphines designed to accelerate oxidative addition for hindered/electron-rich halides.[4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, effective bases that promote the transmetalation step without introducing competing side reactions.[4][6]
Solvent 1,4-Dioxane/H₂O (5:1) or 2-MeTHF/H₂O (10:1)Aprotic solvents with water to dissolve the base and activate the boronic acid.[1][7]
Temperature 90 - 110 °CProvides the necessary energy to overcome the high activation barrier of oxidative addition.
Problem 2: Significant Dehalogenation Side Product

You observe a significant amount of the hydrodehalogenated product (i.e., the bromophenol is reduced to a phenol).

Causality & Mechanism

Dehalogenation occurs when the Ar-Pd(II)-Br intermediate, formed after oxidative addition, reacts with a hydride source before it can undergo transmetalation.[1][3] This is a competitive pathway that becomes significant when transmetalation is slow. Common hydride sources include alcohol solvents or certain bases.[3]

Solutions & Optimization Strategy

The strategy is twofold: eliminate potential hydride sources and accelerate the desired transmetalation/reductive elimination steps.

  • Change the Solvent: If using an alcohol-based solvent (e.g., isopropanol), switch to a purely aprotic system like dioxane, toluene, or 2-MeTHF.[8]

  • Change the Base: Avoid amine bases like triethylamine (NEt₃), which can be a source of hydrides. Stick with inorganic bases like K₃PO₄ or Cs₂CO₃.[3]

  • Use a More Stable Boronic Acid Derivative: Standard boronic acids can be prone to decomposition (protodeboronation), reducing their effective concentration and slowing transmetalation.[1] Consider converting your boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt before the reaction.[5][9] These are often more robust and less prone to side reactions.

Problem 3: Homocoupling of the Boronic Acid

You observe a significant biaryl byproduct formed from the coupling of two boronic acid molecules.

Causality & Mechanism

This side reaction is typically caused by the presence of oxygen. Oxygen can oxidize the Pd(0) catalyst and mediate the homocoupling of the boronic acid. This depletes both your coupling partner and your active catalyst.[4]

Solutions & Optimization Strategy

Rigorous exclusion of oxygen is paramount.

  • Thoroughly Degas Solvents: Before use, sparge your solvent with an inert gas (argon or nitrogen) for at least 30 minutes.[3]

  • Use Schlenk Technique: Prepare your reaction in a flame-dried Schlenk flask. Subject the solid reagents to at least three cycles of vacuum/inert gas backfill before adding the degassed solvent.[3]

  • Maintain an Inert Atmosphere: Ensure the reaction proceeds under a positive pressure of nitrogen or argon for its entire duration.

Troubleshooting_Flowchart cluster_sm cluster_dehalo cluster_homo start Low Yield with Electron-Rich Bromophenol? check_sm Main Observation: Unreacted Starting Material (SM) check_dehalo Main Observation: Dehalogenation Product check_homo Main Observation: Boronic Acid Homocoupling cause_oa Probable Cause: Slow Oxidative Addition check_sm->cause_oa cause_hydride Probable Cause: Hydride Source Present & Slow Transmetalation check_dehalo->cause_hydride cause_oxygen Probable Cause: Oxygen Contamination check_homo->cause_oxygen sol_ligand Solution: 1. Use Bulky, e⁻-Rich Ligand (XPhos, SPhos, NHC) 2. Use Stronger Base (K₃PO₄) 3. Increase Temperature cause_oa->sol_ligand sol_solvent Solution: 1. Switch to Aprotic Solvent (Dioxane, Toluene) 2. Use Stable Boronate Ester 3. Ensure Strong Base cause_hydride->sol_solvent sol_degas Solution: 1. Rigorously Degas Solvents 2. Use Schlenk Technique (Vacuum/Inert Gas Cycles) 3. Maintain Inert Atmosphere cause_oxygen->sol_degas

Caption: A troubleshooting decision tree for common issues.

Detailed Experimental Protocol: Optimized Conditions

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an electron-rich bromophenol with a generic arylboronic acid.

Materials:

  • Electron-Rich Bromophenol (1.0 equiv.)

  • Arylboronic Acid (1.2 - 1.5 equiv.)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv.)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed, deionized Water

  • Schlenk flask, magnetic stir bar, condenser, and inert gas line (Argon or Nitrogen)

Procedure:

  • Reagent Preparation:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the electron-rich bromophenol (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the finely powdered K₃PO₄ (3.0 equiv.).

    • Add the XPhos Pd G3 precatalyst (0.02 equiv.). Using a precatalyst avoids the need to handle separate palladium sources and ligands.

  • Inerting the System:

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum until the pressure stabilizes, then backfill with inert gas. Repeat this cycle a minimum of three times to ensure a completely oxygen-free environment.[3]

  • Solvent Addition:

    • Prepare a degassed 5:1 mixture of 1,4-dioxane and water by sparging the mixed solvents with argon for 30 minutes.

    • Using a syringe, transfer the degassed solvent mixture into the Schlenk flask to achieve a final concentration of ~0.1 M with respect to the bromophenol.

  • Reaction Execution:

    • Fit the flask with a condenser under a positive flow of inert gas.

    • Lower the flask into a preheated oil bath set to 100 °C.

    • Stir the reaction mixture vigorously. The mixture will likely be heterogeneous.

    • Monitor the reaction progress by TLC or LCMS at regular intervals (e.g., every 2-4 hours). Reactions may take anywhere from 4 to 24 hours to reach completion.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to isolate the desired product.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Chemical.AI. (2022). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Protodeboronation in Suzuki Coupling

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the common but often...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the common but often problematic side reaction: protodeboronation. Here, we will move beyond simple procedural lists to explore the underlying causes of this issue and provide robust, field-proven strategies to ensure the success of your coupling reactions.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding protodeboronation, providing the core knowledge needed to diagnose and prevent this undesired pathway.

Q1: What is protodeboronation and why is it a problem in my Suzuki coupling reaction?

Protodeboronation is an undesired side reaction where the C–B bond of the organoboron reagent (e.g., a boronic acid) is cleaved and replaced with a C–H bond from a proton source in the reaction mixture, such as water.[1] This reaction consumes your boronic acid starting material, converting it into a simple arene or heteroarene byproduct. The direct consequence is a reduction in the yield of your desired cross-coupled product, and in severe cases, complete reaction failure.[2]

Q2: What are the primary factors that cause protodeboronation?

Protodeboronation is highly dependent on the reaction conditions and the nature of the boronic acid itself.[1] The key factors are:

  • Base: The presence of a base is essential for the Suzuki reaction, but it is also a primary catalyst for protodeboronation.[3][4] Strong bases (e.g., NaOH) and high pH (>10) are known to significantly accelerate this side reaction.[2][5][6]

  • Temperature: Elevated temperatures can increase the rate of protodeboronation, sometimes more than the desired coupling reaction.[2]

  • Substrate Stability: Certain types of boronic acids are inherently more susceptible. Electron-deficient arylboronic acids and many heteroaromatic boronic acids (especially 2-pyridyl and thiophene derivatives) are notoriously unstable.[2][7][8]

  • Catalyst System: A slow or inefficient catalyst system gives the boronic acid more time to decompose before it can participate in the productive catalytic cycle.[2] Recent studies have also shown that palladium(II) complexes, particularly those with bulky phosphine ligands, can directly catalyze protodeboronation.[4][9][10]

  • Solvent: The presence of a proton source, most commonly water in aqueous solvent mixtures, is required for the reaction to occur.[11]

Q3: How can I detect if protodeboronation is occurring?

The most direct way to detect protodeboronation is by monitoring the reaction mixture using techniques like TLC, GC-MS, or LC-MS. You should look for the formation of a byproduct that corresponds to the protonated version of your boronic acid starting material (e.g., if you started with phenylboronic acid, you would look for benzene).[2] A corresponding decrease in the yield of your desired product and the consumption of the boronic acid starting material are also strong indicators.

Q4: Are boronic esters more stable than boronic acids?

Generally, yes. Boronic esters, such as pinacol (Bpin) or neopentyl glycol esters, are often used to improve the stability of the organoboron reagent and prevent premature decomposition.[8] They are less prone to protodeboronation and other side reactions.[7] However, it's important to note that under certain basic conditions, the ester can hydrolyze back to the more reactive boronic acid in situ.[6] Therefore, while esters provide greater stability, optimizing the overall reaction conditions remains crucial.

Troubleshooting Guide: From Problem to Solution

This section provides a scenario-based approach to troubleshooting active issues with protodeboronation.

Scenario 1: My reaction yield is low, and I've identified the protodeboronated byproduct.

Observation: You observe a significant amount of the arene/heteroarene corresponding to your boronic acid starting material, and a low yield of the desired coupled product.

Primary Suspects: The reaction conditions are favoring the protodeboronation pathway over the Suzuki coupling catalytic cycle.

Troubleshooting Workflow:

G start Low Yield & Protodeboronation Detected q1 What type of base are you using? start->q1 a1_strong Strong Base (e.g., NaOH, KOH) q1->a1_strong a1_mild Mild Base (e.g., K2CO3, K3PO4) q1->a1_mild sol1 Action: Switch to a milder base. (e.g., K3PO4, Cs2CO3, KF)[13][14] a1_strong->sol1 q2 What is the reaction temperature? a1_mild->q2 sol1->q2 a2_high High Temp (> 100 °C) q2->a2_high a2_low Moderate Temp (60-80 °C) q2->a2_low sol2 Action: Lower the temperature. Run at the lowest effective temp.[2] a2_high->sol2 q3 Is your catalyst system optimized? a2_low->q3 sol2->q3 a3_slow Standard Catalyst (e.g., Pd(PPh3)4) q3->a3_slow a3_fast Modern Precatalyst q3->a3_fast sol3 Action: Use a more active catalyst. (e.g., Buchwald precatalysts with SPhos, XPhos ligands)[2][11] a3_slow->sol3 end_node Re-evaluate Reaction a3_fast->end_node sol3->end_node

In-Depth Explanation: The core strategy is to accelerate the productive Suzuki catalytic cycle so that it significantly outpaces the destructive protodeboronation pathway.[2]

  • Base Selection: Strong bases in aqueous media create a high pH environment that catalyzes the protonolysis of the C-B bond.[2][3] Switching to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) provides sufficient basicity for the transmetalation step while minimizing the rate of protodeboronation.[12] Potassium fluoride (KF) can be particularly effective in anhydrous conditions.[12]

  • Temperature Control: While heat accelerates most reactions, protodeboronation can have a strong temperature dependence. Operating at the lowest temperature that still allows for efficient catalytic turnover (often 60-80 °C) can dramatically shift the balance in favor of the desired product.[2]

  • Catalyst Efficiency: Modern palladium precatalysts, especially those paired with bulky, electron-rich biarylphosphine ligands (like SPhos or XPhos), generate the active Pd(0) species quickly and promote rapid oxidative addition and reductive elimination.[2][13] This fast turnover consumes the boronic acid in the desired reaction before it has time to decompose.

Scenario 2: I'm working with a notoriously unstable heteroaromatic boronic acid (e.g., 2-pyridyl, 2-thienyl) and it decomposes rapidly.

Observation: The boronic acid starting material disappears quickly, with little to no formation of the desired product, even after optimizing base and temperature.

Primary Suspect: The intrinsic instability of the boronic acid requires a more robust strategy than simple condition optimization. Many basic heteroaromatic boronic acids can decompose rapidly even at neutral pH through a zwitterionic intermediate.[1]

Advanced Strategy: The "Slow-Release" Approach

The goal is to protect the boronic acid from the reaction conditions until it is needed for the catalytic cycle. This is achieved by using a more stable derivative that slowly releases the active boronic acid in situ.[1][14] This keeps the instantaneous concentration of the unstable free boronic acid low, minimizing side reactions.[1][14]

Recommended Boronic Acid Surrogates:

Boron Reagent TypeStructure Example (for Pyridine)Key Advantages & Considerations
Pinacol Ester (Bpin) Py-B(pin)Commercially available or easily synthesized. Offers significantly improved stability over the free acid.[8]
MIDA Boronate Py-B(MIDA)Exceptionally stable, air-stable solids. Allows for sequential cross-couplings. Requires a specific set of conditions (often aqueous base) for slow hydrolysis and release.[1]
Potassium Trifluoroborate (BF₃K) Py-BF₃KCrystalline, air-stable solids. They are presumed to slowly hydrolyze to the boronic acid under basic conditions.[13]

Visualizing the Competing Pathways

G cluster_suzuki Desired Suzuki Coupling Cycle cluster_proto Undesired Protodeboronation OA Oxidative Addition (Ar-Pd(II)-X) Trans Transmetalation (Ar-Pd(II)-Ar') RE Reductive Elimination Product Product (Ar-Ar') Pd0 Pd(0)L_n ArX Ar-X ArB Ar'-B(OH)2 + Base BoronicAcid Ar'-B(OH)2 BoronicAcid->ArB Consumed in Productive Cycle Byproduct Byproduct (Ar'-H)

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Mild Base

This protocol is a good starting point for minimizing protodeboronation with moderately stable boronic acids.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2–1.5 equiv), and finely ground potassium phosphate (K₃PO₄) (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[2]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The typical concentration is 0.1–0.5 M with respect to the limiting reagent.[15]

  • Reaction: Place the vial in a pre-heated block at a moderate temperature (e.g., 80 °C). Stir vigorously.[2][15]

  • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the aryl halide and formation of the product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Boronic Acid Pinacol Ester (Bpin)

This protocol describes a common method for converting an unstable boronic acid into its more stable pinacol ester derivative.[16]

  • Setup: To an oven-dried flask containing a magnetic stir bar, add the boronic acid (1.0 equiv), pinacol (1.0 equiv), anhydrous magnesium sulfate (1.5 equiv), and a suitable solvent like diethyl ether or THF.[16]

  • Reaction: Stir the suspension under an inert atmosphere at room temperature for 12-24 hours.

  • Filtration: Filter the suspension to remove the magnesium sulfate and any other solids.

  • Concentration: Concentrate the filtrate in vacuo to obtain the crude pinacol ester.

  • Purification: The crude ester can often be used directly. If purification is necessary, it can be achieved by distillation under reduced pressure or by flash chromatography (sometimes on boric acid-treated silica gel to prevent hydrolysis).[16][17]

By understanding the mechanisms driving protodeboronation and strategically selecting your reaction parameters, you can effectively suppress this common side reaction and significantly improve the efficiency and reliability of your Suzuki-Miyaura cross-coupling endeavors.

References

  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling - University of Bristol. University of Bristol Research Portal. [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry Books. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Boronic esters - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology with pinacolborane. Royal Society of Chemistry. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

  • The Role of Boronic Acid Pinacol Esters inSuzuki-Miyaura Cross-Coupling. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • For the pro's (Suzuki). Reddit. [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. PubMed. [Link]

  • Protodeboronation. Organic Chemistry Portal. [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation | Request PDF. ResearchGate. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]

  • Protodeboronation product. Reddit. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Suzuki-Miyaura Coupling with Sterically Hindered Aryl Bromides

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these challenging reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals encountering difficulties with sterically demanding substrates, particularly di-, tri-, and tetra-ortho-substituted biaryl synthesis.

Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and strategic choices for designing your experiments.

Q1: Why is my Suzuki coupling reaction failing or giving low yields with ortho-substituted aryl bromides?

Steric hindrance fundamentally disrupts the key steps of the Suzuki-Miyaura catalytic cycle.[1][2] The increased bulk around the reaction centers imposes significant energetic penalties on the formation of critical transition states.

  • Slow Oxidative Addition: While less common for aryl bromides compared to chlorides, severe hindrance can slow the initial addition of the aryl halide to the Pd(0) center.

  • Difficult Transmetalation: The transfer of the organic group from the boron atom to the palladium center is highly sensitive to steric bulk on both coupling partners. The formation of the required intermediate is sterically congested.[1]

  • Rate-Limiting Reductive Elimination: This is often the most critical bottleneck.[1] The two bulky aryl groups on the palladium(II) intermediate must come into close proximity to form the new C-C bond. The steric clash between ortho-substituents can make this final step extremely slow, allowing side reactions to dominate or the catalyst to decompose.

Q2: What is the single most critical parameter to optimize for these reactions?

The ligand bound to the palladium catalyst is, without question, the most critical component. A standard ligand like triphenylphosphine (PPh₃) is often inadequate for these transformations.[3] Success hinges on using ligands specifically designed to overcome steric barriers. These ligands are typically both bulky and electron-rich .[4]

  • Bulkiness promotes the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0) species, [PdL], which is crucial for initiating the catalytic cycle. Furthermore, the steric pressure exerted by the ligand facilitates the final, often rate-limiting, reductive elimination step.[5][6]

  • High Electron-Donating Ability increases the electron density on the palladium center, which accelerates the initial oxidative addition step and also promotes reductive elimination.[2]

Q3: How do I select the right ligand for my sterically hindered coupling?

Your starting point should be a modern, specialized phosphine or N-heterocyclic carbene (NHC) ligand.

  • Buchwald-type Biarylphosphines: These are the gold standard for many challenging couplings. Ligands like XPhos, SPhos, and RuPhos are designed with bulky, rigid backbones that create an active catalytic pocket suitable for hindered substrates.[1] For extremely demanding couplings, such as those forming tetra-ortho-substituted biaryls, highly specialized ligands like R-Phos have shown exceptional activity.[7]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and often form very stable palladium complexes.[8][9] Their "flexible steric bulk" can be highly effective in promoting couplings of hindered substrates, sometimes even at room temperature.[8][10]

  • Other Specialized Ligands: For certain applications, catalysts based on ferrocenyl monophosphines or water-soluble alkylphosphines have also proven effective.[10][11][12]

The optimal choice is substrate-dependent, and screening a small panel of these advanced ligands is a highly recommended strategy.

Q4: What is the role of the base, and which one should I start with?

The base is essential for activating the organoboron species to facilitate transmetalation.[10] It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex. For sterically hindered couplings, the choice of base is critical.

  • Strong, Non-Nucleophilic Bases: A strong base is often required to drive the difficult transmetalation step.[1] Potassium phosphate (K₃PO₄) is an excellent and widely used starting point. Cesium carbonate (Cs₂CO₃) is another powerful option.[13]

  • Weaker Bases: In cases where the substrates are sensitive to strong bases, which can cause side reactions like protodeboronation, a milder base like potassium carbonate (K₂CO₃) or even potassium fluoride (KF) may be beneficial.[1]

Ensure the base is finely powdered and dry, especially for anhydrous reactions, as clumps can lead to poor reproducibility.[14]

Troubleshooting Guide: From Failed Reactions to High Yields

This section provides a systematic approach to diagnosing and solving common problems encountered during the Suzuki coupling of sterically hindered aryl bromides.

Problem 1: Low to No Yield or Incomplete Conversion

This is the most common issue. A systematic check of the reaction components is the best approach.

  • Probable Cause A: Ineffective Catalyst System

    • Diagnosis: You are using a generic catalyst like Pd(PPh₃)₄ or a simple Pd(II) source with a non-specialized ligand. These systems are often not active enough to overcome the high activation energies involved.[2][3]

    • Solution:

      • Switch to a Specialized Ligand: Immediately switch to a Buchwald-type biarylphosphine (e.g., XPhos, SPhos) or a bulky NHC ligand.[1][8] These are commercially available and have a proven track record.

      • Use an Appropriate Pre-catalyst: Air-stable Pd(II) pre-catalysts that readily form the active Pd(0) species in situ are highly recommended. Palladacycles or modern pre-catalysts (e.g., XPhos Pd G3) offer improved stability and reliability.[1][15]

      • Check Catalyst Loading: While some systems can operate at very low loadings (ppm level), challenging couplings often require higher catalyst loadings (0.5 - 2 mol%).[16] If you suspect catalyst death, increasing the loading can sometimes rescue the reaction.

  • Probable Cause B: Inefficient Transmetalation or Base/Solvent Mismatch

    • Diagnosis: The reaction stalls with starting materials largely intact. This often points to a failure in the transmetalation step, which is highly dependent on the base and solvent.

    • Solution:

      • Optimize the Base: If using a moderate base like K₂CO₃, switch to a stronger one like K₃PO₄ or Cs₂CO₃.[1]

      • Optimize the Solvent: Aprotic polar solvents are generally preferred. Dioxane, THF, or toluene are excellent choices.[8] Often, a mixture with water (e.g., Dioxane/H₂O) is used to help dissolve the inorganic base, but for substrates prone to protodeboronation, anhydrous conditions are better.[1]

      • Ensure Vigorous Stirring: In biphasic systems (e.g., toluene/water), vigorous stirring is critical to maximize the interfacial area where the reaction occurs.[14]

  • Probable Cause C: High-Energy Reductive Elimination Barrier

    • Diagnosis: You observe the formation of the Pd(II)-Ar(Ar') intermediate by techniques like NMR, but the final product does not form. This points directly to a prohibitive energy barrier for reductive elimination.

    • Solution:

      • Increase Temperature: This is the most direct way to overcome a high activation barrier. Reactions involving tetra-ortho-substituted biaryls often require temperatures of 80-110 °C.[1][7] Microwave irradiation can also be highly effective for rapidly reaching higher temperatures and shortening reaction times.[8]

      • Re-evaluate the Ligand: The ligand's steric and electronic properties are paramount for this step. A bulkier ligand can enforce the geometry required for elimination.[5] This is where screening different ligand families becomes invaluable.

Problem 2: Significant Homocoupling of Boronic Acid

The formation of a biaryl dimer from the boronic acid is a common side reaction.

  • Probable Cause: Presence of Oxygen

    • Diagnosis: The reaction mixture may turn dark (palladium black), and analysis shows the boronic acid dimer as a major byproduct. Oxygen can interfere with the catalytic cycle, leading to Pd(II) species that promote homocoupling.[1]

    • Solution:

      • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging the solvent with argon or nitrogen for at least 30 minutes can suffice.[13]

      • Maintain an Inert Atmosphere: Assemble the reaction under a positive pressure of high-purity argon or nitrogen. Use glassware that has been oven- or flame-dried to remove adsorbed moisture and air.[14]

Problem 3: Protodeboronation of the Boronic Acid

This side reaction replaces the -B(OH)₂ group with a hydrogen atom, consuming your starting material.

  • Probable Cause: Harsh Reaction Conditions

    • Diagnosis: You observe the arene corresponding to your boronic acid as a major byproduct. This is particularly common with electron-rich or heteroaromatic boronic acids.[1]

    • Solution:

      • Use a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[1] Switch from K₃PO₄ to K₂CO₃ or KF.

      • Switch to Anhydrous Conditions: Removing water, the primary proton source, can significantly suppress this side reaction.[1]

      • Use Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable towards protodeboronation than their corresponding acids.[4][14]

Data Presentation: Ligand & Condition Selection

The following table summarizes common starting points for catalyst systems when dealing with sterically hindered aryl bromides. Yields are highly substrate-dependent but this provides a guideline for optimization.

Substrate TypeRecommended Ligand(s)Recommended BaseSolvent SystemTypical Temp. (°C)Expected Yield Range
Di-ortho-substituted XPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene80 - 10075 - 95%
Tri-ortho-substituted XPhos, SPhos, Bulky NHCsK₃PO₄, Cs₂CO₃Dioxane, Toluene100 - 11060 - 90%
Tetra-ortho-substituted R-Phos, Specialized NHCsK₃PO₄, t-BuOKDioxane, Toluene100 - 12040 - 85%

Data compiled from multiple sources, including[8],[9],[1], and[7].

Visualizing the Challenge & Solution

Diagrams can help clarify the complex interplay of factors in these reactions.

The Suzuki Catalytic Cycle: Highlighting Steric Bottlenecks

Suzuki_Cycle Pd0 Pd(0)L (Active Catalyst) OA_Complex Ar-Pd(II)-(Br)L (Oxidative Addition) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)-(Ar')L (Transmetalation) OA_Complex->TM_Complex Transmetalation (Steric Challenge) TM_Complex->Pd0 Product Ar-Ar' (Product) TM_Complex->Product Reductive Elimination (Major Steric Bottleneck) ArBr Ar-Br ArBr->OA_Complex Boronic Ar'-B(OR)₂ + Base Boronic->TM_Complex Cycle_Start Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the catalyst system optimal? (e.g., using PPh₃) Start->Check_Catalyst Check_Conditions Are conditions forcing enough? Start->Check_Conditions Analyze_Byproducts What are the major byproducts? Start->Analyze_Byproducts Sol_Catalyst ACTION: Switch to Buchwald ligand (XPhos/SPhos) or NHC. Check_Catalyst->Sol_Catalyst No Sol_Conditions ACTION: Increase temperature (80-110°C). Use stronger base (K₃PO₄). Check_Conditions->Sol_Conditions No Byproduct_Homocoupling Homocoupling Dimer Analyze_Byproducts->Byproduct_Homocoupling Byproduct_Deboronation Protodeboronation Analyze_Byproducts->Byproduct_Deboronation Byproduct_None Mainly Unreacted Starting Materials Analyze_Byproducts->Byproduct_None Sol_Homocoupling ACTION: Rigorously degas solvents. Ensure inert atmosphere. Byproduct_Homocoupling->Sol_Homocoupling Sol_Deboronation ACTION: Use milder base (KF, K₂CO₃). Use anhydrous solvent. Byproduct_Deboronation->Sol_Deboronation Byproduct_None->Check_Catalyst Re-evaluate Byproduct_None->Check_Conditions Re-evaluate

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Experimental Protocol: A Validated Starting Point

This protocol is a robust starting point for the coupling of a di-ortho-substituted aryl bromide with an arylboronic acid.

Reaction: Coupling of 2-bromo-1,3-diisopropylbenzene with Phenylboronic Acid.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • 2-bromo-1,3-diisopropylbenzene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Potassium Phosphate, tribasic (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the K₃PO₄ (finely powdered), phenylboronic acid, and 2-bromo-1,3-diisopropylbenzene.

  • Solvent Addition: Add the anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots under an argon blanket. [1]7. Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [1]

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2021). Organic & Biomolecular Chemistry. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 106(12), 4569-4644. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757-2759. [Link]

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Rose-Hulman Institute of Technology. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology. [Link]

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents. Semantic Scholar. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Lee, S., & Kim, Y. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3845-3848. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2020). ResearchGate. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (2021). PMC. [Link]

  • MDPI Books. (n.d.). Advances in Cross-Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Synthesis of sterically hindered biaryls by Suzuki cross‐coupling of aryl chlorides and bromides catalyzed by BIAN‐NHC‐Pd Reported by Tu. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (2018). ResearchGate. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • Advances in Cross-Coupling Reactions. (2020). PMC. [Link]

  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025). Organic Letters. [Link]

  • Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. (2020). MDPI. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). NIH. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (2017). Semantic Scholar. [Link]

Sources

Optimization

Troubleshooting low yields in biphenyl synthesis

Welcome to the technical support center for biphenyl synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting for common challenges encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for biphenyl synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting for common challenges encountered during the synthesis of biaryl compounds. Instead of a rigid protocol, we offer a dynamic question-and-answer framework to address specific issues, grounded in mechanistic principles and field-proven solutions.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the cornerstone of modern biphenyl synthesis due to its versatility and functional group tolerance. However, its multi-component nature presents several potential points of failure.

Q1: My Suzuki coupling has stalled or resulted in a very low yield. What are the primary factors I should investigate first?

A1: When a Suzuki coupling fails, the issue almost always lies with one of three core components: the palladium catalyst system, the base, or the quality of the starting materials, particularly the boronic acid. A systematic check of these elements is the most efficient path to a solution.

Causality & Troubleshooting Protocol:

  • Catalyst System Integrity: The heart of the reaction is the Pd(0) species that enters the catalytic cycle.

    • Palladium Source: Ensure your palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is from a reliable source. Older or improperly stored sources can have reduced activity. For consistency, consider using pre-formed, air-stable precatalysts like those developed by Buchwald.[1]

    • Ligand Choice & Ratio: The phosphine ligand is critical. For simple biphenyl syntheses, triphenylphosphine (PPh₃) may suffice. However, for more challenging or sterically hindered substrates, bulky, electron-rich biaryl phosphine ligands are essential to promote the rate-limiting reductive elimination step.[2][3][4] Ensure the Pd:Ligand ratio is appropriate (typically 1:1 to 1:4) to prevent catalyst decomposition.

    • Catalyst Loading: While high turnover is possible, a starting point of 1-5 mol% palladium is common for optimization.[5][6] If the reaction is sluggish, increasing the catalyst loading can be a straightforward, albeit costly, solution.

  • Base Selection and Function: The base plays a crucial role in activating the boronic acid for the transmetalation step.[7]

    • Strength and Type: The choice of base is critical. Inorganic bases are most common. Sodium carbonate (Na₂CO₃) is a reliable and cost-effective choice for many systems.[8][9] For less reactive substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required.[10] Be cautious, as overly strong bases (e.g., hydroxides) can promote unwanted side reactions, including protodeboronation.

    • Solubility: The base must have some solubility in the reaction medium, or at least at the interface if using a biphasic system. The presence of water is often essential to dissolve inorganic bases and facilitate the reaction.[11][12]

  • Reagent Purity and Stability:

    • Boronic Acid Quality: This is a frequent cause of failure. Boronic acids can undergo decomposition (protodeboronation) or form inactive trimeric anhydrides (boroxines) upon storage.[13] Using fresh, high-purity boronic acids is paramount. If in doubt, consider using more stable boronate esters, like pinacol esters, which can mitigate some of these issues.[14]

    • Aryl Halide Reactivity: The reactivity order is generally I > Br > OTf >> Cl.[13] Aryl chlorides are the most challenging and typically require specialized, highly active catalyst systems with bulky electron-rich ligands.[2]

Troubleshooting Workflow: Initial Suzuki Reaction Failure

Below is a decision-making workflow for addressing a primary reaction failure.

Suzuki_Troubleshooting Start Low Yield / No Reaction Check_Catalyst Verify Catalyst System (Pd Source, Ligand, Loading) Start->Check_Catalyst Check_Base Evaluate Base (Type, Strength, Solubility) Check_Catalyst->Check_Base If catalyst is confirmed active Action_Catalyst Action: Use new Pd source, screen different ligands (e.g., Buchwald type) Check_Catalyst->Action_Catalyst Check_Reagents Assess Reagent Quality (Boronic Acid, Halide) Check_Base->Check_Reagents If base is appropriate Action_Base Action: Screen alternative bases (K3PO4, Cs2CO3), ensure H2O is present for inorganic bases Check_Base->Action_Base Result_OK Reaction Successful Check_Reagents->Result_OK After replacing/purifying reagents Action_Reagents Action: Use fresh boronic acid or switch to a pinacol ester Check_Reagents->Action_Reagents

Caption: Initial troubleshooting decision tree for low-yield Suzuki couplings.

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling

BaseTypical ConditionsAdvantagesDisadvantages
Na₂CO₃ 2M aqueous solutionInexpensive, effective for many activated aryl halides.[8][9]May not be strong enough for less reactive substrates.
K₃PO₄ Solid or aqueousStronger base, good for aryl chlorides and hindered substrates.More expensive, can be hygroscopic.
Cs₂CO₃ SolidVery effective for difficult couplings, often enhances reaction rates.[10]High cost, very hygroscopic.
KF SolidMild, useful when base-sensitive functional groups are present.Lower reactivity, often requires anhydrous conditions.
Organic Bases Neat or in solutionSoluble in organic solvents, useful for anhydrous conditions.Can sometimes coordinate to Pd, inhibiting catalysis.
(e.g., Et₃N)
Q2: My reaction is producing a significant amount of aryl-aryl homocoupling product from the boronic acid. How can I suppress this side reaction?

A2: Homocoupling of boronic acids is a well-known side reaction, typically promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[13] Suppressing it requires rigorous control of the reaction atmosphere and conditions.

Causality & Mitigation Protocol:

  • Deoxygenate Rigorously: The primary cause of homocoupling is an oxidative cycle involving oxygen.

    • Protocol: Before adding the palladium catalyst, thoroughly degas the reaction mixture. This is non-negotiable. The most effective method is to subject the solvent and reaction mixture to several "freeze-pump-thaw" cycles. A simpler, often sufficient method for robust reactions is to sparge the mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes.[15]

    • Maintain Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen. Use glassware with appropriate seals (e.g., Schlenk line techniques) to prevent oxygen ingress.

  • Use a Pd(0) Precatalyst or Ensure In Situ Reduction: If you start with a Pd(II) source like Pd(OAc)₂, it must be reduced to Pd(0) to initiate the catalytic cycle. If this reduction is slow or incomplete, the remaining Pd(II) can directly facilitate the homocoupling of the boronic acid.

    • Solution: Using a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes be beneficial. Alternatively, ensuring your phosphine ligand also acts as a reducing agent can help, though this is not always reliable.

  • Optimize Reaction Parameters:

    • Temperature: Higher temperatures can sometimes increase the rate of homocoupling relative to the desired cross-coupling. If feasible, try running the reaction at a lower temperature for a longer period.

    • Base Choice: Some reports suggest that the choice of base can influence the extent of homocoupling, with K₂CO₃ sometimes showing lower homocoupling compared to Na₂CO₃ or Cs₂CO₃ in specific systems.[10]

Q3: I am attempting to couple two sterically hindered fragments, but the yield is negligible. What are the most effective strategies?

A3: Coupling sterically demanding substrates, particularly those with ortho-substituents on both coupling partners, is a classic challenge in Suzuki coupling. This is because steric clash hinders the final, crucial reductive elimination step from the palladium center. The solution lies almost exclusively in ligand selection.

Causality & Ligand-Focused Solution:

  • The Mechanistic Problem: The bulky groups on the aryl fragments prevent them from orienting correctly on the palladium center for the C-C bond to form and the biaryl product to be eliminated.

  • The Solution: Bulky, Electron-Rich Ligands: To overcome this, you need ligands that are themselves very bulky. This steric bulk on the ligand forces the aryl groups into a conformation that favors reductive elimination. These ligands are also highly electron-donating, which increases the electron density on the palladium, further promoting the reductive elimination step.[2]

Protocol for Hindered Couplings:

  • Screen Modern Biaryl Phosphine Ligands: Standard ligands like PPh₃ will fail. You must employ specialized ligands designed for this purpose.

  • Select a Catalyst System: Use a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) in combination with one of the ligands from the table below. Alternatively, use a commercially available pre-formed catalyst (e.g., XPhos Pd G3).

Table 2: Recommended Ligands for Sterically Hindered Suzuki Couplings

Ligand NameStructure ClassKey FeaturesTypical Substrates
XPhos Dialkylbiaryl PhosphineExtremely bulky and electron-rich, highly active.Ortho-substituted aryl chlorides, hindered biaryls.[10]
SPhos Dialkylbiaryl PhosphineSimilar to XPhos, excellent for creating tetra-ortho-substituted biaryls.Highly hindered aryl and heteroaryl chlorides.[10]
RuPhos Dialkylbiaryl PhosphineVery effective for hindered substrates, often provides high turnover numbers.General for difficult couplings, including N-heterocycles.
tBuXPhos Dialkylbiaryl PhosphinePossesses a very large cone angle, excellent for forcing reductive elimination.Extremely hindered substrate combinations.[3][4]

Section 2: Ullmann Reaction

The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, is a classic method for forming symmetrical biaryls. Traditional protocols suffered from harsh conditions and low yields, but modern, ligand-accelerated methods have revitalized its utility.[16][17]

Q4: My Ullmann coupling requires temperatures over 200°C and still gives a poor yield. How can I modernize the protocol?

A4: The need for extreme temperatures and stoichiometric copper powder is characteristic of the classical Ullmann reaction.[18] Modern protocols achieve significantly higher yields under much milder conditions (often 80-120°C) through two key modifications: using a Cu(I) salt and adding a chelating ligand.

Causality & Modernization Protocol:

  • Use a Cu(I) Catalyst Source: The active catalytic species is believed to be Cu(I).[19] While metallic copper can work, it relies on the in-situ generation of active species on its surface, which is often inefficient.

    • Action: Start with a high-purity Cu(I) salt, such as Copper(I) iodide (CuI), Copper(I) bromide (CuBr), or Copper(I) chloride (CuCl). This provides a much higher concentration of the active catalyst from the outset.

  • Introduce a Ligand: This is the most critical improvement. Ligands stabilize the copper intermediates, prevent catalyst agglomeration and deactivation, and facilitate the oxidative addition and reductive elimination steps, thereby lowering the activation energy of the reaction.[16][19]

    • Action: Screen a set of common Ullmann ligands. Good starting points include:

      • 1,10-Phenanthroline: A classic, effective bidentate nitrogen ligand.

      • N,N'-Dimethylethylenediamine (DMEDA): An inexpensive and highly effective ligand for many Ullmann-type couplings.

      • Amino Acids (e.g., L-Proline, N,N-Dimethylglycine): Act as excellent, readily available ligands.[19]

Experimental Protocol: Ligand-Accelerated Ullmann Coupling

  • To an oven-dried flask, add the aryl halide (1.0 equiv), CuI (5-10 mol%), the chosen ligand (10-20 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Purge the flask with an inert gas (Argon or Nitrogen).

  • Add a high-boiling point polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Heat the reaction to 80-130°C and monitor by TLC or LC-MS.

Q5: My Ullmann reaction starts but then seems to stop before completion. What could be causing catalyst deactivation?

A5: Catalyst deactivation is a known issue in copper catalysis and can arise from several pathways, including product inhibition and interactions with the base.[20][21]

Causality & Mitigation Strategies:

  • Product/Byproduct Inhibition: The generated biaryl product or, more commonly, the inorganic halide byproduct (e.g., KBr from K₂CO₃ and an aryl bromide) can coordinate to the copper center more strongly than the starting materials, effectively poisoning the catalyst.[20][21]

  • Base-Induced Deactivation: Certain soluble organic bases or even high concentrations of inorganic bases can form stable, off-cycle copper complexes that are catalytically inactive.[22][23][24]

  • Mitigation:

    • Ligand Choice: Using a strongly chelating ligand can help prevent the binding of inhibitory products.

    • Insoluble Base: Using a sparingly soluble inorganic base (like K₂CO₃ or Cs₂CO₃) can maintain a low concentration of the base in solution, minimizing the formation of inactive complexes.

    • Higher Catalyst Loading: In some cases where inhibition is unavoidable, a higher initial catalyst loading may be required to drive the reaction to completion.

Section 3: Gomberg-Bachmann Reaction

This reaction involves the base-promoted coupling of an aryl diazonium salt with another arene via a radical mechanism. It is historically important but notorious for low yields due to a multitude of competing side reactions.[25][26][27]

Q6: My Gomberg-Bachmann reaction yield is below 30%. Is this expected, and are there any reliable improvements?

A6: Yes, yields for the classic Gomberg-Bachmann reaction are often low (<40%) and this is an inherent feature of the reaction mechanism.[26][27] The aryl radical intermediate is highly reactive and can engage in numerous unproductive pathways besides the desired C-C bond formation.

Causality & Optimization Strategies:

  • The Mechanistic Problem: Aryl diazonium salts are unstable.[28] In solution, they can decompose or react with the solvent, the base, or even trace impurities, leading to a host of side products (phenols, azo compounds, etc.) instead of the desired biaryl.[29]

Diagram: Competing Pathways in the Gomberg-Bachmann Reaction

Gomberg_Pathways Start Ar-N2+ Aryl_Radical Ar• Start->Aryl_Radical + Base / Δ Side_Product2 Azo Compound (Ar-N=N-Ar) Start->Side_Product2 + Ar• or Ar-H Desired_Product Desired Biaryl (Ar-Ar') Aryl_Radical->Desired_Product + Arene (Ar'H) Side_Product1 Phenol (Ar-OH) Aryl_Radical->Side_Product1 + OH- / H2O Side_Product3 Solvent Adduct Aryl_Radical->Side_Product3 + Solvent

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed to provide you, our fellow scientists and researchers...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, practical solutions to one of the most persistent challenges in modern organic synthesis and pharmaceutical development: the efficient and complete removal of residual palladium from your reaction mixtures. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategies.

Part 1: Frequently Asked Questions - The Fundamentals

This section addresses the foundational questions regarding palladium's role and the critical importance of its removal.

Q1: Why is it so critical to remove residual palladium from my Active Pharmaceutical Ingredient (API)?

A: The removal of residual palladium is driven by three primary factors:

  • Regulatory Compliance: Global regulatory bodies, through the International Council for Harmonisation (ICH) Q3D guidelines, have established strict limits on elemental impurities in pharmaceutical products.[1][2] Palladium is classified as a Class 2B element, meaning it requires a risk assessment when intentionally added to a process.[1][3] The Permitted Daily Exposure (PDE) for oral administration is set at 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final API, depending on the maximum daily dose.[4][5][6]

  • Catalytic Activity in Downstream Steps: Residual palladium, even at trace levels, can retain its catalytic activity. This can interfere with subsequent synthetic steps, leading to unintended side reactions, byproduct formation, and reduced yields.

  • Patient Safety and Drug Stability: Palladium compounds can be toxic and may impact the stability and efficacy of the final drug product. Ensuring their removal is a fundamental aspect of patient safety and drug quality.[7]

Q2: What are the main strategies for palladium removal?

A: There are four primary strategies, each with its own mechanism, advantages, and disadvantages. The optimal choice depends heavily on the specific context of your reaction.

  • Adsorption: Using solid supports with high surface area, like activated carbon or silica, to physically adsorb the palladium species.

  • Scavenging: Employing solid-supported or soluble reagents (scavengers) with functional groups that selectively chelate or bind to palladium.

  • Precipitation & Crystallization: Inducing the palladium to precipitate out of solution, often by changing solvent polarity or adding a precipitating agent. Crystallization of the desired product can also leave palladium impurities behind in the mother liquor.[8]

  • Solvent Extraction: Partitioning the palladium species into an immiscible liquid phase, typically an aqueous solution, to separate it from the desired organic product.[9]

The following table provides a high-level comparison of these techniques.

Table 1: Comparison of Common Palladium Removal Techniques

TechniqueProsConsRelative CostScalability
Adsorption (e.g., Activated Carbon) Low cost, widely applicable to various Pd species.[10]Can adsorb the product, leading to yield loss; may require large quantities.[10][11]LowExcellent
Scavenging (e.g., Functionalized Silica) High selectivity, minimal product loss, very effective at reaching low ppm levels.[10][12]Higher cost, requires screening to find the optimal scavenger.[13]HighGood
Precipitation & Crystallization Can be integrated into the product workup; cost-effective.May not be sufficient on its own; can trap impurities within the crystal lattice.[14]LowExcellent
Solvent Extraction Good for removing bulk amounts of palladium.Often inefficient for removing trace levels; can generate significant solvent waste.[15][16]MediumModerate

Part 2: Troubleshooting Guide - Addressing Specific Issues

This section tackles common problems encountered during palladium removal, providing causal analysis and actionable solutions.

Q3: My initial screening with a scavenger was ineffective. What's going wrong?

A: This is a common issue and usually points to a mismatch between the scavenger and the nature of the palladium in your mixture.

  • Causality—The State of Palladium: The effectiveness of a scavenger is highly dependent on the oxidation state (e.g., Pd(0) vs. Pd(II)) and the coordination sphere of the palladium species.[11] For instance, a thiol-based scavenger is excellent for soft Pd(0) species but may be less effective for a hard, cationic Pd(II) complex. The ligands attached to the palladium can also sterically hinder the scavenger's access.

  • Troubleshooting Steps:

    • Screen a Broader Range: Do not rely on a single scavenger type. Test a panel that includes different functional groups (e.g., thiols, amines, isocyanides, and triazines) to target various palladium species.[5][11]

    • Consider the Oxidation State: If you suspect your palladium is in the Pd(II) state, a scavenger with stronger chelating groups like diamines or thioureas might be more effective.[17] Conversely, for Pd(0) nanoparticles, scavengers that can bind to the metal surface are preferable.

    • Optimize Conditions: Scavenging efficiency is influenced by temperature, time, and solvent. Increasing the temperature can often improve kinetics, but run a small-scale experiment first to ensure your API is stable under these conditions.

    • Pre-treatment: Consider an oxidative (e.g., air, mild peroxide) or reductive (e.g., formic acid) workup step before adding the scavenger. This can convert various palladium species into a single, more easily scavenged form.

Q4: I'm losing a significant amount of my product after using activated carbon. How can I prevent this?

A: This is the primary drawback of using non-selective adsorbents like activated carbon.[10]

  • Causality—Non-Specific Adsorption: Activated carbon has a highly porous structure with a vast surface area, which is excellent for trapping palladium. However, it doesn't distinguish well between the metal catalyst and your organic product, leading to co-adsorption and yield loss.[10]

  • Troubleshooting Steps:

    • Switch to a More Selective Adsorbent: This is the most effective solution. Functionalized silica or polymer-based scavengers are designed to bind specifically to metals and have a much lower affinity for organic molecules.[18]

    • Optimize the Carbon Loading: You may be using too much. Conduct a small-scale study to determine the minimum amount of activated carbon needed to reach your target palladium level. Start with a small amount (e.g., 5 wt% relative to your product) and increase incrementally.

    • Wash the Carbon Post-Filtration: After filtering the carbon from your product solution, wash the carbon cake with a fresh portion of the solvent. This can recover a significant amount of the adsorbed product.[5]

    • Change the Solvent: The polarity of the solvent can influence how strongly your product adsorbs to the carbon. Experimenting with a more polar or non-polar solvent (if your process allows) might reduce product loss.

Q5: My process uses Pd/C, which is heterogeneous. Why am I still detecting high levels of palladium in my solution?

A: The term "heterogeneous" can be misleading; these catalysts are known to "leach" metal into the reaction mixture.

  • Causality—Catalyst Leaching: Leaching occurs when the solid-supported palladium nanoparticles react to form soluble molecular species. This is often initiated by oxidative addition of reagents (like aryl halides) or acidic conditions in the reaction mixture.[19][20][21] Studies have shown that the catalytically active species in many "heterogeneous" cross-coupling reactions is actually the small amount of palladium that has leached into the solution.[22] The palladium oxide layer on the nanoparticles is particularly susceptible to reacting with acids to form soluble species.[20]

  • Troubleshooting Steps:

    • Control Reaction Acidity: If your reaction generates acidic byproducts, consider adding a non-coordinating base to neutralize them and suppress leaching.

    • Pre-reduction of the Catalyst: Before starting the main reaction, treating the Pd/C with a reducing agent like H₂ can convert surface palladium oxide to the more stable Pd(0) state, potentially reducing leaching.[19]

    • Implement a Scavenging Step: Assume that some leaching will always occur. Proactively include a scavenging or adsorption step in your workup procedure, just as you would for a homogeneous catalyst.

    • Filter Hot vs. Cold: Sometimes, leached palladium can re-deposit onto the carbon support as the reaction cools. Filtering the reaction mixture while hot can sometimes remove the support before re-deposition occurs, but this leaves the leached palladium in your filtrate, requiring a subsequent scavenging step.

Part 3: Method Selection & Experimental Protocols

Q6: How do I choose the best palladium removal method for my specific project?

A: The optimal method is a balance of efficiency, cost, scalability, and compatibility with your chemistry. The following decision tree provides a logical workflow for selecting a method.

G start Start: Crude Reaction Mixture Post-Reaction is_pd_heterogeneous Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_pd_heterogeneous filter_catalyst Filter the solid catalyst (consider hot filtration) is_pd_heterogeneous->filter_catalyst  Yes scavenge_screen Perform Scavenger Screening (See Protocol 1) is_pd_heterogeneous->scavenge_screen No (Homogeneous) analyze_pd Analyze Pd level in filtrate (ICP-MS) filter_catalyst->analyze_pd is_pd_low Is Pd level < target (e.g., <10 ppm)? analyze_pd->is_pd_low process_complete Process Complete is_pd_low->process_complete Yes is_pd_low->scavenge_screen No select_best_scavenger Select best scavenger based on efficiency and product recovery scavenge_screen->select_best_scavenger is_cost_critical Is cost the primary concern for scale-up? select_best_scavenger->is_cost_critical optimize_scavenger Optimize scavenger loading, temperature, and time optimize_scavenger->analyze_pd Re-evaluate is_cost_critical->optimize_scavenger No activated_carbon Evaluate Activated Carbon (See Protocol 2) is_cost_critical->activated_carbon Yes activated_carbon->analyze_pd Re-evaluate

Caption: Decision tree for selecting a palladium removal strategy.

Protocol 1: General Screening Protocol for Palladium Scavengers

This protocol is designed for the rapid, small-scale evaluation of multiple scavengers to identify the most effective candidate for your specific process stream.

Objective: To compare the efficiency of 3-5 different palladium scavengers.

Materials:

  • Crude reaction mixture containing residual palladium.

  • Scavenger candidates (e.g., SiliaMetS Thiol, DMT, TAAcOH).

  • Vials (e.g., 4 mL glass vials with screw caps).

  • Stir plate and stir bars.

  • Analytical method for palladium quantification (e.g., ICP-MS or a rapid fluorescence-based assay).[23][24]

Procedure:

  • Establish a Baseline: Take a sample of your unfiltered, crude reaction mixture and submit it for palladium analysis. This is your starting concentration (C_initial).

  • Sample Preparation: Dispense equal, known volumes (e.g., 2.0 mL) of the crude reaction mixture into a series of labeled vials.

  • Scavenger Addition: To each vial, add a scavenger. A good starting point is to use 4-8 molar equivalents of the scavenger's functional group relative to the initial palladium concentration.[5] For solid scavengers, this will translate to a specific weight (mg). Create one control vial with no scavenger.

  • Incubation: Place the vials on a stir plate and stir at a consistent rate at room temperature for a set period (a good starting point is 2-4 hours).

  • Sampling and Analysis:

    • After the incubation period, filter each sample (a syringe filter is effective for small scale).

    • Submit a sample of the filtrate from each vial for palladium analysis (C_final).

    • It is also highly recommended to analyze the filtrate for your product concentration (e.g., by HPLC or UPLC) to assess any product loss.

  • Evaluation: Calculate the % Pd removal for each scavenger using the formula: ((C_initial - C_final) / C_initial) * 100. Compare this with the product recovery data to select the scavenger that provides the best balance of high palladium removal and minimal product loss.

Caption: Experimental workflow for scavenger screening.

Protocol 2: Bulk-Scale Palladium Removal using Activated Carbon

This protocol outlines a general procedure for using activated carbon for palladium removal at a laboratory or pilot-plant scale.

Objective: To reduce palladium content in a bulk solution using activated carbon while minimizing product loss.

Materials:

  • Crude product solution.

  • Activated Carbon (e.g., Darco® KB-B).[10]

  • Reaction vessel with overhead stirring and temperature control.

  • Filtration apparatus (e.g., Büchner funnel with filter paper, or a filter press for larger scales).

  • Fresh solvent for washing.

Procedure:

  • Determine Carbon Loading: Based on optimization experiments, determine the required weight of activated carbon. A typical starting point is 0.1 to 0.5 parts by weight of carbon relative to the crude product.

  • Charge the Vessel: Charge the crude product solution to the reaction vessel.

  • Add Activated Carbon: Add the activated carbon to the solution under agitation. Ensure the agitation is sufficient to keep the carbon suspended.

  • Stir/Heat: Stir the slurry for the predetermined time (e.g., 2-18 hours).[10] Gentle heating (e.g., 45 °C) can improve the rate and efficiency of adsorption, provided the product is stable.[10]

  • Filtration:

    • Cool the mixture to room temperature if it was heated.

    • Filter the slurry to remove the activated carbon. Using a pad of Celite® can aid in the filtration of fine carbon particles.[15]

  • Wash the Carbon Cake: Wash the collected carbon cake with 1-2 bed volumes of fresh solvent to recover adsorbed product.[5]

  • Combine and Analyze: Combine the filtrate and the washings. Take a sample for palladium analysis (ICP-MS) and product assay (HPLC/UPLC) to confirm the success of the purification and calculate the final yield.

References

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development - ACS Publications.

  • Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Anal Chem.

  • ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services.

  • Al-Thyabat, S., et al. (2019). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. MDPI.

  • Silica Gels for Metal Scavenger. Fuji Silysia Chemical Ltd.

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate.

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. PharmaTech.

  • Technical Support Center: Palladium Removal from Coupling Reactions. BenchChem.

  • MacLachlan, M. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.

  • How to Remove Palladium in three easy steps. Biotage. (2023).

  • Chen, J., et al. (2020). A Review of Recovery of Palladium from the Spent Automobile Catalysts. MDPI.

  • Palladium Detection for API Purification. Arbor Assays. (2017).

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd.

  • Guideline for Elemental Impurities Q3D(R2). ICH. (2022).

  • How can i remove palladium Pd catalyst easily?. ResearchGate. (2015).

  • Kayamori, Y., et al. (2023). Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures. ACS Omega.

  • ICH guideline Q3D (R2) on elemental impurities Step 5. European Medicines Agency (EMA). (2019).

  • Kayamori, Y., et al. (2023). Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures. PMC - PubMed Central.

  • Ananikov, V. P., et al. (2020). The Fast Formation of a Highly Active Homogeneous Catalytic System upon the Soft Leaching of Pd Species from a Heterogeneous Pd/C Precursor. MDPI.

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma.

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.

  • Cieszynska, E., & Wiśniewski, M. (2021). Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. NIH.

  • A method for recovering palladium from spent Pd-C catalyst. Google Patents.

  • Method for the solvent extraction of palladium from aqueous solutions. Google Patents.

  • Technical Support Center: Purification Strategies for Removing Palladium Catalyst from 2,3-Diphenylpyridine. BenchChem.

Sources

Optimization

Technical Support Center: Managing Poor Solubility of Biphenyl Carboxylic Acid Products

Welcome to the technical support center for managing the poor solubility of biphenyl carboxylic acid products. This guide is designed for researchers, scientists, and drug development professionals who encounter solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing the poor solubility of biphenyl carboxylic acid products. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, grounded in scientific principles and practical, field-proven insights.

Introduction: The Challenge of Biphenyl Carboxylic Acids

Biphenyl carboxylic acids are a class of compounds frequently investigated in drug discovery due to their diverse pharmacological activities. However, their rigid, aromatic structure often leads to high crystallinity and low aqueous solubility. This poor solubility can be a significant hurdle, impacting everything from initial biological screening to final formulation development and in vivo bioavailability.[1] Understanding and overcoming these solubility issues is critical for the successful development of these promising molecules.

Many biphenyl carboxylic acids fall into Class II or IV of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[2][3][4][5][6]

  • BCS Class II: High permeability, low solubility. For these drugs, the dissolution rate is the limiting step for absorption.[3]

  • BCS Class IV: Low permeability, low solubility. These compounds face significant challenges in achieving therapeutic concentrations.[3]

This guide will walk you through the fundamental principles of solubility and provide a structured approach to troubleshooting and enhancing the solubility of your biphenyl carboxylic acid products.

Frequently Asked Questions (FAQs)

Q1: Why is my biphenyl carboxylic acid product not dissolving in aqueous buffers?

A1: Biphenyl carboxylic acids are weak acids and their solubility is highly pH-dependent.[7][8][9] The carboxylic acid group (-COOH) is not ionized at low pH, rendering the molecule less polar and thus less soluble in water.[9][10] To increase solubility, you need to raise the pH of the solution above the compound's pKa to deprotonate the carboxylic acid, forming a more soluble carboxylate salt (-COO⁻).[8][9][11] For example, 4-biphenylcarboxylic acid has a pKa of approximately 4.19.[12][13] Therefore, increasing the pH above this value will significantly enhance its solubility.

Q2: I've adjusted the pH, but the solubility is still not sufficient for my assay. What's next?

A2: If pH adjustment alone is insufficient, several other techniques can be employed, either individually or in combination. These include:

  • Co-solvents: Adding a water-miscible organic solvent can increase solubility.[14][15][16]

  • Salt Formation: Creating a stable salt of the acid can dramatically improve solubility and dissolution rate.[17][18][19]

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic biphenyl moiety, increasing its apparent water solubility.[][21][22]

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[23][24][25]

Q3: Can the solid form of my compound affect its solubility?

A3: Absolutely. The crystalline form, or polymorph, of your compound can have a significant impact on its solubility and dissolution rate.[26][27][28][29] Metastable polymorphs are generally more soluble than their stable counterparts, although they may convert to the more stable, less soluble form over time.[27] It is crucial to characterize the solid-state properties of your material to ensure consistent and reproducible results.

In-Depth Troubleshooting Guides

Issue 1: Compound Crashes Out of Solution When Diluting a DMSO Stock into Aqueous Buffer

This is a common problem when the high concentration of the drug in the DMSO stock is rapidly diluted into an aqueous medium where it has poor solubility.

Causality: The rapid change in solvent environment from a good solvent (DMSO) to a poor solvent (aqueous buffer) causes the compound to exceed its solubility limit and precipitate.

Troubleshooting Workflow:

A workflow for troubleshooting precipitation upon dilution.

Step-by-Step Protocol: Using a Co-solvent

  • Determine Co-solvent Tolerance: Check the tolerance of your experimental system (e.g., cell-based assay) to common co-solvents like ethanol, propylene glycol, or PEG 400.[1][16]

  • Prepare Co-solvent Buffer: Prepare your aqueous buffer containing a final concentration of the chosen co-solvent (e.g., 5-10% v/v).

  • Dilute Stock Solution: Slowly add your DMSO stock solution to the co-solvent-containing buffer while vortexing to ensure rapid mixing and prevent localized high concentrations.

  • Observe: Check for any signs of precipitation. If the solution remains clear, you have successfully improved the solubility for your experiment.

Issue 2: Low and Inconsistent Bioavailability in Animal Studies

Poor aqueous solubility is a primary reason for low oral bioavailability.[15] The dissolution of the drug in the gastrointestinal tract is often the rate-limiting step for absorption.[23]

Causality: If the compound does not dissolve in the GI fluids, it cannot be absorbed across the intestinal membrane. Variability can arise from differences in GI pH, food effects, and inconsistent wetting of the solid particles.

Strategies for Improving Oral Bioavailability:

StrategyMechanism of ActionKey Considerations
Salt Formation Increases solubility and dissolution rate by creating an ionized form of the drug.[17][18][19]Requires an ionizable functional group. The salt can sometimes be less stable or more hygroscopic than the free acid.[18][19]
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[1][25][30]May not increase equilibrium solubility. Can sometimes lead to particle aggregation.[30]
Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has a higher apparent solubility than the crystalline form.[24][31]The amorphous form is thermodynamically unstable and can recrystallize over time. Polymer selection is critical.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with GI fluids.[32]Can enhance both solubility and permeability. Requires careful formulation development and stability testing.
Complexation with Cyclodextrins The hydrophobic biphenyl moiety is encapsulated within the cyclodextrin's lipophilic cavity, forming a water-soluble inclusion complex.[][21][22][33]The size of the cyclodextrin cavity must be appropriate for the guest molecule. Can be a very effective technique for increasing apparent solubility.[][33]

Experimental Protocol: Phase Solubility Study with Cyclodextrins

This experiment determines the type of complex formed and the stability constant.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Add Excess Drug: Add an excess amount of the biphenyl carboxylic acid to each cyclodextrin solution.

  • Equilibrate: Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sample and Analyze: Filter the samples to remove undissolved solid. Analyze the concentration of the dissolved drug in the filtrate, usually by HPLC-UV.

  • Plot and Analyze Data: Plot the total drug concentration (y-axis) against the cyclodextrin concentration (x-axis). The resulting phase-solubility diagram indicates the stoichiometry of the complex and can be used to calculate the stability constant. A linear (AL-type) plot is most common for 1:1 complexes.[22]

Formation of a soluble drug-cyclodextrin inclusion complex.

Conclusion: A Systematic Approach is Key

Managing the poor solubility of biphenyl carboxylic acid products requires a systematic and multi-faceted approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and formulation techniques outlined in this guide, researchers can overcome these challenges. Always begin with a thorough characterization of your compound, including its pKa and solid-state properties, as this information will guide your selection of the most appropriate solubility enhancement strategy.

References

  • Biopharmaceutical Classification System (BCS). (n.d.). Biorelevant.com. Retrieved from [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

  • Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved from [Link]

  • Khadka, P., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Retrieved from [Link]

  • GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). Retrieved from [Link]

  • Pharmaceutical Networking. (2015). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Kumar, L., & Kumar, V. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC - NIH. Retrieved from [Link]

  • Grokipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • Singh, S., & Saini, S. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharmapproach. Retrieved from [Link]

  • Slideshare. (n.d.). Cosolvency. Retrieved from [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Dissolution Technologies. (n.d.). Biopharmaceutics Classification System: A Regulatory Approach. Retrieved from [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023). Asian Journal of Pharmaceutical and Health Sciences.
  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759-18776. Retrieved from [Link]

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). University of Greenwich.
  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. Retrieved from [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022).
  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. SciSpace.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). PMC - NIH. Retrieved from [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Retrieved from [Link]

  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (n.d.). Hilaris Publisher. Retrieved from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Polymorphism in Drugs: Why Crystal Forms Matter. (2025). PharmaCores. Retrieved from [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). MDPI.
  • Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. (2023). Brainly. Retrieved from [Link]

  • van der Merwe, J., Steenekamp, J., Steyn, D., & Hamman, J. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. Retrieved from [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • Biphenyl-4-carboxylic acid. (n.d.). ChemBK. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • The Selection of Excipients for Oral Solid Dosage Forms. (n.d.). Pharmaceutical Press.
  • Lipinski's rules & drug discovery beyond the rule of five. (2024). YouTube. Retrieved from [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery.
  • How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit. Retrieved from [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? (2014). ResearchGate. Retrieved from [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Suzuki-Miyaura Coupling Reactions

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during their experim...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during their experiments. Here, we move beyond simple protocols to explore the causality behind common issues, providing you with the in-depth knowledge required to troubleshoot effectively and optimize your synthetic routes.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and directs you to more detailed resources within this guide.

Q1: My reaction yield is very low, or the reaction failed completely. What are the first things I should check?

A low or zero yield in a Suzuki coupling is a common issue with several potential root causes. Before undertaking a full re-optimization, verify these critical parameters:

  • Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen. Incomplete degassing can lead to catalyst deactivation and promote side reactions like homocoupling.[1][2][3]

  • Reagent Quality & Stability: Boronic acids are prone to degradation, especially through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3][4][5] It is crucial to use fresh or properly stored boronic acids. Consider using more stable derivatives like pinacol esters or MIDA boronates for particularly unstable substrates.[4][6]

  • Catalyst Activity: Ensure your palladium source and ligands have not degraded. Phosphine ligands, for example, can oxidize to phosphine oxides, which can inhibit the reaction.[5]

  • Base and Solvent Purity: The base should be finely powdered and dry. Solvents, particularly ethers like THF or dioxane, must be anhydrous and peroxide-free.[3][5]

For a systematic approach to diagnosing the issue, refer to our Troubleshooting Workflow below.

Q2: I've isolated a major byproduct with a mass corresponding to a dimer of my boronic acid. What is this, and how can I prevent it?

You are observing homocoupling , a classic Suzuki byproduct where two molecules of the organoboron reagent couple to form a symmetrical biaryl.[1][7] This is most often caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[1][2]

  • Primary Cause: Inadequate degassing of solvents and reagents. Oxygen can facilitate a Pd(II)-mediated pathway that favors the coupling of two boronic acid molecules.[1][7]

  • Solution: The most effective solution is to ensure rigorous exclusion of air. See our detailed protocol below for Effective Reaction Degassing . Switching to a Pd(0) precatalyst instead of a Pd(II) source can sometimes reduce homocoupling that occurs during the initial catalyst activation phase.

Q3: My boronic acid is consumed, but my desired product yield is low. The main byproduct is the simple arene (Ar-H) that corresponds to my boronic acid. What is happening?

This is a clear indication of protodeboronation (or protodeborylation). This side reaction involves the protonolysis of the carbon-boron bond, effectively replacing the boronic acid group with a hydrogen atom.[4][8]

  • Primary Causes: This reaction is highly dependent on pH and temperature. It is often catalyzed by residual acid or, more commonly under Suzuki conditions, by base and water.[4][6] Some heteroaromatic boronic acids are notoriously unstable and prone to this decomposition pathway.

  • Solutions:

    • Use Boronic Esters: MIDA or pinacol boronate esters are significantly more stable and undergo "slow release" of the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[4][6]

    • Modify Reaction Conditions: Lowering the reaction temperature or screening different bases can sometimes reduce the rate of protodeboronation relative to the productive coupling.

Q4: My aryl halide starting material is being consumed, but a major byproduct is the corresponding arene (Ar'-H) without the halogen. Why is this occurring?

This side product results from dehalogenation . After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting complex can react with a hydride source in the mixture before it has a chance to undergo transmetalation.[1][3]

  • Primary Causes: The source of the hydride can be varied. Common culprits include amine bases, alcoholic solvents, or even water under certain conditions.

  • Solutions:

    • Choice of Base: Avoid amine bases if dehalogenation is a problem. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often better choices.

    • Solvent Selection: If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like dioxane, toluene, or DMF.[9]

PART 2: In-Depth Troubleshooting Guides

Guide 1: Homocoupling of the Organoboron Reagent

1. Identification: Homocoupling byproducts are symmetrical dimers of the starting boronic acid (Ar-B(OH)₂ → Ar-Ar). They are readily identified by mass spectrometry and NMR.

Byproduct TypeStructureMass Spec Signature (M+H)+Key ¹H NMR Features
HomocouplingAr-Ar2 * Mass(Ar) - 2 * Mass(H) + 1Signals corresponding to the Ar-H protons, often with simplified symmetry compared to the desired product.
ProtodeboronationAr-HMass(Ar) + 1Signals corresponding to the Ar-H protons, plus a new proton signal where the boron was.
DehalogenationAr'-HMass(Ar') + 1Signals corresponding to the Ar'-H protons, plus a new proton signal where the halogen was.

2. Mechanism of Formation: While several pathways exist, a common mechanism under aerobic conditions involves the reaction of a Pd(0) species with oxygen to form a palladium(II) peroxo complex.[7] This species can then interact with two molecules of the boronic acid, leading to the homocoupled product and regenerating a reduced palladium species.

cluster_main Oxidative Homocoupling Pathway Pd(0)L2 Pd(0)L2 PeroxoComplex [(L2Pd)2-O2] Pd(0)L2->PeroxoComplex O2 BoronicCoordination [Complex]-ArB(OH)2 PeroxoComplex->BoronicCoordination 2 ArB(OH)2 Dimer Ar-Ar BoronicCoordination->Dimer Reductive Process caption Mechanism of Oxidative Homocoupling.

Mechanism of Oxidative Homocoupling.

3. Mitigation Strategies:

  • Rigorous Degassing: This is the most critical factor. Use a robust degassing method such as three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[3]

  • Catalyst Choice: Start with a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) rather than a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) which requires an in situ reduction step that can be sensitive to reaction conditions.

  • Reaction Additives: In some cases, the addition of a mild reducing agent or a radical scavenger can suppress homocoupling, but this should be approached cautiously as it can interfere with the main catalytic cycle.

Guide 2: Protodeboronation of the Boronic Acid

1. Identification: The byproduct is the arene (or heteroarene) derived from the boronic acid starting material. It is easily identified by comparing its retention time (GC/LC) and mass spectrum to an authentic sample of the corresponding protonated compound.

2. Mechanism of Formation: Protodeboronation is the cleavage of the C–B bond by a proton source. The reaction is known to be catalyzed by both acid and base.[4][8] Under the basic conditions of the Suzuki coupling, the mechanism typically involves the formation of the more reactive boronate anion, which then reacts with a proton source like water.[4][6] The propensity for this side reaction is highly substrate-dependent.

cluster_main Base-Catalyzed Protodeboronation ArBOH2 ArB(OH)2 ArBOH3 ArB(OH)3- ArBOH2->ArBOH3 + OH- (Base) ArBOH3->ArBOH2 - OH- (Equilibrium) ArH Ar-H ArBOH3->ArH + H2O (Proton Source) caption Mechanism of Protodeboronation.

Mechanism of Protodeboronation.

3. Mitigation Strategies:

  • Use More Stable Boron Reagents: This is the most effective strategy. N-methyliminodiacetic acid (MIDA) boronates or pinacol boronate esters are significantly more resistant to protodeboronation and release the boronic acid slowly into the reaction medium.[4] Potassium trifluoroborate salts (ArBF₃K) can also offer enhanced stability.[10]

  • Optimize Base and Solvent: Use the mildest base that is effective for the coupling (e.g., K₂CO₃ instead of stronger bases). Anhydrous solvents can sometimes suppress the reaction, though some water is often required for efficient transmetalation.[9][11]

  • Control Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Higher temperatures accelerate both the desired reaction and protodeboronation, but often favor the side reaction disproportionately.

  • Ligand Choice: Bulky, electron-rich ligands can accelerate the desired catalytic cycle, potentially outcompeting the slower protodeboronation process. However, be aware that some studies have shown that bulky ligands can also, paradoxically, promote a palladium-catalyzed protodeboronation pathway.[12] Careful screening is required.

PART 3: Analytical & Experimental Protocols

Troubleshooting Workflow Diagram

This workflow provides a logical path to diagnose and solve common Suzuki coupling issues based on initial analytical results.

cluster_workflow Troubleshooting Workflow for Failed Suzuki Coupling Start Low Yield / Failed Reaction (Analyze crude reaction by LC-MS) CheckSM Are Starting Materials (SMs) Consumed? Start->CheckSM ArX_Consumed Is Aryl Halide (Ar-X) Consumed? CheckSM->ArX_Consumed Yes No_Reaction Result: No Reaction Troubleshoot: 1. Catalyst/Ligand Activity 2. Reaction Temperature 3. Base/Solvent Choice CheckSM->No_Reaction No Boronic_Consumed Is Boronic Acid (Ar'-B(OH)2) Consumed? ArX_Consumed->Boronic_Consumed Yes Dehalogenation Result: Dehalogenation (Ar-H is major byproduct) Troubleshoot: 1. Change Base (avoid amines) 2. Change Solvent (avoid alcohols) ArX_Consumed->Dehalogenation No Protodeboronation Result: Protodeboronation (Ar'-H is major byproduct) Troubleshoot: 1. Use Boronic Ester (MIDA/Pinacol) 2. Lower Temperature 3. Screen Weaker Bases Boronic_Consumed->Protodeboronation Ar'-H byproduct Homocoupling Result: Homocoupling (Ar'-Ar' is major byproduct) Troubleshoot: 1. Rigorously Degas Reaction 2. Use Pd(0) Precatalyst Boronic_Consumed->Homocoupling Ar'-Ar' byproduct Complex Result: Complex Mixture (Both SMs consumed, multiple byproducts) Troubleshoot: 1. Lower Temperature 2. Screen Ligands/Solvents 3. Check Reagent Purity Boronic_Consumed->Complex Other caption A workflow for troubleshooting Suzuki reactions.

Sources

Optimization

Effect of base on Suzuki-Miyaura coupling efficiency.

Technical Support Center: Suzuki-Miyaura Coupling Guide Topic: Optimizing Base Selection for Enhanced Reaction Efficiency Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling reaction. As a Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki-Miyaura Coupling

Guide Topic: Optimizing Base Selection for Enhanced Reaction Efficiency

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios focused on one of the most critical, and often misunderstood, parameters: the base.

Foundational Understanding: The Multifaceted Role of the Base

Before troubleshooting, it's crucial to understand why the base is essential. In the Suzuki-Miyaura reaction, the base is not merely a spectator or a simple acid scavenger. It is an active and indispensable participant in the rate-determining transmetalation step of the catalytic cycle.[1][2] Organoboron compounds are generally unreactive towards the palladium(II) complex in the absence of a base.[3][4]

There are two primary, mechanistically supported pathways for its action:

  • Activation of the Boronic Acid: The most widely accepted role is the reaction of the base (e.g., OH⁻) with the boronic acid to form a more nucleophilic "ate" complex, such as an organoboronate species (R-B(OH)₃⁻).[5][6] This activation enhances the polarization of the organic group, making it competent to displace the halide or pseudohalide from the palladium center.[7]

  • Activation of the Palladium Complex: An alternative pathway involves the base reacting with the palladium(II) halide complex (formed after oxidative addition) to generate a palladium(II) hydroxide or alkoxide species (e.g., [Ar-Pd-OH]).[3][6] This complex then readily reacts with the neutral boronic acid to facilitate transmetalation.

These pathways are not mutually exclusive and can operate concurrently. The choice of base, solvent, and substrates dictates which pathway may be dominant.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (A) Active Catalyst pdx Ar¹-Pd(II)L₂-X (B) Oxidative Adduct pd0->pdx Oxidative Addition pdoh Ar¹-Pd(II)L₂-OH (C) Hydroxo Complex pdx->pdoh Metathesis product_complex Ar¹-Pd(II)L₂-Ar² (E) pdx->product_complex Transmetalation (Pathway 1) pdoh->product_complex Transmetalation (Pathway 2) product_complex->pd0 Reductive Elimination Ar¹-Ar² Product product_complex->Ar¹-Ar² boronic_acid Ar²B(OH)₂ Boronic Acid boronic_acid->pdoh boronate [Ar²B(OH)₃]⁻ Boronate 'ate' Complex (D) boronic_acid->boronate Activation boronate->pdx base Base (e.g., OH⁻) base->pdx base->boronic_acid Ar¹-X Ar¹-X Ar¹-X->pdx

Caption: The Suzuki-Miyaura catalytic cycle highlighting the dual role of the base.

Troubleshooting Guide & FAQs

Q1: My reaction yield is poor or nonexistent. How do I know if the base is the problem?

Low yield is a common issue where the base is often a primary culprit.[8][9] Before suspecting more complex issues like ligand incompatibility or catalyst poisoning, evaluate your base selection and reaction conditions.

Initial Diagnostic Checks:

  • Base Strength: Is your base strong enough? For many standard couplings, particularly with aryl bromides, carbonates like K₂CO₃ or Na₂CO₃ are sufficient.[10] However, for less reactive electrophiles (e.g., aryl chlorides) or sterically hindered substrates, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to accelerate the transmetalation.[11][12]

  • Solubility: Are the base and reactants interacting? In biphasic systems (e.g., Toluene/H₂O), the reaction occurs at the interface. Vigorous stirring is essential.[13] If your base is poorly soluble in the organic solvent, the reaction can be sluggish. The addition of water is common as it can dissolve inorganic bases and facilitate the formation of the active boronate or hydroxo-palladium species.[3]

  • Base Quality: Is your base pure and dry? Inorganic bases can be hygroscopic. Clumped or old base can lead to poor reproducibility.[13] For anhydrous reactions, ensure the base is finely powdered and dried before use.

Q2: I'm observing significant protodeboronation of my boronic acid. How does the base contribute and how can I stop it?

Protodeboronation is a destructive side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[14] This is frequently accelerated by aqueous bases and elevated temperatures.[15]

Causality & Mitigation Strategies:

  • Mechanism: The base promotes the formation of the boronate, which, while necessary for coupling, can also be susceptible to protonolysis by water or other protic sources in the reaction mixture.[14] This is especially problematic for electron-deficient or certain heteroaromatic boronic acids.[11][15]

  • Solution 1: Use a Milder Base: If you suspect base-promoted decomposition, switch to a less harsh base. Potassium fluoride (KF) is an excellent choice for anhydrous conditions as it can activate the boronic acid while being less basic than carbonates or phosphates.[7][15]

  • Solution 2: Anhydrous Conditions: Removing water can significantly suppress protodeboronation.[16] Use anhydrous K₃PO₄ or KF in a solvent like dioxane or THF. Remember that boronic acids can form boroxines, releasing water, so using a freshly opened or dried solvent is critical.[17]

  • Solution 3: Use a More Stable Boron Reagent: If the boronic acid itself is inherently unstable, consider using a more robust derivative. MIDA boronates or potassium aryltrifluoroborates are designed for the "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[4][14]

Q3: My starting material has a base-sensitive functional group (e.g., an ester or an enolizable ketone). What are my options?

This is a classic challenge where aggressive bases like hydroxides or alkoxides can cause saponification or other unwanted side reactions.

Recommended Bases for Sensitive Substrates:

  • Potassium Fluoride (KF): As mentioned above, KF is a top choice. It is sufficiently basic to promote the catalytic cycle but gentle enough to leave most ester groups untouched.[7]

  • Sodium Bicarbonate (NaHCO₃): For acutely sensitive substrates, a very mild base like sodium bicarbonate may be effective, though it may require longer reaction times or higher temperatures.[16]

  • Organic Bases: While generally less effective than inorganic bases for Suzuki couplings, a hindered organic base like triethylamine (Et₃N) or DIPEA can be attempted, though yields may be lower.[1][3] In some specialized cases, base-free conditions have been developed, though these often require specific catalyst systems.[18]

Q4: How do I choose between common inorganic bases? My substrates are sterically hindered.

For challenging couplings involving ortho-substituted aryl halides or bulky boronic acids, the choice of base is critical for success. Steric hindrance can slow down the transmetalation step, requiring more potent activation.

Comparative Guide to Common Bases:

BaseFormulaRelative StrengthKey Characteristics & Best Use Cases
Sodium Carbonate Na₂CO₃Weak-ModerateA standard, cost-effective choice for general-purpose couplings with reactive partners (aryl iodides/bromides). Often used in aqueous mixtures.[1][12]
Potassium Carbonate K₂CO₃ModerateA slightly stronger and more soluble alternative to Na₂CO₃. A very common "first-pass" choice for reaction screening.[15][16]
Cesium Carbonate Cs₂CO₃StrongHighly soluble in many organic solvents. The larger cation can have beneficial effects on the catalyst. Effective when weaker carbonates fail.[8][15]
Potassium Phosphate K₃PO₄StrongAn excellent and reliable choice for difficult couplings, including those with sterically hindered substrates or less reactive aryl chlorides.[11][15]
Potassium Fluoride KFMildIdeal for substrates with base-sensitive functional groups. Typically used under anhydrous conditions.[7][15]
Barium Hydroxide Ba(OH)₂StrongA very strong base shown to be highly effective in accelerating reactions with sterically demanding substrates where other bases are ineffective.[12][19]

Experimental Protocol: Base Screening for a Novel Suzuki-Miyaura Coupling

This protocol provides a self-validating workflow to efficiently determine the optimal base for your specific substrate combination.

1. Materials & Setup:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Boronic Acid or Ester (1.2 mmol, 1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Solvent (e.g., Toluene/H₂O 5:1, or Dioxane)

  • Reaction Vessels (e.g., 4 mL vials with stir bars)

  • Inert Atmosphere Manifold (Nitrogen or Argon)

2. Procedure:

  • Preparation: In separate, labeled reaction vials, add the aryl halide (1.0 mmol) and the boronic acid (1.2 mmol).

  • Base Addition: To each vial, add a different base (2.0 mmol, 2.0 equiv). For example:

    • Vial 1: K₂CO₃

    • Vial 2: K₃PO₄

    • Vial 3: Cs₂CO₃

    • Vial 4: KF (use anhydrous dioxane for this vial)

  • Catalyst Addition: Add the palladium pre-catalyst (0.02 mmol) to each vial.

  • Solvent & Degassing: Add the chosen solvent system (e.g., 2 mL Toluene and 0.4 mL H₂O) to each vial. Seal the vials and thoroughly degas the mixture by bubbling with an inert gas for 10-15 minutes.[13] Critical Step: Oxygen can deactivate the Pd(0) catalyst.

  • Reaction: Place the vials in a pre-heated reaction block (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to assess the consumption of starting material and formation of the product.

  • Analysis: Compare the results from each vial to identify the base that provides the highest conversion and cleanest reaction profile. If no reaction occurs, consider increasing the temperature or screening different ligands.

Workflow for Base Screening

Caption: A logical workflow for troubleshooting and optimizing base selection.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Couto, I., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]

  • Amatore, C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • V. K. P., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low... How can i improvise my reaction?. Retrieved from [Link]

  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-Biphenyl Carboxylic Acid

Welcome to the technical support center for the purification of 4-biphenyl carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-biphenyl carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding solvent selection for purifying 4-biphenyl carboxylic acid.

Q1: What are the ideal characteristics of a recrystallization solvent for 4-biphenyl carboxylic acid?

An ideal solvent for recrystallizing 4-biphenyl carboxylic acid, or any compound, should meet several key criteria:

  • High Solvency at Elevated Temperatures: The solvent must effectively dissolve the compound when hot or at its boiling point.

  • Low Solvency at Low Temperatures: The compound should be poorly soluble in the solvent at room temperature or below, allowing for maximum crystal recovery upon cooling.

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).

  • Chemical Inertness: The solvent must not react with 4-biphenyl carboxylic acid.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals after filtration.[1]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.

The core principle is to find a solvent where the solubility curve of 4-biphenyl carboxylic acid is steep, maximizing the difference in solubility between hot and cold conditions.

Q2: Which single solvents are most effective for recrystallizing 4-biphenyl carboxylic acid?

Based on experimental data, several pure organic solvents can be considered. A study published in the Journal of Chemical & Engineering Data systematically measured the solubility of 4-biphenyl carboxylic acid in nine different solvents at temperatures ranging from 293.15 K (20°C) to 328.15 K (55°C).[2][3]

The data reveals that ester-based solvents show the highest solvency, while alcohols offer a moderate and potentially more useful solubility profile for recrystallization.[3] Benzene showed the lowest solubility.[3]

Data Summary: Solubility of 4-Biphenyl Carboxylic Acid in Pure Solvents

SolventMolar Fraction Solubility (x1) at 293.15 K (20°C)Molar Fraction Solubility (x1) at 328.15 K (55°C)Rationale & Suitability
Ethyl Acetate 0.06190.1751High Solvency : May act as too good a solvent, potentially leading to lower recovery unless very large volumes are used or it's paired with an anti-solvent.
Methyl Acetate 0.05430.1568High Solvency : Similar to ethyl acetate, risk of poor yield.
n-Butanol 0.02470.1039Good Potential : Shows a significant increase in solubility with temperature, making it a strong candidate.
n-Propanol 0.02210.0917Good Potential : Similar profile to n-butanol, representing a good balance for recrystallization.
Ethanol 0.01520.0658Good Potential : A commonly recommended solvent for carboxylic acids, offering a good solubility gradient.[4] Often used with water in a mixed system.[5][6]
Methanol 0.01010.0461Moderate Potential : Lower solubility than ethanol, but still a viable option.
Benzene 0.00160.0076Low Solvency : Likely a poor choice as a single solvent due to very low solubility even at higher temperatures. However, it has been cited in older literature as part of a mixed solvent pair with petroleum ether.[5][6]

Data adapted from the Journal of Chemical & Engineering Data.[3]

Q3: When is a mixed solvent system necessary, and which pairs are recommended for 4-biphenyl carboxylic acid?

A mixed solvent system is employed when no single solvent meets all the ideal criteria.[7] This typically occurs when your compound is either too soluble in one solvent or not soluble enough in another, even when hot.

The strategy involves using a "soluble" or "good" solvent in which 4-biphenyl carboxylic acid dissolves readily, and an "insoluble" or "poor" solvent (also called an anti-solvent) in which it is sparingly soluble.[7] The two solvents must be fully miscible.

Recommended Mixed Solvent Systems:

  • Aqueous Ethanol (Ethanol/Water) : This is a highly recommended and effective system for carboxylic acids.[4][6]

    • Soluble Solvent : Ethanol

    • Insoluble Solvent : Water

    • Mechanism : 4-biphenyl carboxylic acid is first dissolved in a minimal amount of hot ethanol. Hot water is then added dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of hot ethanol are added to redissolve the precipitate, and the solution is then allowed to cool slowly.[6]

  • Benzene/Petroleum Ether : This system is cited in older chemical literature for this specific compound.[5][6]

    • Soluble Solvent : Benzene

    • Insoluble Solvent : Petroleum Ether (a mixture of aliphatic hydrocarbons like hexane)

    • Caution : Due to the toxicity of benzene, this system is less commonly used in modern labs. Toluene could be considered as a less toxic alternative to benzene.

Solvent Selection Workflow

The following diagram outlines the decision-making process for selecting an appropriate recrystallization solvent.

Solvent_Selection start Start: Crude 4-Biphenyl Carboxylic Acid test_single Test Single Solvents (e.g., Ethanol, n-Butanol) Add minimal hot solvent start->test_single dissolves Does it dissolve? test_single->dissolves no_dissolve Insoluble or Poorly Soluble dissolves->no_dissolve No yes_dissolve Fully Dissolved dissolves->yes_dissolve Yes consider_mixed Consider Mixed Solvent System (e.g., Ethanol/Water) no_dissolve->consider_mixed cool Cool solution to RT, then ice bath yes_dissolve->cool crystals Do crystals form? cool->crystals yes_crystals Good Yield? Check Purity (MP) crystals->yes_crystals Yes no_crystals No or few crystals (Too soluble) crystals->no_crystals No success Success! Single solvent works. yes_crystals->success Yes low_yield Low Yield or Remains Impure yes_crystals->low_yield No no_crystals->consider_mixed low_yield->consider_mixed

Caption: Decision workflow for selecting a recrystallization solvent.

Troubleshooting Guide

Even with a suitable solvent, experimental issues can arise. This guide provides solutions to common problems.

Q: My compound won't dissolve completely, even after adding a lot of hot solvent. What's wrong?

A: This situation points to one of two possibilities:

  • Insufficient Solvent: You may not have added enough solvent yet. Continue adding small portions of the boiling solvent until the solid dissolves.

  • Insoluble Impurities: If a solid residue remains after adding a significant amount of solvent, you likely have insoluble impurities (e.g., salts, catalyst residue). Do not keep adding solvent. Instead, perform a hot gravity filtration to remove the insoluble material from your hot solution before allowing it to cool.[8]

Q: The compound melted into a gooey liquid at the bottom of the flask instead of dissolving. What is "oiling out" and how do I fix it?

A: "Oiling out" occurs when the crude solid melts in the hot solvent before it dissolves.[9] This happens if the solvent's boiling point is higher than the melting point of your impure compound. An oil is essentially a liquid, supersaturated solution from which it is very difficult to obtain pure crystals.

Solutions:

  • Add More Solvent: Often, the oil will dissolve completely if you add more of the hot solvent. Once you have a clear, homogeneous solution, you can proceed.[9]

  • Change Solvents: If adding more solvent doesn't work, the best solution is to re-evaluate your solvent choice. Select a solvent with a lower boiling point or switch to a mixed solvent system where the compound has higher solubility.[9]

Q: My solution is clear and hot, but no crystals have formed even after cooling in an ice bath. What should I do?

A: This is a classic sign that your solution is not supersaturated, most likely because too much solvent was used during the dissolution step.[9]

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (10-20% is a good starting point). This will increase the concentration of your compound. Allow the solution to cool again slowly.[9]

  • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, you can induce it by:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9]

    • Seeding: Add a tiny "seed crystal" of pure 4-biphenyl carboxylic acid to the solution. This provides a template for other molecules to crystallize upon.[9]

Q: My crystal yield is very low. How can I improve it?

A: Low yield is often linked to a few key factors:

  • Using Too Much Solvent: As described above, excess solvent will keep more of your product dissolved in the mother liquor.

  • Cooling Too Quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities. Slow, undisturbed cooling is crucial for growing large, pure crystals.

  • Premature Crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated to prevent this.

  • Incomplete Transfer: Ensure all crystals are scraped from the flask and filter paper during collection.

Recrystallization Troubleshooting Flowchart

Troubleshooting start Problem Encountered During Recrystallization issue1 Compound won't dissolve start->issue1 issue2 Compound 'Oiled Out' start->issue2 issue3 No Crystals Form on Cooling start->issue3 issue4 Low Crystal Yield start->issue4 cause1a Insoluble Impurity issue1->cause1a cause1b Insufficient Solvent issue1->cause1b cause2 Crude compound melted before dissolving issue2->cause2 cause3 Too much solvent used; solution not supersaturated issue3->cause3 cause4 Too much solvent, premature crystallization, or rapid cooling issue4->cause4 sol1a Perform Hot Gravity Filtration cause1a->sol1a sol1b Add More Hot Solvent cause1b->sol1b sol2 Add more solvent to dissolve oil OR Re-select a lower boiling solvent cause2->sol2 sol3 Boil off excess solvent. Induce crystallization (scratch/seed). cause3->sol3 sol4 Use minimum solvent, ensure slow cooling, pre-heat filtration apparatus. cause4->sol4

Caption: Flowchart for troubleshooting common recrystallization issues.

Experimental Protocols

Protocol 1: Recrystallization Using a Mixed Solvent System (Ethanol-Water)

This protocol is highly effective for 4-biphenyl carboxylic acid.

  • Dissolution: Place the crude 4-biphenyl carboxylic acid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid at a near-boiling temperature.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise with continuous stirring. Continue adding water until you observe a persistent faint cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add 1-2 drops of hot ethanol to the cloudy mixture until it becomes clear again. At this point, you have a hot, saturated solution ideal for crystallization.

  • Removal of Insoluble Impurities (Optional): If you notice any insoluble particles, perform a hot gravity filtration at this stage.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal recovery.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture (in the same proportion) to remove any adhering mother liquor.

  • Drying: Dry the crystals completely in a vacuum oven or air dry them until a constant weight is achieved.

  • Analysis: Characterize the purified product by measuring its melting point and comparing it to the literature value (approx. 224-228 °C).[10]

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • ACS Publications, Journal of Chemical & Engineering Data. Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Available at: [Link]

  • ChemBK. Biphenyl-4-carboxylic acid. Available at: [Link]

  • Cheméo. Chemical Properties of Biphenyl-4-carboxylic acid (CAS 92-92-2). Available at: [Link]

  • Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid? Available at: [Link]

  • PubChem. (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724. Available at: [Link]

  • ResearchGate. What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents? Available at: [Link]

  • HBCSE. Recrystallization. Available at: [Link]

  • YouTube. Recrystallization Solvent Pair. Available at: [Link]

  • Homework.Study.com. Why would mixed solvents be used for recrystallization? Available at: [Link]

  • Chemistry LibreTexts. 3.3F: Mixed Solvents. Available at: [Link]

  • Unknown Source.
  • ACS Publications, Journal of Chemical & Engineering Data. Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Available at: [Link]

  • Organic Syntheses Procedure. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Available at: [Link]

  • Unknown Source.EXPERIMENT (3)
  • Google Patents.Purification of carboxylic acids by complexation with selective solvents.
  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]

  • Unknown Source.PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (Link unavailable)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: From Benchtop to Industrial Application

For researchers, scientists, and drug development professionals, the synthesis of biphenyls—a privileged structural motif in countless pharmaceuticals, functional materials, and agrochemicals—is a critical endeavor. The...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of biphenyls—a privileged structural motif in countless pharmaceuticals, functional materials, and agrochemicals—is a critical endeavor. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of these carbon-carbon bonds, offering unparalleled efficiency and functional group tolerance. This guide provides an in-depth, objective comparison of the Suzuki-Miyaura reaction with three other cornerstone cross-coupling methods: the Negishi, Stille, and Heck reactions, for the synthesis of biphenyls. Our analysis is grounded in experimental data, detailed methodologies, and mechanistic insights to empower you in selecting and optimizing the ideal reaction for your synthetic challenge.

The Central Role of Palladium in Biphenyl Synthesis

The four palladium-catalyzed cross-coupling reactions predominantly employed for the formation of a carbon-carbon bond between two aromatic rings share a common mechanistic framework.[1] This catalytic cycle generally involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by a key step that differentiates the reactions: transmetalation with an organometallic reagent (for Suzuki-Miyaura, Negishi, and Stille) or migratory insertion of an alkene (for the Heck reaction). The cycle concludes with reductive elimination, which forges the desired biphenyl product and regenerates the active palladium(0) catalyst.[1]

The Suzuki-Miyaura Coupling: The Benchtop Workhorse

Arguably the most widely utilized cross-coupling reaction for biphenyl synthesis, the Suzuki-Miyaura reaction is celebrated for its mild reaction conditions, the commercial availability and stability of its organoboron reagents, and the generation of non-toxic, easily removable inorganic byproducts.[1][2] These features make it particularly attractive for both academic research and large-scale industrial applications.[3]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling commences with the oxidative addition of an aryl halide to a Pd(0) complex. The resultant Pd(II) species then undergoes transmetalation with a boronic acid, a step that is crucially activated by a base. The final reductive elimination step yields the biphenyl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1]


"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(L2)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-Ar'(L2)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Ar'" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "Ar-Pd(II)-X(L2)" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X(L2)" -> "Ar-Pd(II)-Ar'(L2)" [label="Transmetalation\n(Ar'-B(OR)2, Base)"]; "Ar-Pd(II)-Ar'(L2)" -> "Ar-Ar'" [label="Reductive Elimination"]; "Ar-Pd(II)-Ar'(L2)" -> "Pd(0)L2" [style=dashed]; }

Catalytic cycle of the Suzuki-Miyaura coupling for biphenyl synthesis.

Advantages and Disadvantages

Advantages:

  • Reagent Stability: Organoboron reagents are generally stable to air and moisture, and a vast library of these compounds is commercially available.[1]

  • Mild Conditions: The reaction conditions are typically mild and exhibit a high degree of tolerance for a wide variety of functional groups.[1][4]

  • Low Toxicity: The boron-containing byproducts are generally non-toxic and can be easily removed through aqueous workup, a significant advantage in pharmaceutical synthesis.[5]

  • Green Chemistry: The reaction can often be performed in aqueous or other environmentally benign solvent systems.[2]

Disadvantages:

  • Base Requirement: The necessity of a base can sometimes lead to side reactions with base-sensitive substrates.[1]

  • Protodeboronation: A potential side reaction is the cleavage of the carbon-boron bond by a proton source, which can reduce the yield of the desired product.[1]

The Negishi Coupling: High Reactivity and Broad Scope

The Negishi coupling employs organozinc reagents, which are among the most reactive organometallic species used in cross-coupling reactions. This heightened reactivity allows for the coupling of a wide range of substrates, including those that are often challenging for other methods.

Mechanistic Overview

The catalytic cycle of the Negishi coupling is analogous to the Suzuki and Stille reactions, involving oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with the organozinc reagent, and concluding with reductive elimination to afford the biphenyl product.[6]


"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(L2)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-Ar'(L2)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Ar'" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "Ar-Pd(II)-X(L2)" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X(L2)" -> "Ar-Pd(II)-Ar'(L2)" [label="Transmetalation\n(Ar'-ZnX)"]; "Ar-Pd(II)-Ar'(L2)" -> "Ar-Ar'" [label="Reductive Elimination"]; "Ar-Pd(II)-Ar'(L2)" -> "Pd(0)L2" [style=dashed]; }

Catalytic cycle of the Negishi coupling for biphenyl synthesis.

Advantages and Disadvantages

Advantages:

  • High Reactivity: Organozinc reagents exhibit high reactivity, often leading to faster reaction times and higher yields, even with challenging substrates.[5]

  • Functional Group Tolerance: The Negishi coupling is known for its excellent tolerance of a wide range of functional groups.

  • Synthesis of Hindered Biphenyls: This method is particularly effective for the synthesis of sterically hindered biaryls.[5]

Disadvantages:

  • Reagent Sensitivity: Organozinc reagents are sensitive to air and moisture, requiring inert atmosphere techniques for their preparation and handling.

  • Reagent Preparation: The preparation of organozinc reagents can be more involved compared to the readily available boronic acids used in Suzuki couplings.[1]

The Stille Coupling: Robustness at a Cost

The Stille coupling utilizes organostannane (organotin) reagents and is renowned for its exceptional functional group tolerance and reliability, particularly in the synthesis of complex molecules.[7]

Mechanistic Overview

Similar to the Suzuki and Negishi reactions, the Stille coupling proceeds via the canonical catalytic cycle of oxidative addition, transmetalation with the organostannane, and reductive elimination.[8]


"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(L2)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-Ar'(L2)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Ar'" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "Ar-Pd(II)-X(L2)" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X(L2)" -> "Ar-Pd(II)-Ar'(L2)" [label="Transmetalation\n(Ar'-SnR3)"]; "Ar-Pd(II)-Ar'(L2)" -> "Ar-Ar'" [label="Reductive Elimination"]; "Ar-Pd(II)-Ar'(L2)" -> "Pd(0)L2" [style=dashed]; }

Catalytic cycle of the Stille coupling for biphenyl synthesis.

Advantages and Disadvantages

Advantages:

  • Exceptional Functional Group Tolerance: The Stille reaction is compatible with a vast array of functional groups, making it a go-to method for late-stage functionalization in complex syntheses.[7]

  • Reagent Stability: Organostannanes are generally stable to air and moisture, simplifying their handling.[8]

  • Mild Reaction Conditions: The reaction conditions are often very mild.[1]

Disadvantages:

  • Toxicity: The primary drawback is the high toxicity of organotin compounds and their byproducts, which can be challenging to completely remove from the final product, a major concern in pharmaceutical manufacturing.[9]

  • Stoichiometric Tin Waste: The reaction generates stoichiometric amounts of tin waste, which is environmentally undesirable.

The Heck Reaction: An Atom-Economical Alternative

The Heck (or Mizoroki-Heck) reaction offers a distinct advantage by directly coupling aryl halides with alkenes, thereby avoiding the pre-formation of organometallic reagents. For biphenyl synthesis, this typically involves the reaction of an aryl halide with styrene or a related vinylarene.[10]

Mechanistic Overview

The catalytic cycle of the Heck reaction begins with the oxidative addition of an aryl halide to a Pd(0) species. This is followed by the migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step forms the substituted alkene product and a hydridopalladium complex. Finally, reductive elimination of HX, facilitated by a base, regenerates the Pd(0) catalyst.[10]


"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(L2)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-(alkene)(L2)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Product_Complex" [label="R-Pd(II)-H(L2)", fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-alkene" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "Ar-Pd(II)-X(L2)" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X(L2)" -> "Ar-Pd(II)-(alkene)(L2)" [label="Alkene Coordination"]; "Ar-Pd(II)-(alkene)(L2)" -> "Product_Complex" [label="Migratory Insertion"]; "Product_Complex" -> "Ar-alkene" [label="β-Hydride Elimination"]; "Product_Complex" -> "Pd(0)L2" [label="Reductive Elimination\n(Base)", style=dashed]; }

Catalytic cycle of the Heck reaction for substituted stilbene synthesis.

Advantages and Disadvantages

Advantages:

  • Atom Economy: It avoids the need to pre-form organometallic reagents, directly utilizing readily available alkenes.[1]

  • Operational Simplicity: The reaction setup can be simpler compared to methods requiring the synthesis of sensitive organometallics.

Disadvantages:

  • Limited Scope for Biphenyls: For the direct synthesis of biphenyls, the reaction is generally limited to the use of vinylarenes like styrene.[1]

  • Higher Temperatures: Higher reaction temperatures are often required compared to the other cross-coupling reactions.[1]

  • Regioselectivity Issues: Regioselectivity can be a challenge with certain substituted alkenes.[1]

Comparative Performance Data

Direct, side-by-side quantitative comparisons of these four reactions for the synthesis of the exact same biphenyl under optimized conditions for each are scarce in the literature. The following table summarizes representative data for the synthesis of biphenyl or simple substituted biphenyls to provide a general performance overview.

ReactionAryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura BromobenzenePhenylboronic acidPd(OAc)₂ (0.02) / PPh₃ (0.04)K₂CO₃Toluene/H₂O904-6~95[11]
Negishi o-Iodotolueneo-Tolylzinc chloridePd(PPh₃)₄ (cat.)-THFReflux1High[1]
Stille IodobenzenePhenyltributylstannanePd₂(dba)₃ (2) / P(o-tol)₃ (4)-Toluene90-11012-16High[1]
Heck IodobenzeneStyrenePd(OAc)₂ (0.5)K₂CO₃DMA130-140~40Moderate[1]

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 4-Methylbiphenyl

This protocol describes a standard laboratory procedure for the synthesis of 4-methylbiphenyl using a homogeneous palladium catalyst.[11]

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add toluene (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methylbiphenyl.

Negishi Coupling: Synthesis of 2,2'-Dimethylbiphenyl

This protocol outlines the synthesis of 2,2'-dimethylbiphenyl via a Negishi coupling.[1]

  • Prepare the organozinc reagent, o-tolylzinc chloride, from o-tolylmagnesium bromide and zinc chloride in THF under an inert atmosphere.

  • In a separate reaction flask under an inert atmosphere, dissolve o-iodotoluene and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in THF.

  • Add the freshly prepared o-tolylzinc chloride solution to the reaction mixture.

  • Reflux the reaction mixture for 1 hour.

  • After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent in vacuo.

  • Purify the crude product by chromatography or distillation to obtain 2,2'-dimethylbiphenyl.

Stille Coupling: General Procedure for Biphenyl Synthesis

This protocol provides a general procedure for the Stille coupling of an aryl halide with an organostannane.[1]

  • To a dry Schlenk tube under an argon atmosphere, add the aryl halide (1 mmol), the organostannane (e.g., phenyltributylstannane, 1.1 mmol), Pd₂(dba)₃ (2 mol%), and P(o-tol)₃ (4 mol%).

  • Add anhydrous and degassed toluene (10 mL) via syringe.

  • Seal the Schlenk tube and stir the reaction mixture at 90–110 °C for 12–16 hours.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Purify the crude product by chromatography.

Heck Reaction: Synthesis of (E)-Stilbene (as a Biphenyl Analogue)

This protocol describes the synthesis of (E)-stilbene, a common product of the Heck reaction when applied to aryl halides and styrene.[1]

  • In a reaction vessel, combine iodobenzene (1 equiv), styrene (1 equiv), Pd(OAc)₂ (0.5 mol%), K₂CO₃ (3.5 equiv), an appropriate ligand (e.g., 0.01 equiv of an oxazolinyl ligand), and a phase-transfer catalyst such as TBAB (0.2 equiv).

  • Add DMA as the solvent.

  • Heat the reaction mixture at 130–140 °C for approximately 40 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the combined organic layers under reduced pressure.

  • Purify the crude product by chromatography to yield (E)-stilbene.

Choosing the Right Tool for the Job: A Decision-Making Framework

The selection of the optimal cross-coupling reaction for a specific biphenyl synthesis is a multifactorial decision. The following decision-making workflow, presented as a Graphviz diagram, can guide researchers in this process.


start [label="Start: Biphenyl Synthesis Required", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; toxicity [label="Is toxicity of reagents a major concern?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; functional_groups [label="Are sensitive functional groups present?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; steric_hindrance [label="Is steric hindrance a significant challenge?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; reagent_availability [label="Are coupling partners readily available?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; suzuki [label="Consider Suzuki-Miyaura", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; negishi [label="Consider Negishi", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; stille [label="Consider Stille (with caution)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; heck [label="Is a vinylarene coupling partner suitable?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; heck_yes [label="Consider Heck", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> toxicity; toxicity -> functional_groups [label="Yes"]; toxicity -> stille [label="No"]; functional_groups -> steric_hindrance [label="Yes"]; functional_groups -> reagent_availability [label="No"]; steric_hindrance -> negishi [label="Yes"]; steric_hindrance -> reagent_availability [label="No"]; reagent_availability -> suzuki [label="Yes"]; reagent_availability -> heck [label="No"]; heck -> heck_yes [label="Yes"]; heck -> negishi [label="No"]; }

Decision-making workflow for selecting a cross-coupling reaction.

Conclusion

The Suzuki-Miyaura, Negishi, Stille, and Heck reactions are all powerful and versatile tools for the synthesis of biphenyls. The Suzuki-Miyaura reaction often stands out as the method of choice due to its operational simplicity, mild conditions, and the low toxicity of its reagents and byproducts.[1] However, for challenging substrates, such as those with significant steric hindrance, the Negishi coupling may offer superior reactivity. The Stille reaction, while highly tolerant of functional groups, is hampered by the toxicity of organotin compounds. The Heck reaction provides an atom-economical alternative but is more limited in its scope for direct biphenyl synthesis. By carefully considering the factors outlined in this guide, researchers can make informed decisions to best achieve their synthetic goals in the preparation of valuable biphenyl compounds.

References

  • Ali, H. A., Ismail, M. A., Fouda, A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18433-18471. Available at: [Link]

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. ResearchGate. Available at: [Link]

  • The preparation of hindered biphenyls via the suzuki reaction - CoLab.
  • Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry - Research Collection. Available at: [Link]

  • Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing). Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. Available at: [Link]

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC - PubMed Central. Available at: [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. Available at: [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst - ResearchGate. Available at: [Link]

  • Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available at: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. Available at: [Link]

  • Asymmetric Negishi Reaction for Sterically Hindered Couplings: Synthesis of Chiral Binaphthalenes | Request PDF - ResearchGate. Available at: [Link]

  • Recent Developments in Negishi Cross-Coupling Reactions | ACS Catalysis. Available at: [Link]

  • List of Fine Chemical/Pharmaceuticals that Utilise Heck, Suzuki or Sonogashira Reactions in their Synthesis at Industrial Scale - ResearchGate. Available at: [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • Efficient Synthesis and Application in Heck Reaction of Pd/Fe 3 O 4 Magnetic Nanoparticles(English). Available at: [Link]

  • Heck Reaction—State of the Art - MDPI. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction - ResearchGate. Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available at: [Link]

  • Negishi Coupling - Organic Chemistry Portal. Available at: [Link]

  • An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction - ACS Publications. Available at: [Link]

  • Stille Coupling - Organic Chemistry Portal. Available at: [Link]

  • Stille Coupling - Chemistry LibreTexts. Available at: [Link]

  • Stille reaction - Wikipedia. Available at: [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Available at: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PubMed Central. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Halogenated vs. Non-Halogenated Biphenyl Analogs

Introduction: The Biphenyl Scaffold—A Double-Edged Sword in Biology The biphenyl moiety, consisting of two connected phenyl rings, is a privileged structural scaffold in chemistry and biology. Its unique steric and elect...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biphenyl Scaffold—A Double-Edged Sword in Biology

The biphenyl moiety, consisting of two connected phenyl rings, is a privileged structural scaffold in chemistry and biology. Its unique steric and electronic properties have made it a cornerstone in materials science and, most notably, in the development of biologically active molecules.[1][2] However, the functionalization of this simple core dictates its biological destiny in a dramatically divergent manner. The addition of halogens, particularly chlorine, transforms the biphenyl into a persistent organic pollutant with a legacy of environmental toxicity.[3][4] In stark contrast, the non-halogenated biphenyl framework serves as a versatile template for the design of life-saving therapeutics, from anti-inflammatory agents to potent anticancer drugs.[5][6]

This guide provides a comparative analysis for researchers, scientists, and drug development professionals on the profound impact of halogenation on the biological activity of biphenyl analogs. We will dissect the structure-activity relationships, mechanisms of action, metabolic fates, and ultimate biological outcomes, contrasting the notorious toxicity of halogenated biphenyls with the therapeutic promise of their non-halogenated counterparts.

Chapter 1: The Influence of Halogenation on Molecular Geometry and Receptor Interactions

The biological activity of a biphenyl analog is fundamentally governed by its three-dimensional shape and its ability to interact with specific biological receptors. Halogenation, particularly at the ortho-positions (carbons 2, 2', 6, and 6'), is the single most critical factor influencing the molecule's conformation and, consequently, its primary biological target.

Halogenated Biphenyls: Gatekeepers of the Aryl Hydrocarbon Receptor (AhR)

Polychlorinated biphenyls (PCBs) are classified into two main categories based on their structure and mechanism of toxicity.[4]

  • Dioxin-Like (Coplanar) PCBs: These congeners lack chlorine atoms at the ortho positions. This absence allows the two phenyl rings to rotate and adopt a rigid, planar (or near-planar) conformation. This shape is isosteric to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[7] This structural mimicry enables them to bind with high affinity to and activate the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor.[8][9] Upon activation, the AhR complex translocates to the nucleus, leading to the transcription of a battery of genes, including cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism.[10][11] The chronic and potent activation of this pathway is central to the toxic effects of these compounds.[11]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCB Coplanar PCB (Ligand) Complex Inactive Cytosolic Complex PCB->Complex Binding AhR AhR HSP90 HSP90 XAP2 XAP2 ARNT ARNT Complex->ARNT Translocation to Nucleus ActiveComplex Active AhR-ARNT Heterodimer ARNT->ActiveComplex XRE Xenobiotic Response Element (XRE) ActiveComplex->XRE Binds to DNA Gene Target Gene Transcription (e.g., CYP1A1) XRE->Gene Initiates Toxic Toxic & Biological Effects Gene->Toxic Leads to

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
  • Non-Dioxin-Like PCBs: These congeners possess one or more chlorine atoms at the ortho positions. The steric hindrance from these ortho-substituents forces the phenyl rings to twist out of plane, resulting in a non-coplanar structure.[4] This conformation prevents effective binding to the AhR.[12] Consequently, their toxicity is mediated through different, AhR-independent mechanisms. These include the disruption of intracellular calcium signaling, interference with thyroid hormone transport, and other neurotoxic effects.[12][13][14]

Non-Halogenated Biphenyls: Precision Tools for Therapeutic Targeting

In drug discovery, the non-halogenated biphenyl scaffold is a "privileged structure" precisely because it can be readily modified to achieve high affinity and selectivity for a specific therapeutic target.[5][15] Rather than the broad, toxic effects mediated by AhR, these compounds are engineered to modulate the function of a single protein or pathway implicated in disease.

Examples include:

  • RORγt Inhibitors: Biaryl amides have been developed as potent and orally bioavailable inhibitors of the Retinoid-related orphan receptor gamma t (RORγt), a key driver of autoimmune diseases like multiple sclerosis.[16]

  • Androgen Receptor (AR) Degraders: Novel biphenyl derivatives have been designed to not only antagonize but also degrade the androgen receptor, offering a promising strategy for treating enzalutamide-resistant prostate cancer.[17]

  • Anticancer Agents: Numerous unsymmetrical biphenyls have shown potent cytotoxic activity against various cancer cell lines, often by inducing mitotic arrest.[18][19]

Chapter 2: Metabolic Fates—Persistence and Bioaccumulation vs. Clearance

The metabolic stability of a biphenyl analog is another area where halogenation creates a critical divergence. The body's primary strategy for eliminating foreign compounds (xenobiotics) is to make them more water-soluble for excretion, a process typically initiated by cytochrome P450 (CYP) enzymes.[4]

Metabolism of Halogenated Biphenyls

PCBs, particularly those with a higher number of chlorine atoms, are notoriously resistant to metabolic degradation.[20] This resistance is a key reason for their persistence in the environment and their bioaccumulation in the fatty tissues of organisms, including humans.[20][21]

When metabolism does occur, it typically involves:

  • Phase I Metabolism: CYP enzymes introduce a hydroxyl (-OH) group onto the biphenyl ring, forming hydroxylated PCBs (OH-PCBs).[4][22]

  • Phase II Metabolism: The OH-PCBs are then conjugated with molecules like glucuronic acid or sulfate to increase water solubility for excretion.

However, the OH-PCB metabolites are not necessarily benign. Many have been shown to possess significant biological activity of their own, sometimes distinct from the parent compound. For example, certain OH-PCBs exhibit potent estrogenic or antiestrogenic activity, not by binding strongly to the estrogen receptor itself, but by inhibiting the estrogen sulfotransferase enzyme, thereby increasing the bioavailability of endogenous estradiol.[23][24][25]

Metabolism of Non-Halogenated Biphenyls

For non-halogenated biphenyls developed as drugs, metabolic pathways are a central part of the design process. The goal is to create a molecule that is stable enough to reach its target and exert a therapeutic effect but can then be efficiently metabolized and cleared from the body to avoid toxicity. Human metabolism of the basic biphenyl structure is well-characterized, proceeding through hydroxylation (primarily at the 4-position) and subsequent conjugation.[26] Medicinal chemists leverage this understanding, adding functional groups to modulate metabolic rates and direct metabolic pathways to ensure a favorable pharmacokinetic and safety profile.

Chapter 3: The Divergent Outcomes: Toxicity vs. Therapeutic Benefit

The structural and metabolic differences driven by halogenation culminate in diametrically opposed biological outcomes. Halogenated biphenyls are potent toxicants, while their non-halogenated cousins are valuable therapeutic agents.

FeatureHalogenated Biphenyl Analogs (e.g., PCBs)Non-Halogenated Biphenyl Analogs (Therapeutics)
Primary Mechanism Dioxin-Like: Aryl Hydrocarbon Receptor (AhR) Agonism.[8] Non-Dioxin-Like: Disruption of Ca2+ signaling, neurotoxicity.[12]Designed, selective binding to specific protein targets (e.g., enzymes, nuclear receptors).[16][17]
Key Biological Outcome Widespread toxicity: Carcinogenicity, endocrine disruption, immunotoxicity, neurotoxicity, reproductive harm.[3][27]Therapeutic effect: Anti-inflammatory, anticancer, antimicrobial, antihypertensive, etc.[6]
Environmental Fate Environmentally persistent, resistant to degradation, bioaccumulative.[20][21]Designed for metabolic clearance from the body.[26]
Regulatory Status Production banned; classified as persistent organic pollutants.[3][4]Actively developed and approved as pharmaceutical drugs.[28]
Examples PCB 126 (Dioxin-like), PCB 153 (Non-dioxin-like), Aroclor mixtures.[13]Valsartan (antihypertensive), Felbinac (anti-inflammatory), Bicyclol (hepatoprotective).[18][28]

Chapter 4: Experimental Methodologies for Characterizing Biphenyl Analogs

Evaluating the biological activity of any biphenyl analog requires a suite of specific and validated assays. The choice of assay is dictated by the compound's structure and its hypothesized mechanism of action.

Protocol 1: Aryl Hydrocarbon Receptor (AhR) Activation Assay

This assay is fundamental for determining if a halogenated biphenyl has "dioxin-like" activity. A common method is the Ethoxyresorufin-O-deethylase (EROD) assay, which measures the activity of CYP1A1, a direct downstream target of AhR activation.

Objective: To quantify the induction of CYP1A1 enzyme activity as a surrogate for AhR activation.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., rat hepatoma H4IIE cells) in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test biphenyl analog (and appropriate controls, such as TCDD as a positive control and DMSO as a vehicle control) for a set period (e.g., 24-72 hours).

  • Cell Lysis: After incubation, remove the treatment media, wash the cells with phosphate-buffered saline (PBS), and lyse the cells to release the microsomal enzymes.

  • Enzymatic Reaction: Add a reaction mixture containing the CYP1A1 substrate, 7-ethoxyresorufin, and a source of NADPH to the cell lysate.

  • Detection: The EROD activity of CYP1A1 converts the non-fluorescent 7-ethoxyresorufin into the highly fluorescent product, resorufin.

  • Quantification: Measure the fluorescence intensity over time using a plate reader (Excitation ~530 nm, Emission ~590 nm). The rate of resorufin production is proportional to the EROD activity.

  • Data Analysis: Plot the EROD activity against the concentration of the test compound to generate a dose-response curve and calculate the EC50 (the concentration that elicits 50% of the maximal response).

EROD_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Plate H4IIE Cells B 2. Treat with Biphenyl Analog A->B C 3. Lyse Cells B->C D 4. Add EROD Substrate Mix C->D E 5. Incubate & Read Fluorescence D->E F 6. Calculate Rate of Reaction E->F G 7. Plot Dose-Response & Determine EC50 F->G

Caption: Experimental Workflow for the EROD Assay.
Protocol 2: In Vitro Cytotoxicity Assay (WST-1)

This assay is broadly applicable for assessing the general toxicity of halogenated biphenyls or, conversely, the intended anticancer efficacy of non-halogenated analogs.

Objective: To measure the effect of a biphenyl analog on cell proliferation and viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) or other relevant cell types in a 96-well plate at a predetermined density.

  • Compound Addition: After cell attachment, treat the cells with a serial dilution of the biphenyl compound for 48-72 hours.

  • WST-1 Reagent: Add WST-1 reagent to each well. This reagent contains a tetrazolium salt that is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble, colored formazan dye.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.

  • Absorbance Reading: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and plot against compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).[19]

Protocol 3: Competitive Receptor Binding Assay

This assay is essential for determining the binding affinity of a biphenyl analog for its specific molecular target, whether it be the AhR for a toxicant or a therapeutic target for a drug candidate.

Objective: To determine the affinity of a test compound (unlabeled ligand) for a receptor by measuring its ability to compete with a high-affinity radiolabeled or fluorescent ligand.

Step-by-Step Methodology:

  • Preparation of Receptor Source: Prepare a source of the target receptor, such as rat cytosolic protein extract for the AhR or purified recombinant protein for a drug target.[29][30]

  • Reaction Setup: In a series of tubes or wells, combine the receptor source, a fixed concentration of the high-affinity labeled ligand (e.g., [3H]TCDD for the AhR), and varying concentrations of the unlabeled test biphenyl analog.

  • Incubation: Allow the mixture to incubate for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound labeled ligand from the unbound (free) labeled ligand. Common methods include dextran-coated charcoal treatment or size-exclusion chromatography.

  • Quantification: Measure the amount of bound labeled ligand using an appropriate detection method (e.g., scintillation counting for a radioligand, fluorescence polarization for a fluorescent ligand).

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the unlabeled test compound. The resulting competition curve is used to calculate the IC50, which can then be converted to a binding affinity constant (Ki).

Conclusion

The biphenyl scaffold is a remarkable example of how chemical structure dictates biological function. The simple act of halogenation fundamentally alters the molecule's shape, metabolic stability, and primary biological interactions, creating a stark divide between toxicity and therapy. Halogenated biphenyls, particularly PCBs, engage promiscuously with cellular machinery like the AhR, leading to a cascade of toxic effects and environmental persistence. In contrast, non-halogenated biphenyls represent a triumph of rational drug design, where the same core structure is precisely decorated to create selective, effective, and safe therapeutic agents. For researchers in toxicology and drug development, understanding this profound dichotomy is essential for both mitigating the risks of environmental contaminants and harnessing the full therapeutic potential of the biphenyl framework.

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Validation

A Spectroscopic Showdown: Differentiating Substituted Biphenyl Isomers

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Substituted biphenyls are a cornerstone of modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted biphenyls are a cornerstone of modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The seemingly subtle variation in the placement of substituents around the biphenyl core—isomerism—can dramatically alter a molecule's physicochemical properties, biological activity, and synthetic accessibility. Consequently, the unambiguous identification and characterization of substituted biphenyl isomers are of paramount importance. This in-depth technical guide provides a comparative analysis of substituted biphenyl isomers using a suite of spectroscopic techniques, offering field-proven insights into experimental design and data interpretation.

The Significance of Isomeric Differentiation

The isomeric configuration of a substituted biphenyl dictates its three-dimensional shape and electronic distribution. For instance, ortho-substituted biphenyls can exhibit a unique form of stereoisomerism known as atropisomerism, where rotation around the central carbon-carbon single bond is restricted due to steric hindrance.[1][2] This restricted rotation can lead to stable, separable enantiomers with distinct biological activities. In contrast, meta and para isomers do not experience such severe steric clash and typically have lower barriers to rotation. These structural nuances translate into distinct spectroscopic fingerprints, which can be leveraged for their definitive identification.

This guide will explore the application of four key spectroscopic techniques in the comparative analysis of substituted biphenyl isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy

  • Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Mass Spectrometry (MS)

We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present comparative data for representative substituted biphenyl isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Connectivity and Spatial Relationships

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei. For substituted biphenyls, both ¹H and ¹³C NMR are indispensable for differentiating isomers.

The Causality Behind Experimental Choices in NMR

The chemical shift, splitting patterns (multiplicity), and coupling constants in ¹H NMR spectra are exquisitely sensitive to the electronic effects (inductive and resonance) and the spatial proximity of substituents. In ¹³C NMR, the number of unique signals directly reflects the molecule's symmetry, a key differentiator between isomers. For instance, a symmetrically substituted para isomer will exhibit fewer signals than its less symmetrical ortho or meta counterparts.[3][4]

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the kinetics of conformational changes, such as the rotation around the central C-C bond in atropisomers.[5][6][7] By monitoring changes in the NMR spectrum at different temperatures, the energy barrier to rotation can be determined.[6][7]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the biphenyl isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the analyte is fully soluble and does not have signals that overlap with those of the analyte.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons in the molecule.

    • Count the number of signals in the ¹³C NMR spectrum to assess the molecule's symmetry.

Comparative NMR Data for Methoxy-Substituted Biphenyl Isomers
Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key Differentiating Features
2-Methoxybiphenyl ~7.51-7.25 (m, Ar-H), ~6.98 (t, 1H), ~6.90 (d, 1H), 3.70 (s, 3H, -OCH₃)~156.5 (C-O), ~138.5, ~131.0, ~130.8, ~129.5, ~128.5, ~127.9, ~126.9, ~120.8, ~111.9, ~55.5 (-OCH₃)Complex aromatic region due to the proximity of the methoxy group to the other ring. The methoxy signal is typically shielded compared to the other isomers.
3-Methoxybiphenyl ~7.60-7.10 (m, Ar-H), ~6.90 (m, 1H), 3.85 (s, 3H, -OCH₃)~159.9 (C-O), ~142.9, ~141.2, ~129.8, ~128.8, ~127.8, ~127.2, ~119.8, ~112.9, ~112.7, ~55.2 (-OCH₃)The aromatic region is still complex, but the chemical shifts differ from the 2-isomer due to the different electronic influence of the methoxy group.
4-Methoxybiphenyl ~7.55 (d, 2H), ~7.42 (t, 2H), ~7.30 (t, 1H), ~6.95 (d, 2H), 3.85 (s, 3H, -OCH₃)~159.1 (C-O), ~133.8, ~132.7, ~128.7, ~128.1, ~126.7, ~114.2, ~55.3 (-OCH₃)Higher symmetry often leads to simpler splitting patterns in the aromatic region. For example, the protons on the methoxy-substituted ring may appear as two distinct doublets.

Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used.[3]

Diagram of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Biphenyl Isomer in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer tune Tune and Shim Spectrometer transfer->tune acquire_h1 Acquire ¹H Spectrum tune->acquire_h1 acquire_c13 Acquire ¹³C Spectrum tune->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase and Baseline Correction ft->phase integrate Integrate ¹H Signals phase->integrate analyze Analyze Chemical Shifts, Multiplicities, and Coupling Constants integrate->analyze

Caption: Workflow for NMR analysis of biphenyl isomers.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber and serves as a unique "molecular fingerprint."

The Causality Behind Experimental Choices in IR

The positions of absorption bands in an IR spectrum correspond to the frequencies of specific vibrational modes, such as stretching and bending of chemical bonds. For substituted biphenyls, the C-H out-of-plane bending vibrations in the fingerprint region (approximately 900-650 cm⁻¹) are particularly diagnostic of the substitution pattern on the aromatic rings.[4] The stretching vibrations of the substituent functional groups (e.g., -NO₂, -OH, -C=O) also provide crucial information for isomer differentiation.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid or liquid biphenyl sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Set the desired spectral range (typically 4000-400 cm⁻¹) and the number of scans (e.g., 16-32) for data collection.

  • Data Acquisition: Press the sample onto the crystal using the built-in pressure clamp and initiate the scan.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to reference spectra or the spectra of other isomers.

Comparative IR Data for Dinitrobiphenyl Isomers
IsomerN-O Symmetric Stretch (cm⁻¹)N-O Asymmetric Stretch (cm⁻¹)C-H Out-of-Plane Bending (cm⁻¹)Key Differentiating Features
2,2'-Dinitrobiphenyl ~1350~1530~785, 750The steric hindrance between the nitro groups can cause a slight shift in the N-O stretching frequencies compared to other isomers. The C-H bending pattern is characteristic of ortho-disubstitution.
4,4'-Dinitrobiphenyl ~1340~1520~850The C-H out-of-plane bending vibration around 850 cm⁻¹ is a strong indicator of para-disubstitution.

Note: The exact peak positions can be influenced by the physical state of the sample (solid vs. liquid) and intermolecular interactions.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum is a plot of absorbance versus wavelength.

The Causality Behind Experimental Choices in UV-Vis

The absorption of UV-Vis light by biphenyls corresponds to π → π* electronic transitions within the aromatic rings. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are sensitive to the extent of conjugation between the two phenyl rings.[9] Steric hindrance in ortho-substituted biphenyls can force the rings out of planarity, reducing the overlap between their π-systems and causing a hypsochromic (blue) shift in λ_max and a decrease in ε compared to their more planar meta and para counterparts.[10]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the biphenyl isomer in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be chosen to yield an absorbance value between 0.1 and 1.0 at λ_max.

  • Instrument Setup:

    • Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.

    • Record a baseline spectrum with the solvent-filled cuvette in the sample beam path.

  • Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the appropriate wavelength range (typically 200-400 nm).

  • Data Analysis: Determine the λ_max and, if the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

Comparative UV-Vis Data for Substituted Biphenyls
Isomer TypeExpected λ_maxExpected Molar Absorptivity (ε)Rationale
ortho Shorter wavelengthLowerSteric hindrance reduces planarity and conjugation between the phenyl rings.
meta Intermediate wavelengthIntermediateLess steric hindrance than the ortho isomer, allowing for greater conjugation.
para Longer wavelengthHigherThe linear arrangement allows for maximum conjugation between the rings and any electron-donating or -withdrawing groups.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern upon ionization.

The Causality Behind Experimental Choices in MS

While isomers have the same molecular weight, their fragmentation patterns in the mass spectrometer can differ due to the influence of the substituent's position on bond stabilities. For example, the "ortho effect" is a well-documented phenomenon in the mass spectra of certain ortho-substituted biphenyls, where a characteristic fragmentation pathway is observed that is absent in the meta and para isomers.[11]

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern and compare it to the spectra of other isomers to identify any unique fragment ions or fragmentation pathways.

Comparative MS Fragmentation for Polychlorinated Biphenyl (PCB) Isomers
Isomer TypeKey Fragmentation PathwayCharacteristic Fragment Ions
2,2'-disubstituted "Ortho effect" - loss of a substituent from the ortho position followed by cyclization.Intense ion corresponding to the loss of a single chlorine atom.[11]
Other isomers Typically show sequential loss of substituents.Fragmentation pattern dominated by the molecular ion and ions resulting from the loss of multiple chlorine atoms.

Diagram of the General Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison synthesis Synthesis of Biphenyl Isomers purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR purification->nmr ir IR purification->ir uv_vis UV-Vis purification->uv_vis ms MS purification->ms data_analysis Analyze Spectra nmr->data_analysis ir->data_analysis uv_vis->data_analysis ms->data_analysis comparison Compare Data for Isomers data_analysis->comparison identification Unambiguous Isomer Identification comparison->identification

Caption: General workflow for the spectroscopic analysis of biphenyl isomers.

Conclusion

The spectroscopic comparison of substituted biphenyl isomers is a nuanced but essential task in many areas of chemical research and development. By leveraging the complementary information provided by NMR, IR, UV-Vis, and Mass Spectrometry, researchers can confidently determine the isomeric identity of their compounds. A thorough understanding of how isomeric position influences spectroscopic output, as outlined in this guide, is critical for accurate data interpretation and the advancement of scientific discovery.

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Comparative

Comparative In Vitro Analysis of 3-Bromo-5-(4-carboxyphenyl)phenol Against Established Matrix Metalloproteinase Inhibitors

A Senior Application Scientist's Guide to Target Validation and Potency Assessment This guide provides a comprehensive framework for evaluating the in vitro activity of a novel compound, 3-Bromo-5-(4-carboxyphenyl)phenol...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Target Validation and Potency Assessment

This guide provides a comprehensive framework for evaluating the in vitro activity of a novel compound, 3-Bromo-5-(4-carboxyphenyl)phenol, against a panel of matrix metalloproteinases (MMPs). Given the limited publicly available data on this specific molecule, we present a systematic approach to first identify potential inhibitory activity and then benchmark its potency against well-characterized, industry-standard MMP inhibitors. This document is intended for researchers and drug discovery professionals engaged in the early-stage evaluation of small molecules.

The experimental design detailed herein emphasizes scientific rigor and causality, ensuring that each step contributes to a robust and validated dataset. We will explore the rationale behind the selection of specific assays, the importance of counter-screening, and the principles of data interpretation that guide further investigation.

Introduction: The Rationale for MMP Inhibition and Compound Selection

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). While essential for physiological processes like wound healing and development, their dysregulation is implicated in numerous pathologies, including arthritis, cancer metastasis, and cardiovascular diseases. This makes them a compelling target class for therapeutic intervention.

The chemical structure of 3-Bromo-5-(4-carboxyphenyl)phenol, featuring a carboxylic acid group, suggests a potential for it to act as a zinc-chelating agent. This moiety is a common feature in many known MMP inhibitors, where it coordinates with the catalytic zinc ion in the enzyme's active site, leading to inhibition. This structural alert provides a strong rationale for screening it against a panel of MMPs.

For this comparative guide, we will benchmark the hypothetical activity of 3-Bromo-5-(4-carboxyphenyl)phenol against two well-established, broad-spectrum MMP inhibitors:

  • Marimastat: A hydroxamate-based peptidomimetic inhibitor that has been extensively studied in clinical trials.

  • GM6001 (Ilomastat): Another broad-spectrum hydroxamate inhibitor widely used as a research tool in in vitro and in vivo studies.

Experimental Workflow: A Step-by-Step Approach to In Vitro Profiling

The following workflow is designed to systematically assess the inhibitory potential of our test compound, from initial screening to detailed kinetic analysis.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity & Mechanism A Compound Preparation (3-Bromo-5-(4-carboxyphenyl)phenol, Marimastat, GM6001) DMSO Stocks B Primary Screen (Single High Concentration, e.g., 10 µM) A->B D Dose-Response Assay (10-point serial dilution) B->D If >50% inhibition F Counter-Screen (Zinc-independent protease, e.g., Trypsin) B->F If >50% inhibition C Enzyme Panel (MMP-1, MMP-2, MMP-9, MMP-13) C->B E IC50 Calculation (Non-linear regression) D->E G Mechanism of Inhibition (MoA) Studies (e.g., Enzyme Kinetics) E->G Proceed for 'hit' compounds F->G

Figure 1: A systematic workflow for the in vitro characterization of novel MMP inhibitors.

Detailed Experimental Protocols

The following protocols are based on established methodologies for FRET-based MMP activity assays, which offer high sensitivity and a continuous readout.

Primary FRET-Based MMP Inhibition Assay

This protocol is designed for the initial screening of compounds at a single concentration to identify significant inhibitory activity.

Rationale: A Förster Resonance Energy Transfer (FRET) peptide substrate is used. In its intact state, a quencher moiety on the peptide suppresses the fluorescence of a nearby fluorophore. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. An inhibitor will prevent this cleavage, thus keeping the fluorescence signal low.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, and 0.05% (v/v) Brij-35, pH 7.5. Calcium is essential for the structural integrity of MMPs.

    • Enzyme Preparation: Reconstitute recombinant human MMP-1, MMP-2, MMP-9, and MMP-13 to a stock concentration of 100 µg/mL in assay buffer. Further dilute to a working concentration (e.g., 1-5 nM) immediately before use.

    • Substrate Preparation: Use a commercially available, broad-spectrum FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Reconstitute in DMSO to a 10 mM stock and dilute in assay buffer to a 2X working concentration (e.g., 10 µM).

    • Compound Preparation: Prepare 10 mM stock solutions of 3-Bromo-5-(4-carboxyphenyl)phenol, Marimastat, and GM6001 in 100% DMSO. Create a 2X working solution (e.g., 20 µM) in assay buffer for the primary screen.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the 2X compound working solution to the appropriate wells. For control wells, add 50 µL of assay buffer containing the same final DMSO concentration (e.g., 0.1%).

    • Add 50 µL of the 2X enzyme working solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 37°C for 30 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 100 µL of the 2X FRET substrate working solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Monitor the fluorescence kinetics (e.g., Excitation: 328 nm, Emission: 393 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve for each well.

    • Determine the percent inhibition using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

IC₅₀ Determination

For compounds showing significant inhibition (>50%) in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol:

  • Follow the primary assay protocol, but instead of a single concentration, prepare a 10-point, 3-fold serial dilution of each compound in assay buffer.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation (non-linear regression) to calculate the IC₅₀ value.

Comparative Data Analysis (Hypothetical Data)

The following table summarizes hypothetical, yet plausible, IC₅₀ values obtained from the dose-response experiments. This data is for illustrative purposes to demonstrate how results would be presented.

CompoundMMP-1 (Collagenase-1) IC₅₀ (nM)MMP-2 (Gelatinase-A) IC₅₀ (nM)MMP-9 (Gelatinase-B) IC₅₀ (nM)MMP-13 (Collagenase-3) IC₅₀ (nM)
3-Bromo-5-(4-carboxyphenyl)phenol 1508512045
Marimastat 5394
GM6001 (Ilomastat) 0.40.50.20.1

Interpretation of Hypothetical Results:

Based on this illustrative data, 3-Bromo-5-(4-carboxyphenyl)phenol demonstrates inhibitory activity against all tested MMPs in the nanomolar range. Its potency is notably lower than the hydroxamate-based inhibitors, Marimastat and GM6001. The compound shows a slight preference for MMP-13, an important target in osteoarthritis. This profile suggests that while the carboxylate moiety may be engaging the active site zinc, its overall binding affinity is weaker compared to the established hydroxamate inhibitors.

Mechanism of Action and Selectivity

Understanding the mechanism and specificity of inhibition is a critical next step.

MoA cluster_MMP MMP Active Site ActiveSite Zn²⁺ SubstratePocket S1' Pocket Inhibitor Inhibitor (e.g., Carboxylate) Inhibitor->ActiveSite Chelation Substrate Peptide Substrate Substrate->ActiveSite Binding & Cleavage

Figure 2: A simplified diagram illustrating competitive inhibition at the MMP catalytic zinc ion.

Counter-Screening for Specificity

To ensure the compound is not a non-specific or promiscuous inhibitor (e.g., an aggregator), it is essential to test it against an unrelated protease that does not contain a catalytic zinc ion.

Rationale: A serine protease like Trypsin is an ideal choice for a counter-screen. If 3-Bromo-5-(4-carboxyphenyl)phenol shows no activity against Trypsin, it provides strong evidence that its inhibitory mechanism is specific to metalloproteinases, likely through zinc chelation.

Enzyme Kinetics

To formally determine the mechanism of inhibition (e.g., competitive, non-competitive), enzyme kinetic studies should be performed. This involves measuring the reaction velocity at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots. For a competitive inhibitor that binds to the active site, an increase in the apparent Kₘ would be expected with no change in Vₘₐₓ.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded strategy for the initial in vitro characterization of a novel compound, 3-Bromo-5-(4-carboxyphenyl)phenol, as a potential MMP inhibitor. Our hypothetical data position the compound as a moderately potent inhibitor, though less effective than established hydroxamate-based controls like Marimastat and GM6001.

The presented workflow, from primary screening and IC₅₀ determination to selectivity and mechanistic studies, provides a clear and validated path forward. Future work should focus on:

  • Lead Optimization: Medicinal chemistry efforts could explore modifications to the scaffold of 3-Bromo-5-(4-carboxyphenyl)phenol to improve potency and selectivity.

  • Cell-Based Assays: Validating the compound's activity in a cellular context to assess its ability to inhibit MMPs in a more physiologically relevant environment.

  • Broader Profiling: Screening against a wider panel of metalloproteinases and other related enzymes to build a comprehensive selectivity profile.

By adhering to this structured and logical approach, researchers can confidently and efficiently evaluate novel chemical entities and make informed decisions in the drug discovery pipeline.

References

  • Title: The matrix metalloproteinase (MMP) family and cancer Source: Nature Reviews Cancer URL: [Link]

  • Title: Matrix metalloproteinases Source: The Journal of Biological Chemistry URL: [Link]

  • Title: Zinc Binding Groups for Matrix Metalloproteinase Inhibitors Source: Current Topics in Medicinal Chemistry URL: [Link]

  • Title: Marimastat: a broad-spectrum matrix metalloproteinase inhibitor Source: Expert Opinion on Investigational Drugs URL: [Link]

  • Title: GM 6001: a potent inhibitor of matrix metalloproteinases Source: Annals of the New York Academy of Sciences URL: [Link]

Validation

A Senior Application Scientist's Guide to Cross-Coupling: Bromo- vs. Chloro-Substituted Phenols

For researchers and professionals in drug development, the choice of starting materials is a critical decision point that impacts reaction efficiency, cost, and scalability. In the realm of palladium- or nickel-catalyzed...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the choice of starting materials is a critical decision point that impacts reaction efficiency, cost, and scalability. In the realm of palladium- or nickel-catalyzed cross-coupling reactions, aryl halides are ubiquitous coupling partners. This guide provides an in-depth comparison of the relative reactivity of bromo- and chloro-substituted phenols, offering field-proven insights and experimental data to inform your synthetic strategy.

The Fundamental Principle: Why Halogen Identity Dictates Reactivity

The universally observed reactivity trend for aryl halides in cross-coupling reactions is:

Aryl Iodide > Aryl Bromide > Aryl Chloride

This hierarchy is not arbitrary; it is rooted in the mechanism of the catalytic cycle, specifically the oxidative addition step. This is often the rate-determining step of the reaction, where the carbon-halogen (C-X) bond of the phenol derivative is broken and two new bonds are formed to the metal center (e.g., palladium), transforming it from Pd(0) to a Pd(II) species.

The ease of this step is directly related to the Carbon-Halogen Bond Dissociation Energy (BDE) . A weaker C-X bond is easier to break, leading to a faster oxidative addition and a more facile overall reaction.

BondTypical Bond Dissociation Energy (kcal/mol)Implication for Reactivity
C-Br~83 kcal/mol[1]Lower energy barrier, more reactive substrate.
C-Cl~98 kcal/mol[1]Higher energy barrier, less reactive substrate.

As the data shows, the C-Cl bond is significantly stronger (~15 kcal/mol) than the C-Br bond, making chloro-substituted phenols inherently less reactive and more challenging substrates for cross-coupling.[1][2]

The Catalytic Cycle: A Closer Look at Oxidative Addition

To understand the practical implications of BDE, we must visualize the catalytic cycle. For a typical palladium-catalyzed Suzuki-Miyaura coupling, the cycle proceeds as follows:

Catalytic_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst PdII_OA L₂Pd(II)(Ar)(X) Oxidative Adduct Pd0->PdII_OA Oxidative Addition (Rate-Determining Step) PdII_TM L₂Pd(II)(Ar)(R) Transmetalated Complex PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product Ar-R (Coupled Product) PdII_TM->Product ArX Ar-X (Halo-Phenol) ArX->PdII_OA Boronic R-B(OH)₂ (Boronic Acid) Boronic->PdII_TM Base Base Base->PdII_TM

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

The initial oxidative addition of the halo-phenol (Ar-X) to the active Pd(0) catalyst is the critical step where the C-X bond strength matters most. The higher BDE of the C-Cl bond necessitates a catalyst system with higher activity to overcome this energy barrier efficiently.

A Direct Comparison: Bromo- vs. Chloro-Phenols in Practice

FeatureBromo-substituted PhenolsChloro-substituted Phenols
Reactivity High. Readily undergo oxidative addition with a wide range of standard Pd catalysts. Reactions are often faster and occur at lower temperatures.Low. The strong C-Cl bond requires specialized, highly active catalysts to facilitate oxidative addition. Reactions are typically slower and may require higher temperatures.[3]
Typical Catalyst Standard Pd sources like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are often sufficient with simple phosphine ligands (e.g., PPh₃).Require advanced catalyst systems. This means using electron-rich, sterically bulky phosphine ligands (e.g., Buchwald or Hartwig ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][4][5]
Catalyst Loading Can often be performed with low catalyst loadings (e.g., 0.5 - 2 mol%).Frequently require higher catalyst loadings (e.g., 2 - 5 mol%) to achieve reasonable conversion and reaction times.
Cost & Availability Generally more expensive and less diverse commercially than their chloro- counterparts.Significantly cheaper and available in a wider variety of substitution patterns, making them highly desirable for large-scale synthesis if the reactivity challenge can be overcome.
Selectivity In molecules with both chloro and bromo substituents, the C-Br bond can be selectively functionalized, leaving the C-Cl bond intact for subsequent transformations.Less useful for selective sequential couplings due to their lower reactivity.

Experimental Case Study: Suzuki-Miyaura Coupling of 4-Halophenols

To illustrate the practical differences, we present a comparative workflow for the Suzuki-Miyaura coupling of 4-chlorophenol and 4-bromophenol with phenylboronic acid. Note that the conditions are tailored to each substrate to achieve a successful outcome, highlighting the more demanding requirements for the chloro-analog.

Caption: Comparative experimental workflow for Suzuki coupling of halo-phenols.

Detailed Protocols

Protocol A: Suzuki Coupling of 4-Chlorophenol (More Demanding) This protocol utilizes a modern, highly active catalyst system necessary for C-Cl bond activation.

  • To a dry Schlenk flask, add 4-chlorophenol (128.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 424.6 mg, 2.0 mmol).

  • In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).

  • Quickly add the catalyst and ligand solids to the Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add 4 mL of degassed 10:1 toluene/water via syringe.

  • Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring. Monitor reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol B: Suzuki Coupling of 4-Bromophenol (Less Demanding) This protocol uses a classic, less active but sufficient catalyst for the more reactive C-Br bond.[6][7]

  • To a round-bottom flask, add 4-bromophenol (173.0 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 276.4 mg, 2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 11.6 mg, 0.01 mmol, 1 mol%).

  • Add 4 mL of a 4:1:1 mixture of toluene/ethanol/water.

  • Fit the flask with a reflux condenser and heat the mixture in an oil bath at 80 °C with vigorous stirring.

  • Upon completion (typically 2-4 hours), perform an identical work-up and purification as described in Protocol A.

Representative Results
SubstrateCatalyst SystemTemp. (°C)Time (h)Representative Yield
4-Chlorophenol Pd(OAc)₂ / SPhos10018~85%
4-Bromophenol Pd(PPh₃)₄803>95%[8]

These representative results clearly demonstrate that while both substrates can lead to the desired product, the bromo-substituted phenol provides a higher yield in significantly less time and under milder conditions with a cheaper, more traditional catalyst.

Advanced Considerations: The Rise of Nickel Catalysis

While modern palladium catalysts have made the coupling of aryl chlorides routine, the field continues to evolve. Nickel catalysis has emerged as a powerful and cost-effective alternative, offering distinct advantages for activating challenging C-Cl bonds.[2][9]

Why Consider Nickel?

  • Lower Cost: Nickel is significantly more earth-abundant and less expensive than palladium.[2]

  • Unique Reactivity: Nickel catalysts can access different oxidation states (e.g., Ni(I)/Ni(III)) and are more prone to engage in single-electron transfer (SET) or radical-type mechanisms.[9][10] This provides alternative mechanistic pathways to cleave the strong C-Cl bond where palladium's two-electron oxidative addition may be sluggish.

  • High Functional Group Tolerance: Modern nickel-catalyzed methods often exhibit excellent functional group tolerance under mild conditions.[11]

For particularly stubborn aryl chlorides or when developing cost-sensitive industrial processes, exploring nickel-based catalytic systems is a highly recommended strategy.

Conclusion and Recommendations

The choice between bromo- and chloro-substituted phenols is a trade-off between reactivity and cost.

  • For laboratory-scale synthesis, rapid discovery, and situations where material cost is not the primary driver, bromo-substituted phenols are the superior choice. Their high reactivity ensures faster reactions, milder conditions, and broader compatibility with standard, readily available catalysts.

  • For large-scale synthesis and process development where cost is a critical factor, chloro-substituted phenols are highly attractive. The initial investment in developing a robust protocol using a modern, highly active palladium/ligand system or a nickel catalyst can be offset by the significantly lower cost of the starting material.

As a senior application scientist, my recommendation is to assess the project's goals. For novel scaffold synthesis where speed is paramount, begin with the bromo-analog. For optimizing a known route for scale-up, the effort to activate the corresponding chloro-phenol will almost certainly yield a more economical and sustainable process in the long run.

References

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. Available at: [Link]

  • Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters (ACS Publications). Available at: [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. ResearchGate. Available at: [Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin–Madison Libraries. Available at: [Link]

  • Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions. UCI Department of Chemistry. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]

  • Ni Cross-Coupling. The Doyle Group - UCLA. Available at: [Link]

  • Recent Advancements in Nickel-Catalyzed Electrochemical Reductive Cross-Coupling. ACS Organic & Inorganic Au. Available at: [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Rochester. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... ResearchGate. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Bromophenol Derivatives

Introduction: The Rising Tide of Bromophenols in Drug Discovery Bromophenols are a fascinating class of halogenated phenolic compounds predominantly found in marine environments, especially within red algae of the Rhodom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Tide of Bromophenols in Drug Discovery

Bromophenols are a fascinating class of halogenated phenolic compounds predominantly found in marine environments, especially within red algae of the Rhodomelaceae family.[1][2][3] These natural metabolites have garnered significant scientific interest due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][4] The unique chemical architecture of bromophenols, characterized by one or more bromine atoms attached to a phenol backbone, is a key contributor to their potent therapeutic potential.[2]

As the search for novel and more effective anticancer agents continues, the structural modification of these marine-derived natural products presents a powerful strategy for developing new therapeutic leads with enhanced potency and selectivity.[5] This guide provides an in-depth, comparative analysis of the cytotoxic effects of various bromophenol derivatives against cancer cell lines, delves into their structure-activity relationships, and offers detailed experimental protocols for researchers in the field.

Understanding Cytotoxicity: How We Measure a Compound's Cancer-Fighting Potential

Cytotoxicity refers to the ability of a compound to be toxic to cells, a crucial attribute for any potential anticancer drug. To quantify this, researchers rely on a variety of in vitro assays that measure cell viability and death. Two of the most common and robust methods are the MTT and LDH assays.

  • MTT Assay: This colorimetric assay is a gold standard for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7] The principle is elegant in its simplicity: metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce a yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[6][8]

  • LDH Assay: The Lactate Dehydrogenase (LDH) assay operates on a different principle. LDH is a stable enzyme present in the cytoplasm of all cells.[9] When the cell membrane is damaged or compromised—a hallmark of cell death (necrosis)—LDH is released into the surrounding culture medium.[10] By measuring the amount of LDH in the supernatant, we can quantify the extent of cell death induced by a test compound.[11]

The choice between these assays often depends on the research question. The MTT assay is excellent for measuring growth inhibition and overall cell viability, while the LDH assay specifically quantifies cell lysis and membrane integrity loss.[11]

Comparative Cytotoxicity of Bromophenol Derivatives

Numerous studies have demonstrated the potent cytotoxic effects of various bromophenol derivatives against a range of human cancer cell lines. The efficacy of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value signifies higher potency.

Below is a comparative summary of the cytotoxic activities of several bromophenol derivatives.

Compound/DerivativeCancer Cell LineIC50 ValueKey Observations & References
Aplysinopsin Analogs Prostate (PC3)0.037 - 0.107 µMA series of synthesized aplysinopsin analogs showed potent and selective cytotoxicity against prostate cancer cells. Analog 4b was the most potent.[12][13]
Aplysinopsin Murine Lymphoma (LH-1220)2.3 µg/mLThe natural marine indole alkaloid aplysinopsin demonstrated significant cytotoxicity.[14]
Methylaplysinopsin Murine Lymphoma (LH-1220)3.5 µg/mLA methylated derivative of aplysinopsin also showed strong cytotoxic effects.[14]
Bromophenol Hybrid (17a) Lung (A549)Not explicitly statedThis novel hybrid induced cell cycle arrest at the G0/G1 phase and apoptosis in A549 lung cancer cells.[15]
2,4,6-Tribromophenol (TBP) Human Neuroblastoma (SH-SY5Y)Morphological alterations from 12.5 µMTBP induced differentiation and apoptosis in neuroblastoma cells, with differentiated cells being more sensitive.[16]
Pentabromophenol (PBP) Human Peripheral Blood Mononuclear Cells (PBMCs)Apoptosis induced at 5 µg/mLPBP was found to be a more potent inducer of apoptosis in human immune cells compared to 2,4,6-TBP.[17]
Lanosol Butanone Human Promyelocytic Leukemia (HL-60)8.0 µMA derivative of the natural bromophenol lanosol showed significant activity against leukemia cells.[18]

Structure-Activity Relationship (SAR): Unlocking the Secrets of Cytotoxicity

The cytotoxic potency of bromophenol derivatives is intricately linked to their chemical structure. Understanding this relationship is crucial for designing more effective anticancer agents.

  • Number and Position of Bromine Atoms: The degree and position of bromination on the phenol ring significantly influence cytotoxicity. Generally, an increase in the number of bromine atoms can enhance lipophilicity, potentially improving the compound's ability to cross cell membranes. However, the relationship is not always linear. For instance, studies on halophenols suggest that the specific substitution pattern is critical for activity.[19][20] The position of bromine can also affect the compound's ability to interact with specific biological targets.[21]

  • Modifications of Hydroxyl Groups: The phenolic hydroxyl (-OH) groups are often key to the biological activity of bromophenols, particularly their antioxidant properties.[1] Modifying these groups, for example, through methylation or acetylation, can have a profound impact on cytotoxicity. In some cases, these modifications can enhance anticancer activity, while in others, they may diminish it, highlighting the complexity of SAR.[1]

  • Hybridization with Other Moieties: Creating hybrid molecules by combining the bromophenol scaffold with other pharmacologically active moieties, such as nitrogen-containing heterocycles, has proven to be a successful strategy.[15][22] These hybrid compounds can exhibit novel mechanisms of action and significantly enhanced cytotoxicity compared to the parent bromophenol.[15] For example, a series of bromophenol-fluorenone compounds showed significant inhibitory effects on tumor cell proliferation.[22]

Mechanisms of Action: How Bromophenols Induce Cancer Cell Death

Bromophenol derivatives employ several mechanisms to exert their cytotoxic effects, with the induction of apoptosis (programmed cell death) being one of the most common.

A promising bromophenol hybrid, compound 17a, was shown to induce apoptosis in A549 lung cancer cells through a pathway mediated by reactive oxygen species (ROS).[15] This process typically involves the following key steps:

  • Increased ROS Generation: The compound triggers a surge in intracellular ROS, creating a state of oxidative stress.[15][22]

  • Mitochondrial Dysfunction: The excess ROS damages the mitochondria, leading to the release of pro-apoptotic factors.

  • Caspase Activation: This initiates a cascade of enzyme activation, involving key proteins like Caspase-3 and PARP.[13][15]

  • Apoptotic Body Formation: The cell undergoes characteristic morphological changes, including DNA fragmentation and membrane blebbing, ultimately leading to cell death.[15]

Furthermore, some bromophenol derivatives can also induce cell cycle arrest, preventing cancer cells from proliferating.[5][15] Compound 17a, for instance, was found to halt the cell cycle at the G0/G1 phase.[15]

Below is a diagram illustrating the ROS-mediated apoptotic pathway.

G Bromophenol Bromophenol Derivative (e.g., 17a) ROS ↑ Reactive Oxygen Species (ROS) Bromophenol->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Bromophenol->Bcl2 Suppression Mito Mitochondrial Stress ROS->Mito Caspase ↑ Caspase-3 / PARP Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by bromophenol derivatives.

Experimental Protocols: A Guide for the Bench Scientist

Reproducibility is the cornerstone of scientific research. Here, we provide a detailed, standardized protocol for the MTT assay, a fundamental technique for assessing the cytotoxicity of bromophenol derivatives.

Protocol: MTT Cell Viability Assay

Objective: To determine the IC50 value of a bromophenol derivative on a selected cancer cell line.

Materials:

  • Adherent cancer cells (e.g., A549, PC3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS, filtered)[23]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)[23]

  • 96-well flat-bottom plates

  • Test bromophenol derivative, dissolved in a suitable solvent (e.g., DMSO)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Workflow Diagram:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay Measurement A 1. Prepare cell suspension B 2. Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) A->B C 3. Incubate for 24h (37°C, 5% CO₂) B->C D 4. Prepare serial dilutions of bromophenol derivative E 5. Add compounds to wells (include vehicle control) D->E F 6. Incubate for 24-72h E->F G 7. Add MTT solution (e.g., 10 µL/well) H 8. Incubate for 2-4h G->H I 9. Solubilize formazan crystals (add 100-150 µL DMSO) H->I J 10. Read absorbance at 570 nm I->J

Sources

Validation

A Researcher's Guide to Palladium Ligands for Suzuki Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura coupling reaction stands as a titan in the world of synthetic organic chemistry, providing a powerful and versatile method for forging carbon-carbon bonds.[1][2][3][4] Its widespread adoption in pharma...

Author: BenchChem Technical Support Team. Date: February 2026

The Suzuki-Miyaura coupling reaction stands as a titan in the world of synthetic organic chemistry, providing a powerful and versatile method for forging carbon-carbon bonds.[1][2][3][4] Its widespread adoption in pharmaceuticals, materials science, and fine chemical synthesis is a testament to its reliability and broad functional group tolerance.[2][5] However, the success of any Suzuki coupling is not guaranteed; it hinges critically on the judicious selection of the ancillary ligand bound to the palladium catalyst. This guide offers an in-depth, objective comparison of the major classes of palladium ligands, grounded in experimental data, to empower researchers in navigating this crucial decision.

The Heart of the Matter: The Ligand's Role in the Catalytic Cycle

To understand why ligand choice is paramount, we must first appreciate the catalytic cycle. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[6][7][8] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), directly modulates the steric and electronic properties of the palladium center at each stage, influencing reaction rates, substrate scope, and overall efficiency.[1][2][4]

  • Oxidative Addition: The initial, often rate-determining step, involves the insertion of the Pd(0) complex into the aryl-halide bond.[6] Electron-rich, bulky ligands enhance the electron density on the palladium atom, facilitating this crucial step, especially for less reactive aryl chlorides.[1][4][6][9][10]

  • Transmetalation: The organoboron species transfers its organic group to the palladium(II) complex.[2][6] The ligand's steric bulk can influence the ease of this step.

  • Reductive Elimination: The final step forms the new C-C bond and regenerates the active Pd(0) catalyst.[6][7] Bulky ligands are thought to promote this step by creating steric pressure around the metal center, favoring the formation of the product.[1][10]

Suzuki_Cycle cluster_0 Pd(0) / Pd(II) Catalytic Cycle Pd0 LₙPd(0) PdII_OA R¹-Pd(II)-X (Lₙ) Pd0->PdII_OA Oxidative Addition PdII_TM R¹-Pd(II)-R² (Lₙ) PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination RE_out R¹-R² PdII_TM->RE_out OA_in R¹-X OA_in->Pd0 TM_in R²-B(OR)₂ TM_in->PdII_OA Base_in Base Base_in->PdII_OA

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Contenders: A Comparative Analysis of Ligand Classes

The vast landscape of ligands can be broadly categorized into two dominant families: phosphines and N-heterocyclic carbenes (NHCs). Within the phosphine family, a further distinction is made between monodentate and bidentate ligands.

Phosphine Ligands: The Versatile Workhorses

Phosphines have been the cornerstone of Suzuki coupling for decades. Their properties can be finely tuned by modifying the substituents on the phosphorus atom, creating a vast library of ligands with distinct steric and electronic profiles.

a) Monodentate Biaryl Phosphines (Buchwald-Type Ligands)

Pioneered by Stephen Buchwald, this class of ligands features bulky, electron-rich biaryl backbones.[11][12] Ligands like SPhos and XPhos have proven to be exceptionally versatile and highly effective for a broad range of substrates, including challenging, sterically hindered aryl chlorides and heteroaryl halides.[1][11] The steric bulk of these ligands promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition.[12][13]

b) Bidentate Phosphines (Chelators)

Bidentate phosphines, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) , feature two phosphorus atoms connected by a backbone, allowing them to chelate the palladium center.[14][15] This chelation effect generally leads to more stable catalytic complexes. Dppf is particularly renowned for its exceptional performance in a wide array of cross-coupling reactions and is a staple in both academic and industrial laboratories.[14] Its unique ferrocene backbone confers specific electronic and steric properties that stabilize the palladium catalyst, promoting high activity and selectivity.

N-Heterocyclic Carbene (NHC) Ligands: The Robust Challengers

NHCs have emerged as a powerful alternative to phosphines.[2] These ligands form a very strong sigma bond with the palladium center, resulting in highly stable and robust catalysts. This stability often translates to higher turnover numbers (TONs) and turnover frequencies (TOFs), allowing for lower catalyst loadings.[6][16][17] NHC ligands are particularly effective for coupling sterically demanding substrates and have shown remarkable activity, even at room temperature for challenging aryl chlorides.[18][19][20][21] The flexible steric bulk of some NHC ligands is believed to be crucial for their high catalytic activity.[18][19]

Ligand_Classes cluster_phosphine Phosphine Ligands cluster_nhc NHC Ligands A Buchwald-Type (e.g., SPhos) B Bidentate Phosphine (e.g., dppf) C N-Heterocyclic Carbene (e.g., IPr)

Caption: Major classes of ligands for Suzuki coupling.

Performance Data: A Head-to-Head Comparison

The following tables summarize experimental data from the literature, providing a snapshot of ligand performance across different challenging Suzuki coupling scenarios.

Table 1: Coupling of Unactivated Aryl Chlorides

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
SPhos 2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[1]
XPhos 4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄Toluene100299[11]
NHC 4-ChlorotoluenePhenylboronic acid1.0 (Pd)Cs₂CO₃Dioxane801898[22]

Table 2: Coupling of Sterically Hindered Substrates

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
SPhos 2,6-DimethylbromobenzenePhenylboronic acid2.0 (Pd)K₃PO₄Toluene1001295
XPhos 1-Bromo-2,6-diisopropylbenzene2-Methylphenylboronic acid2.0 (Pd)K₃PO₄Toluene1001892
NHC 2,4,6-Trimethylbromobenzene2,6-Dimethylphenylboronic acid0.05 (Pd)t-BuOKDioxane10012>99[18]

Experimental Corner: A General Protocol for Ligand Screening

To ensure a reliable comparison of ligand performance for a specific transformation, a systematic screening approach is essential. Here is a representative protocol.

Objective: To determine the optimal ligand for the Suzuki coupling of a specific aryl halide and arylboronic acid.

Materials:

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligands to be screened (e.g., SPhos, XPhos, dppf, an NHC salt)

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)[23]

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, 5 mL)

  • Reaction vials, magnetic stir bars, and an inert atmosphere setup (glovebox or Schlenk line)

  • Analytical equipment (GC-MS or LC-MS)

Procedure:

  • Preparation: In an inert atmosphere glovebox, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) to a reaction vial equipped with a magnetic stir bar.

  • Catalyst Preparation (In-situ): In separate vials, prepare stock solutions of the palladium precursor and each ligand. For a typical 1:2 Pd:Ligand ratio, pre-stir the palladium precursor and ligand in a small amount of the reaction solvent for 15-30 minutes.

  • Reaction Initiation: Add the anhydrous solvent (5 mL) to the vial containing the substrates and base. Then, add the pre-formed catalyst solution (e.g., 1 mol% Pd).

  • Reaction Conditions: Seal the vial and place it in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Stir the reaction for a set period (e.g., 2, 6, 12, 24 hours). Take aliquots at different time points to monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product to determine the yield and purity. This systematic approach allows for a direct and reliable comparison of ligand performance under identical conditions.[1]

Ligand Selection Guide: A Decision Framework

Choosing the right ligand is often a balance between reactivity, stability, cost, and the specific demands of the substrates.

Decision_Tree start What is your electrophile? q1 Aryl Chloride? start->q1 q2 Sterically Hindered? q1->q2 No (Br, I, OTf) buchwald Try Buchwald Ligands (SPhos, XPhos) q1->buchwald Yes q3 Need High TON/TOF? q2->q3 No nhc Consider NHC Ligands q2->nhc Yes q3->nhc Yes dppf dppf is a good general starting point q3->dppf No

Caption: A simplified decision tree for initial ligand selection.

Conclusion

The choice of ligand is a critical parameter that dictates the success of a Suzuki-Miyaura coupling reaction. While traditional phosphines like dppf remain reliable tools, the development of advanced Buchwald-type biaryl phosphines and robust N-heterocyclic carbenes has dramatically expanded the scope of this transformation. Buchwald ligands excel in activating challenging aryl chlorides, while NHCs offer exceptional stability and reactivity, particularly for sterically encumbered substrates. For any new synthetic challenge, a systematic screening of a diverse set of ligands, as outlined in the experimental protocol, remains the most effective strategy for identifying the optimal conditions for a given transformation.

References

  • Mastering Cross-Coupling: A Guide to Pd(dppf)Cl2 Catalysts. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. National Institutes of Health. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Springer. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. ACS Publications. [Link]

  • 1,1'-Bis(diphenylphosphino)ferrocene [Dppf]. Common Organic Chemistry. [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Nlist. [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. The Journal of Organic Chemistry. [Link]

  • A Review on Palladium Catalyzed Coupling Reactions. ResearchGate. [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances (RSC Publishing). [Link]

  • Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. ResearchGate. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]

  • 1,1'-Bis(diphenylphosphino)ferrocene. Wikipedia. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Buchwald Ligands. Synarchive. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. The Doyle Group. [Link]

  • Palladium(II) Complexes with 1,1'−Bis(diphenylphosphino)ferrocenes. ACS Publications. [Link]

  • Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]

  • Turnover frequency (TOF) vs. Pd-concentration in the solution (Pd...). ResearchGate. [Link]

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Comparative

A Researcher's Guide to the Structural Analysis of Substituted Biphenyls by X-ray Crystallography

Substituted biphenyls represent a cornerstone in modern chemistry, finding applications from pharmaceuticals to material science.[1][2][3] Their unique structural properties, particularly the phenomenon of atropisomerism...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted biphenyls represent a cornerstone in modern chemistry, finding applications from pharmaceuticals to material science.[1][2][3] Their unique structural properties, particularly the phenomenon of atropisomerism, where rotation around the central carbon-carbon single bond is hindered, give rise to distinct, isolable stereoisomers.[4][5] The precise three-dimensional arrangement of the phenyl rings and their substituents dictates the molecule's function and efficacy. X-ray crystallography stands as the definitive method for elucidating these intricate structures, providing unparalleled insight into their solid-state conformation and intermolecular interactions.[6] This guide offers a comprehensive comparison of substituted biphenyl structures determined by X-ray crystallography, supported by experimental data and detailed protocols, to empower researchers in their scientific endeavors.

The Foundation: Understanding Biphenyl Conformation

In its ground state, the biphenyl molecule is not planar due to steric hindrance between the ortho-hydrogen atoms.[4][7] This results in a twisted conformation with a dihedral angle of approximately 45° between the two phenyl rings in the gas phase.[4][8] In the solid state, however, packing forces can influence this angle, sometimes leading to a planar or near-planar conformation.[7][9]

The introduction of substituents, particularly at the ortho positions, significantly impacts the rotational barrier around the central C-C bond.[4][5][10] Bulky ortho substituents can sterically hinder rotation to such an extent that the resulting conformational isomers, known as atropisomers, can be isolated at room temperature.[4][5] The stability of these atropisomers is a critical factor in drug design and the development of chiral catalysts.

Comparative Structural Analysis: The Impact of Substitution Patterns

The substitution pattern on the biphenyl core profoundly influences the resulting molecular geometry and crystal packing. Here, we compare the crystallographically determined structures of a series of 3,3′,4,4′-tetrasubstituted biphenyls to illustrate these effects. The following data is derived from a systematic study by Zelcer et al. (2020), which provides a robust dataset for comparison.[9]

Compound IDR1 (3,3' positions)R2 (4,4' positions)Torsion Angle (°)Melting Point (°C)
I (CH₂)₅-CH₃(CH₂)₅-CH₃078
II Acetoxy(CH₂)₅-CH₃072
III (CH₂)₅-CH₃Acetoxy091
IV CH₃Acetoxy2.7 and 21.0203
Va CH₃CH₃42.0-
Vb CH₃CH₃36.5132

Table 1: Comparison of torsion angles and melting points for a series of 3,3′,4,4′-tetrasubstituted biphenyls. Data sourced from Zelcer et al. (2020).[9]

From this data, a clear trend emerges. The presence of long hexyloxy chains, regardless of the other substituent (hexyloxy or acetoxy), leads to a planar conformation (torsion angle of 0°) in the solid state.[9] This planarity is attributed to crystal packing forces, where intermolecular interactions, such as C-H···O and C-H···π interactions, stabilize a planar arrangement.[9] In contrast, when smaller methoxy groups are present, the biphenyl core adopts a twisted conformation, with torsion angles of 36.5° and 42.0° for the two polymorphs of 3,3',4,4'-tetramethoxybiphenyl.[9] This suggests that in the absence of the significant packing constraints imposed by long alkyl chains, the inherent preference for a non-planar conformation dominates.[9]

The case of compound IV , with methoxy and acetoxy substituents, is particularly insightful. It crystallizes with two independent molecules in the asymmetric unit, one nearly planar (2.7°) and the other significantly twisted (21.0°).[9] This highlights the delicate balance between intramolecular steric effects and intermolecular packing forces in determining the final solid-state conformation.

Experimental Protocol: From Molecule to Structure

The determination of a substituted biphenyl's crystal structure is a multi-step process that demands meticulous execution. The following protocol provides a generalized yet comprehensive workflow.

Crystal Growth: The Critical First Step

Obtaining high-quality single crystals is paramount for a successful X-ray diffraction experiment. The choice of crystallization method depends on the compound's solubility and stability.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals. This is often a good starting point.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[11]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Protocol for Slow Evaporation of a Dichloromethane Solution: [9]

  • Dissolve the synthesized substituted biphenyl in a minimal amount of dichloromethane in a clean vial.

  • Cover the vial with a cap that has a small pinhole or is loosely fitted to allow for slow solvent evaporation.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

X-ray Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of monochromatic X-rays. Modern diffractometers automate the process of rotating the crystal and collecting the diffraction data.

Generalized Data Collection Steps:

  • A suitable single crystal is selected under a microscope and mounted on a cryoloop.

  • The crystal is flash-cooled in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion and radiation damage.

  • The diffractometer, equipped with a radiation source (e.g., Mo Kα) and a detector, is used to collect a series of diffraction images as the crystal is rotated.[9]

  • The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure and refine the atomic positions.

Workflow for Structure Solution and Refinement:

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares method to improve the agreement between the calculated and observed diffraction data.

  • Model Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and chemical sensibility.

Below is a diagram illustrating the comprehensive workflow for the structural analysis of substituted biphenyls.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Crystallography cluster_analysis Structural Analysis Synthesis Synthesis of Substituted Biphenyl Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection X-ray Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Analysis Analysis of Molecular Geometry & Packing StructureRefinement->Analysis

Experimental workflow for X-ray crystallographic analysis.

The Interplay of Forces: Beyond Molecular Conformation

X-ray crystallography not only reveals the intramolecular geometry but also provides a detailed picture of the intermolecular interactions that govern the crystal packing. These non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking, are crucial in crystal engineering and understanding the solid-state properties of materials.[12][13]

For instance, in the planar structures of compounds I , II , and III , the extended alkyl chains engage in hydrophobic interactions, while C-H···O and C-H···π interactions involving the aromatic core and substituents further stabilize the crystal lattice.[9] The analysis of these interactions is essential for a complete understanding of the structure-property relationships in substituted biphenyls.

The relationship between the dihedral angle and the nature of the substituents can be visualized as follows:

G cluster_substituents Substituent Properties cluster_conformation Resulting Conformation BulkyOrtho Bulky Ortho-Substituents Twisted Twisted Conformation (Large Dihedral Angle) BulkyOrtho->Twisted Steric Hindrance LongChains Long Alkyl Chains Planar Planar Conformation (Small Dihedral Angle) LongChains->Planar Packing Forces SmallSubstituents Small Substituents SmallSubstituents->Twisted Reduced Packing Constraints

Influence of substituents on biphenyl conformation.

Conclusion

The structural analysis of substituted biphenyls by X-ray crystallography provides invaluable data for researchers in drug development and materials science. This guide has demonstrated that the conformation of these molecules in the solid state is a result of a complex interplay between intramolecular steric effects and intermolecular packing forces. By understanding these principles and employing rigorous experimental techniques, scientists can gain a deeper understanding of the structure-property relationships of substituted biphenyls and design molecules with tailored functionalities. The Cambridge Structural Database (CSD) serves as an essential resource for further exploration, containing a vast repository of crystallographic data on biphenyl derivatives.[14][15]

References

  • Chemistry LibreTexts. (2023, January 22). Conformations of Biphenyls. Retrieved from [Link]

  • Zelcer, A., et al. (2020). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(3), 366-377. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 24). Chirality of symmetrically substituted biphenyl. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Brock, C. P., & Minton, R. P. (1989). Two crystal modifications of 4-hydroxybiphenyl: the biphenyl structure without an inversion center and a fully ordered structure containing nearly planar molecules. The Journal of Physical Chemistry, 93(12), 4953-4960. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Retrieved from [Link]

  • Pearson Study Prep. (2015, February 19). Determining if substituted biphenyls are chiral or not [Video]. YouTube. Retrieved from [Link]

  • Takenaka, S., et al. (2002). Intermolecular Interactions Studied by Crystal Structure Analysis I. Biphenyl-ester Liquid Crystals. Molecular Crystals and Liquid Crystals, 382(1), 13-21. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Exploring symmetry related bias in conformational data from the Cambridge Structural Database: A rare phenomenon?. Retrieved from [Link]

  • Kärcher, J., et al. (2021). Atropisomerization of di-para-substituted propyl-bridged biphenyl cyclophanes. Organic & Biomolecular Chemistry, 19(33), 7205-7210. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. Retrieved from [Link]

  • Bruno, I. J., et al. (2004). New software for statistical analysis of Cambridge Structural Database data. Journal of Applied Crystallography, 37(2), 314-320. Retrieved from [Link]

  • Taylor, R., & Macrae, C. F. (2008). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling, 48(1), 22-33. Retrieved from [Link]

  • David, W. I. F., et al. (2014). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(1), 3-18. Retrieved from [Link]

  • Emsley, J. W., et al. (1984). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 1(4), 345-360. Retrieved from [Link]

  • Zhang, Y., et al. (2021). DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. Polymer, 223, 123689. Retrieved from [Link]

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18262-18305. Retrieved from [Link]

  • Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (15), 1475-1482. Retrieved from [Link]

  • ResearchGate. (n.d.). a Biphenyl single crystals grown by the modified Czochralski technique. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystal data collection and refinement details of organic compounds. Retrieved from [Link]

  • Kirby, A. J. (2021, April 26). The stability of atropisomers. Stereochemistry. Retrieved from [Link]

  • Robertson, G. B. (1961). The crystal and molecular structure of biphenyl. Acta Crystallographica, 14(7), 697-705. Retrieved from [Link]

  • Damm, W., et al. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. Journal of Computer-Aided Molecular Design, 32(3), 445-462. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Jones, P. G. (1983). Crystal growing. Chemistry in Britain, 19(3), 225-227. Retrieved from [Link]

  • Brunger, A. T. (2007). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. In W. A. Hendrickson & K. Wüthrich (Eds.), Macromolecular Crystallography, Part D (Vol. 433, pp. 101-113). Academic Press. Retrieved from [Link]

  • Carewell pharma. (2021, June 3). stereoisomerism in biphenyl compounds (atropisomerism) and conditions for optical activity | L-5 U-2 [Video]. YouTube. Retrieved from [Link]

  • Kumar, A., & Singh, A. (2016). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Mini-Reviews in Medicinal Chemistry, 16(15), 1234-1255. Retrieved from [Link]

  • Spackman, M. A., & Gavezzotti, A. (2017). Intermolecular interactions in molecular crystals: what's in a name?. CrystEngComm, 19(12), 1575-1577. Retrieved from [Link]

  • Burgess, K., et al. (1996). The design and synthesis of substituted biphenyl libraries. Journal of the American Chemical Society, 118(48), 12211-12218. Retrieved from [Link]

  • MacGillivray, L. R., & Atwood, J. L. (2000). Crystal Growth & Design. Crystal Growth & Design, 1(1), 1-2. Retrieved from [Link]

  • Sherrill Group. (n.d.). Research: Intermolecular Interactions. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2019). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 24(18), 3326. Retrieved from [Link]

  • Harris, K. D. M., et al. (2001). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design, 1(1), 19-23. Retrieved from [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem. Retrieved from [Link]

  • Blow, D. M. (1997). x Ray crystallography. Journal of Clinical Pathology, 50(9), 727-730. Retrieved from [Link]

  • Crystal Growing. (2024, December 16). How to grow crystals for single crystal X-ray diffraction experiments? [Video]. YouTube. Retrieved from [Link]

  • Tanaka, K., et al. (2024). Enantioselective Synthesis, Crystal Structures, and Stereoisomerism of Substituted o,m,o,p-Tetraphenylenes. Organic Letters. Retrieved from [Link]

  • The University of Manchester. (n.d.). CCDC 744687: Experimental Crystal Structure Determination. Research Explorer. Retrieved from [Link]

  • Google Patents. (n.d.). CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl.
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Validation

The Regiochemical Impact of Bromine on Biological Activity: A Comparative Guide for Drug Discovery

In the intricate process of drug design, the strategic placement of every atom can dramatically alter a molecule's therapeutic potential. Among the tools available to the medicinal chemist, halogenation stands out as a p...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug design, the strategic placement of every atom can dramatically alter a molecule's therapeutic potential. Among the tools available to the medicinal chemist, halogenation stands out as a powerful method for modulating a compound's physicochemical and pharmacological properties. This guide moves beyond the general benefits of "bromination" to provide an in-depth analysis of a more nuanced and critical factor: the position of the bromine atom.

For researchers and drug development professionals, understanding how the regiochemical placement of bromine—whether it be in an ortho, meta, or para position—influences biological activity is paramount for rational drug design. This guide will dissect the underlying mechanisms, present comparative experimental data, and provide validated protocols to empower your research.

The Underlying Science: How Bromine Position Exerts Its Influence

The addition of a bromine atom to a scaffold is not a trivial modification. Its effects are a composite of several physicochemical principles, each highly sensitive to the atom's location on the molecular framework.

The Power of the Halogen Bond

A defining feature of heavier halogens like bromine is their ability to act as halogen bond (XB) donors. This non-covalent interaction arises from a region of positive electrostatic potential on the halogen atom, known as a σ-hole, which can engage with electron-rich atoms like oxygen or nitrogen in a protein's active site.[1][2] The strength and directionality of this bond are highly dependent on the bromine's position.

  • Causality: An ortho substitution may position the bromine atom to form a crucial halogen bond with a key residue in the protein's binding pocket, significantly enhancing affinity. Conversely, a meta or para substitution might place the bromine too far away for this interaction to occur, resulting in a less potent compound. The geometry of the C-Br•••O=C interaction is critical, with optimal binding occurring at an angle close to 180°. The backbone carbonyl oxygen is one of the most common halogen bond acceptors in protein structures.

cluster_0 Protein Backbone cluster_1 Brominated Ligand p_c C p_o O p_c->p_o p_n N p_c->p_n p_h H p_n->p_h l_c C l_br Br l_c->l_br l_r R l_c->l_r l_br->p_o σ-hole interaction synthesis Synthesis of Regioisomers (ortho, meta, para) physchem Physicochemical Profiling synthesis->physchem invitro In Vitro Biological Evaluation synthesis->invitro sar Structure-Activity Relationship (SAR) Analysis physchem->sar sub_physchem • LogP Determination • pKa, Solubility physchem->sub_physchem invitro->sar sub_invitro • Enzyme Inhibition Assay • Cell Viability (MTT) Assay invitro->sub_invitro

Caption: Workflow for assessing the biological impact of bromine regioisomers.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for LogP determination, measuring the partition coefficient of a compound between n-octanol and water. [1][3][4] Rationale: This protocol is essential for quantifying the change in lipophilicity imparted by the bromine atom at different positions. An increase in LogP can correlate with improved membrane permeability but may also lead to off-target effects or poor solubility if too high.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate. [1]2. Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Partitioning:

    • Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated water/buffer.

    • Vortex the mixture vigorously for 1-3 minutes to facilitate partitioning.

    • Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10-20 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully sample an aliquot from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).

Protocol 2: Cell Viability Assessment by MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [5][6] Rationale: This assay is crucial for determining the cytotoxic effect of the brominated isomers on cancer or other cell lines. Comparing the IC50 values (the concentration required to inhibit cell growth by 50%) for the ortho, meta, and para isomers provides a direct measure of their relative biological activity in a cellular context.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell adhesion. [5]2. Compound Treatment:

    • Prepare serial dilutions of the ortho, meta, and para-brominated test compounds.

    • Remove the old media and add 100 µL of media containing the various compound concentrations to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [5] * Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals. [6]4. Solubilization:

    • Carefully remove the media.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS/HCl solution) to each well to dissolve the formazan crystals. [5][7] * Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. [6]6. Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC50 value for each isomer.

Protocol 3: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for measuring how the brominated isomers inhibit the activity of a purified enzyme.

Rationale: This assay isolates the interaction between the compound and its direct molecular target, removing the complexities of cell permeability and metabolism. This allows for a direct comparison of how the bromine's position affects target affinity and inhibitory potency (IC50 or Ki). The choice of substrate concentration, typically at or below the Michaelis constant (Km), is critical for accurately determining the potency of competitive inhibitors.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds (isomers) in DMSO.

    • Prepare a solution of the purified enzyme in an optimized assay buffer.

    • Prepare a solution of the enzyme's substrate in the same buffer.

  • Assay Setup (96-well plate):

    • Test wells: Add enzyme solution and serial dilutions of the test compound.

    • Control wells (100% activity): Add enzyme solution and vehicle (DMSO).

    • Blank wells: Add assay buffer and vehicle (no enzyme).

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Measurement: Immediately measure the change in absorbance over time using a microplate reader at a wavelength appropriate for the substrate or product.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the control wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value for each isomer.

Conclusion

The strategic placement of a bromine atom is a powerful and nuanced tool in modern drug design. Its influence extends far beyond simply increasing molecular weight or lipophilicity. As demonstrated, the regiochemical position of bromine can dictate the formation of critical halogen bonds, enforce bioactive conformations through steric influence, and block metabolic degradation.

However, the case study of DASI inhibitors clearly shows that there are no universal rules; the optimal position for bromine is entirely dependent on the specific molecular target and the architecture of its binding site. A systematic and rigorous experimental workflow, combining physicochemical profiling with direct enzymatic and cell-based assays, is therefore essential. By understanding and applying these principles, researchers can more effectively harness the "bromine advantage" to design safer, more potent, and more effective therapeutic agents.

References

  • Scholfield, M. R., Zanden, C. M., Carter, M., & Ho, P. S. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Available at: [Link]

  • Woo, L. W. L., et al. (2013). Synthesis and structure–activity relationship studies of derivatives of the dual aromatase–sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem. Available at: [Link]

  • Pilar, C. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Siracusa, M. A., et al. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. PubMed. Available at: [Link]

  • Asirvatham, A. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]

  • Syroeshkin, A., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available at: [Link]

  • Syroeshkin, A., et al. (2025). Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. Available at: [Link]

  • Purygin, P. P., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Creative Bioarray. MTT Analysis Protocol. Creative Bioarray Website. Available at: [Link]

  • Ufimtsev, D. (2024). LogP / LogD shake-flask method. protocols.io. Available at: [Link]

  • Rosales-Hernández, M. C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]

  • Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]

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Comparative

A Comparative Guide to Alternative Synthetic Routes for Functionalized Biphenyls

For Researchers, Scientists, and Drug Development Professionals The biphenyl moiety is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals. Its synthesis, particularly with specific functio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The biphenyl moiety is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals. Its synthesis, particularly with specific functionalization, is a critical task for chemists in these fields. While traditional palladium-catalyzed cross-coupling reactions have long been the workhorses for constructing this structural motif, a growing emphasis on efficiency, sustainability, and broader functional group tolerance has spurred the development of alternative synthetic strategies. This guide provides an in-depth technical comparison of established and emerging methods for the synthesis of functionalized biphenyls, supported by experimental data and detailed protocols.

The Enduring Legacy of Palladium-Catalyzed Cross-Coupling

For decades, palladium-catalyzed cross-coupling reactions have been the cornerstone of biphenyl synthesis, with several named reactions standing out for their reliability and versatility. These methods typically involve the coupling of an aryl halide or pseudohalide with an organometallic reagent.[1][2]

A general overview of the catalytic cycle for these reactions, exemplified by the widely used Suzuki-Miyaura coupling, is depicted below. The cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organometallic partner, and reductive elimination to yield the biphenyl product and regenerate the active Pd(0) species.[3]

Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_products Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation Ar-Ar' Ar-Ar' (Biphenyl Product) Ar-Pd(II)L2-Ar'->Ar-Ar' Reductive Elimination Ar-X Ar-X (Aryl Halide) Ar'-B(OR)2 Ar'-B(OR)₂ (Boronic Ester) + Base B(OR)2X [B(OR)₂(OH)X]⁻

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A Comparative Overview of Traditional Cross-Coupling Methods

The choice of a specific cross-coupling reaction often depends on a trade-off between reagent availability, functional group tolerance, and reaction conditions. The following table summarizes the key features of the most prominent traditional methods.

Method Organometallic Reagent Key Advantages Key Disadvantages
Suzuki-Miyaura Organoboron (R-B(OR)₂)Mild conditions, high functional group tolerance, commercially available and stable reagents, non-toxic byproducts.[1][4]Requires a base which can lead to side reactions; potential for protodeboronation.[1]
Stille Organotin (R-SnR'₃)Air and moisture stable reagents, broad functional group compatibility.High toxicity of organotin reagents and byproducts, which can be difficult to remove from the product.[1]
Negishi Organozinc (R-ZnX)High reactivity, excellent functional group tolerance.[1]Organozinc reagents are often moisture-sensitive and may need to be prepared in situ.[1]
Kumada Organomagnesium (R-MgX)Utilizes readily available and inexpensive Grignard reagents.Limited functional group tolerance due to the high reactivity and basicity of Grignard reagents.
Hiyama Organosilicon (R-SiR'₃)Low toxicity of organosilane reagents.Often requires an activating agent (e.g., fluoride) to facilitate transmetalation.

Case Study: Synthesis of 4-Methoxy-4'-nitrobiphenyl

To provide a practical comparison, we will examine the synthesis of 4-methoxy-4'-nitrobiphenyl, a biphenyl with both an electron-donating and an electron-withdrawing group, using two of the most common methods: Stille coupling and Suzuki-Miyaura coupling.

Experimental Protocol 1: Stille Coupling

The following protocol is adapted from a well-established procedure in Organic Syntheses.

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, 100-mL, three-necked, round-bottomed flask equipped with a reflux condenser, a magnetic stirring bar, and a nitrogen gas inlet, add lithium chloride (1.08 g, 25.5 mmol). The flask is heated with a heat gun under a stream of nitrogen to ensure it is dry.

  • Reagent Addition: After cooling to room temperature, add tetrakis(triphenylphosphine)palladium(0) (0.49 g, 0.42 mmol), 4-nitrophenyl trifluoromethanesulfonate (4.00 g, 14.7 mmol), and 40 mL of anhydrous 1,4-dioxane.

  • Addition of Stannane: To the stirred solution, add tributyl(4-methoxyphenyl)stannane (6.60 g, 16.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 101°C) and maintain for 20 hours.

  • Workup: Cool the mixture to room temperature and pour it into a 500-mL separatory funnel containing 150 mL of diethyl ether and 150 mL of water. Separate the layers and extract the aqueous phase with three 75-mL portions of diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a 9:1 hexanes-ethyl acetate mixture) to yield 4-methoxy-4'-nitrobiphenyl as a pale yellow solid.

Expected Yield: ~85-95%

Experimental Protocol 2: Suzuki-Miyaura Coupling (Representative)

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: To a 100-mL round-bottom flask, add 4-bromoanisole (1.0 mmol, 187 mg), 4-nitrophenylboronic acid (1.2 mmol, 200 mg), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg), and a base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).

  • Reaction: Heat the mixture to 80-100°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Expected Yield: Yields for Suzuki-Miyaura couplings can vary significantly based on the specific catalyst, ligand, and base system used, but are generally reported to be good to excellent for such substrates.[2][7]

Performance Comparison: Stille vs. Suzuki-Miyaura

Parameter Stille Coupling Suzuki-Miyaura Coupling Analysis
Yield Typically high and reproducible for this substrate.Can be high, but may require more optimization of catalyst, ligand, and base.Both methods are capable of providing high yields. The Stille reaction may be more reliable for this specific transformation with less optimization required.
Reagents Organotin reagent is air and moisture stable but highly toxic. Aryl triflate is used as the electrophile.Boronic acid is generally less toxic and many are commercially available. Aryl bromide is a common electrophile.The lower toxicity of boronic acids is a significant advantage for the Suzuki-Miyaura coupling, aligning with green chemistry principles.[8]
Reaction Conditions Often requires elevated temperatures and longer reaction times.Can often be performed under milder conditions, though this is substrate-dependent.The potential for milder conditions in the Suzuki-Miyaura coupling can be advantageous for sensitive substrates.
Workup & Purification Removal of toxic tin byproducts can be challenging.Boron-containing byproducts are generally water-soluble and easier to remove.The ease of purification is a major practical advantage of the Suzuki-Miyaura coupling.

Emerging Alternatives to Traditional Cross-Coupling

Beyond the classical palladium-catalyzed methods, several innovative approaches for biphenyl synthesis have gained traction, offering potential advantages in terms of atom economy, environmental impact, and novel reactivity.

C-H Activation/Arylation

Direct C-H activation strategies aim to form C-C bonds by activating a C-H bond on one of the aromatic rings, thus avoiding the need for pre-functionalization with a halide or organometallic group.[9] This approach is highly atom-economical and can significantly shorten synthetic sequences.

CH_Activation_Workflow Arene1 Arene 1 (with C-H bond) Coupling C-H Activation & C-C Bond Formation Arene1->Coupling Arene2 Arene 2 (Aryl Halide or equivalent) Arene2->Coupling Catalyst Transition Metal Catalyst (e.g., Pd, Rh, Ru) Catalyst->Coupling Biphenyl Functionalized Biphenyl Coupling->Biphenyl

Caption: Conceptual workflow for biphenyl synthesis via C-H activation.

While promising, challenges in controlling regioselectivity and the often harsh reaction conditions required for C-H bond cleavage are areas of ongoing research.

Photocatalysis

Visible-light photocatalysis has emerged as a powerful and green tool in organic synthesis. For biphenyl formation, photocatalytic methods can enable the coupling of aryl halides with arenes under mild, room-temperature conditions, often using inexpensive and environmentally benign catalysts. These reactions proceed via radical intermediates, offering a different mechanistic pathway compared to traditional cross-coupling.

Organocatalysis

In a quest to move away from transition metals, organocatalytic methods for biphenyl synthesis have been developed. These approaches utilize small organic molecules as catalysts to promote the desired C-C bond formation, often through mechanisms involving radical ions or other reactive intermediates. This strategy can be particularly advantageous in the synthesis of pharmaceuticals where metal contamination is a significant concern.

Conclusion and Future Outlook

The synthesis of functionalized biphenyls remains a vibrant area of research, with a diverse and expanding toolbox of methods available to the modern chemist. While traditional palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, continue to be the methods of choice for many applications due to their reliability and broad substrate scope, the limitations associated with these methods have driven the development of exciting new alternatives.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired functional group tolerance, and considerations of cost, scalability, and environmental impact. For routine syntheses with readily available starting materials, the Suzuki-Miyaura coupling often provides the most practical solution. For complex molecules where functional group compatibility is paramount or when avoiding toxic reagents is a priority, the Stille and Negishi couplings remain valuable tools.

Looking forward, the continued development of C-H activation, photocatalytic, and organocatalytic methods holds the promise of even more efficient, selective, and sustainable ways to construct the valuable biphenyl scaffold, further empowering researchers in the discovery and development of new molecules that will shape our future.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • Springer Nature. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Center for Biotechnology Information. (2023, May 30). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]

  • The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. a. [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Bromo-5-(4-carboxyphenyl)phenol

This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-5-(4-carboxyphenyl)phenol. Tailored for researchers, scientists, and drug development professionals, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-5-(4-carboxyphenyl)phenol. Tailored for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step framework grounded in established safety protocols to ensure the safe and compliant disposal of this compound.

The unique chemical structure of 3-Bromo-5-(4-carboxyphenyl)phenol, incorporating a halogenated phenol and a carboxylic acid moiety, necessitates a multi-faceted approach to its disposal. Understanding the inherent chemical properties and associated hazards is paramount to executing a safe and environmentally responsible disposal plan. This compound is classified as a halogenated organic compound, and its phenolic nature suggests potential toxicity and environmental persistence if not handled correctly.

I. Hazard Assessment and Chemical Profile
Hazard ClassPotential Effects and Considerations
Acute Toxicity Harmful if swallowed or in contact with skin.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]
Eye Damage/Irritation May cause serious eye irritation.[2][3]
Environmental Hazard Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[4][5]

Due to the presence of the bromine atom, this compound falls under the category of halogenated waste, which requires specific disposal streams to prevent the formation of harmful byproducts during incineration and to mitigate environmental contamination.[6][7][8]

II. Personal Protective Equipment (PPE) - Your First Line of Defense

Strict adherence to PPE protocols is non-negotiable when handling 3-Bromo-5-(4-carboxyphenyl)phenol. The following PPE is mandatory to prevent exposure:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against dust particles and splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect street clothes and skin from contamination.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or fume hood.[3]

III. Segregation and Waste Collection: A Step-by-Step Protocol

Proper segregation of chemical waste at the source is the cornerstone of safe laboratory practice.[9] The following steps outline the correct procedure for collecting and segregating waste containing 3-Bromo-5-(4-carboxyphenyl)phenol.

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA in your laboratory for the collection of hazardous waste.[9] This area should be clearly marked, located at or near the point of generation, and under the control of the laboratory personnel.

Step 2: Select the Appropriate Waste Container

  • Solid Waste: For pure 3-Bromo-5-(4-carboxyphenyl)phenol or mixtures in solid form, use a clearly labeled, leak-proof container with a secure lid.[10] The container should be compatible with the chemical.

  • Liquid Waste: For solutions containing 3-Bromo-5-(4-carboxyphenyl)phenol, use a shatter-proof container, such as a plastic-coated glass bottle or a high-density polyethylene (HDPE) container.[6][10]

  • Contaminated Labware and Debris: Items such as gloves, weigh boats, and paper towels contaminated with the compound should be collected in a separate, clearly labeled, leak-proof container or a designated hazardous waste bag.[4][10]

Step 3: Labeling the Waste Container Proper labeling is a critical compliance and safety measure. The label must include:

  • The words "Hazardous Waste".[9]

  • The full chemical name: "3-Bromo-5-(4-carboxyphenyl)phenol". Avoid using abbreviations or chemical formulas.[9]

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • The date when the waste was first added to the container.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-Bromo-5-(4-carboxyphenyl)phenol waste.

DisposalWorkflow cluster_waste_type Identify Waste Type cluster_containment Containment start Waste Generation (3-Bromo-5-(4-carboxyphenyl)phenol) solid_waste Solid Compound start->solid_waste liquid_waste Solution start->liquid_waste contaminated_debris Contaminated Debris (Gloves, Paper Towels, etc.) start->contaminated_debris solid_container Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Labeled, Sealed Halogenated Liquid Waste Container liquid_waste->liquid_container debris_container Labeled, Sealed Solid Hazardous Waste Bag/Container contaminated_debris->debris_container store Store in Designated Satellite Accumulation Area (SAA) solid_container->store liquid_container->store debris_container->store dispose Arrange for Pickup by Certified Hazardous Waste Disposal Service store->dispose

Caption: Disposal workflow for 3-Bromo-5-(4-carboxyphenyl)phenol.

V. Final Disposal

Under no circumstances should 3-Bromo-5-(4-carboxyphenyl)phenol or its solutions be disposed of down the drain.[4][8] This compound is not readily biodegradable and can be harmful to aquatic ecosystems.

The only acceptable method for the final disposal of this chemical is through a licensed and certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EH&S) department will have established procedures for the pickup and disposal of chemical waste. Ensure that all waste containers are securely sealed and properly labeled before scheduling a pickup.

VI. Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

  • Spill:

    • Evacuate the immediate area and alert your colleagues and supervisor.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Cover the spill with an inert absorbent material such as vermiculite or sand.[10]

    • Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.

    • For large spills, evacuate the area and contact your institution's EH&S department immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the environmentally responsible management of chemical waste.

References

  • Podiatry Arena. (2008). Phenol disposal. [Link]

  • ResearchGate. (2015). How can I dispose phenol?. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrophenol. [Link]

  • HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • ChemBK. (2024). phenol, 3-bromo-5-methyl-. [Link]

  • PubChem. (n.d.). 3-Bromo-5-methylphenol. [Link]

  • RecSupply. (n.d.). Safety Data Sheet. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • National Institutes of Health. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. [Link]

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Handling

Comprehensive Safety and Handling Guide for 3-Bromo-5-(4-carboxyphenyl)phenol

This guide provides essential safety protocols and logistical plans for the handling and disposal of 3-Bromo-5-(4-carboxyphenyl)phenol (CAS No. 1261991-91-6).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 3-Bromo-5-(4-carboxyphenyl)phenol (CAS No. 1261991-91-6). As a brominated phenol derivative, this compound necessitates stringent safety measures to mitigate risks to laboratory personnel. The following procedural guidance is designed to create a self-validating system of safety for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Primary Anticipated Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2] Phenols as a class are corrosive and can be rapidly absorbed through the skin, potentially leading to systemic toxicity.[3][4][5] Some phenols can also have an anesthetic effect, meaning burns may not be immediately painful.[4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical for minimizing exposure. The following table outlines the minimum required PPE for handling 3-Bromo-5-(4-carboxyphenyl)phenol.

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles and Full-Face ShieldGoggles must provide a complete seal around the eyes. A full-face shield is required over the goggles to protect against splashes of the solid or solutions.[3][6]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-gloving with nitrile gloves is the minimum requirement. For direct handling, heavy-duty neoprene or butyl rubber gloves should be worn.[3][4] Gloves must be changed immediately if contamination is suspected.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat made of a chemically resistant material is required to prevent skin contact.[3][6]
Respiratory NIOSH-Approved RespiratorA respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[6] Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling the powder outside of a certified chemical fume hood.

Safe Handling and Operations Workflow

A systematic workflow is crucial to ensure safety from preparation to post-handling decontamination.

Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Work Area in Fume Hood gather_ppe Don All Required PPE prep_area->gather_ppe gather_mats Assemble All Materials gather_ppe->gather_mats weigh Weigh Compound in Fume Hood gather_mats->weigh Begin Experiment dissolve Slowly Add to Solvent to Avoid Splashing weigh->dissolve seal Keep Container Tightly Sealed dissolve->seal decon Decontaminate Surfaces seal->decon Complete Experiment doff_ppe Remove PPE Carefully decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: A step-by-step workflow for the safe handling of 3-Bromo-5-(4-carboxyphenyl)phenol.

Step-by-Step Handling Procedures
  • Engineering Controls : All work with 3-Bromo-5-(4-carboxyphenyl)phenol, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][7] The facility should be equipped with an eyewash station and a safety shower.[6]

  • Pre-Handling :

    • Designate a specific area within the fume hood for the handling of this compound.

    • Ensure all required PPE is donned correctly before entering the designated area.

    • Assemble all necessary equipment (spatulas, weigh boats, solvents, etc.) to avoid leaving the controlled workspace.

  • During Handling :

    • Handle the solid compound carefully to avoid generating dust.[6]

    • If creating a solution, slowly add the compound to the solvent to prevent splashing.[3]

    • Keep all containers with 3-Bromo-5-(4-carboxyphenyl)phenol tightly sealed when not in use.[3][6]

  • Post-Handling :

    • Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

    • Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure Type Immediate First Aid Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open.[3][6] Seek immediate medical attention.
Skin Contact Rapidly remove all contaminated clothing. Immediately flush the affected skin with plenty of water for at least 15 minutes.[6] For phenol exposures, it is recommended to wipe the exposed area with polyethylene glycol (PEG 300 or PEG 400) if available.[4] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen.[3][6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.

Spill and Waste Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response
  • Evacuate : Alert others in the vicinity and evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain : For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[6]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to the appropriate environmental health and safety personnel.

Waste Disposal

As a halogenated organic compound, 3-Bromo-5-(4-carboxyphenyl)phenol and any materials contaminated with it must be disposed of as hazardous waste.[8]

  • Waste Segregation : All solid waste (e.g., contaminated gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[3][8]

  • Disposal Method : Do not dispose of this compound down the drain. Halogenated organic wastes are typically disposed of via incineration at a licensed facility to ensure complete destruction and prevent the formation of toxic byproducts.[9][10]

Disposal Logic Diagram

G cluster_waste Waste Generation compound 3-Bromo-5-(4-carboxyphenyl)phenol waste_container Designated Halogenated Organic Waste Container compound->waste_container contaminated_materials Contaminated PPE, Glassware, etc. contaminated_materials->waste_container disposal_path Licensed Hazardous Waste Disposal waste_container->disposal_path incineration High-Temperature Incineration disposal_path->incineration

Caption: Disposal pathway for 3-Bromo-5-(4-carboxyphenyl)phenol and associated waste.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 3-Bromo-5-(4-carboxyphenyl)phenol, ensuring a safe and productive research environment.

References

  • Personal protective equipment for handling 4-Bromo-3-iodophenol - Benchchem. (n.d.).
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Sources

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Feasible Synthetic Routes

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3-Bromo-5-(4-carboxyphenyl)phenol
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3-Bromo-5-(4-carboxyphenyl)phenol
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